molecular formula C17H22BrNOS2 B1662725 Timepidium Bromide CAS No. 35035-05-3

Timepidium Bromide

Cat. No.: B1662725
CAS No.: 35035-05-3
M. Wt: 400.4 g/mol
InChI Key: QTSXMEPZSHLZFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Timepidium bromide is an organic molecular entity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
See also: Timepidium (has active moiety).

Properties

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSXMEPZSHLZFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023672
Record name Timepidium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35035-05-3
Record name Timepidium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35035-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timepidium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timepidium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMEPIDIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Timepidium Bromide: A Technical Guide to its Mechanism of Action on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] Its therapeutic efficacy is rooted in its action as a muscarinic receptor antagonist. By competitively blocking the binding of acetylcholine to its receptors on smooth muscle cells, this compound effectively inhibits the downstream signaling cascades that lead to muscle contraction. This technical guide provides an in-depth exploration of the mechanism of action of this compound on smooth muscle, detailing its interaction with muscarinic receptors, the subsequent effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these actions.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. The parasympathetic nervous system, primarily through the neurotransmitter acetylcholine (ACh), plays a pivotal role in regulating smooth muscle tone. This compound, as a quaternary ammonium anticholinergic compound, offers a targeted approach to mitigate excessive smooth muscle contractions by acting as a muscarinic receptor antagonist.[2] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[2] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). In smooth muscle, the M2 and M3 subtypes are predominantly expressed and are crucial for regulating contractility.

  • M3 Receptor Blockade: The binding of acetylcholine to M3 receptors, which are coupled to the Gq/11 class of G-proteins, is the principal pathway for initiating smooth muscle contraction.[3] this compound competes with acetylcholine for the binding site on the M3 receptor, thereby preventing its activation.

  • M2 Receptor Modulation: While M3 receptors are directly linked to contraction, M2 receptors, coupled to Gi proteins, play a modulatory role by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels. By antagonizing M2 receptors, this compound can influence the overall contractile state of the smooth muscle.

The antagonistic properties of this compound have been quantified in various in vitro studies. A key parameter for assessing the potency of a competitive antagonist is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Quantitative Data: Antagonistic Potency
AntagonistPreparationAgonistpA2 ValueReference
This compound Isolated Guinea Pig GallbladderMethacholine8.44[1]
AtropineIsolated Guinea Pig GallbladderMethacholine9.11[1]
Hyoscine-N-butylbromideIsolated Guinea Pig GallbladderMethacholine7.55[1]

Intracellular Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors triggers a well-defined signaling cascade that culminates in smooth muscle contraction. This compound's antagonism of these receptors disrupts this pathway at its inception.

  • Gq-Protein Activation: Upon acetylcholine binding, the M3 receptor activates the Gq alpha subunit of its associated G-protein.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells. This binding triggers the release of stored calcium ions (Ca2+) from the SR into the cytoplasm.

  • Initiation of Contraction: The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and leading to muscle contraction.

By blocking the initial binding of acetylcholine, this compound prevents the activation of this entire cascade, leading to smooth muscle relaxation.

Visualizing the Signaling Pathway

Muscarinic Receptor Signaling in Smooth Muscle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: Antagonism of the M3 Muscarinic Receptor by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological techniques. The following are detailed methodologies for key experiments.

Isolated Organ Bath for Smooth Muscle Contractility

This technique is fundamental for assessing the effect of compounds on smooth muscle contraction in a controlled ex vivo environment.

Objective: To determine the antagonistic effect of this compound on agonist-induced smooth muscle contraction.

Materials:

  • Animal Model: Guinea pig.

  • Tissue: Distal ileum or gallbladder.

  • Physiological Salt Solution (Krebs-Henseleit Solution): NaCl (118 mM), KCl (4.7 mM), CaCl2 (2.5 mM), MgSO4 (1.2 mM), KH2PO4 (1.2 mM), NaHCO3 (25 mM), and glucose (11.1 mM). The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Agonist: Acetylcholine or a stable analogue such as carbachol or methacholine.

  • Antagonist: this compound.

  • Apparatus: Isolated organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum (approximately 2-3 cm) or the entire gallbladder is carefully dissected and placed in a petri dish containing Krebs-Henseleit solution. The tissue is cleaned of any adhering mesenteric or fatty tissue.

  • Mounting: The prepared tissue is mounted in the organ bath chamber. One end is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer via a silk thread.

  • Equilibration: The tissue is allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 1 gram. During this period, the physiological salt solution is replaced every 15 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (e.g., acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed, and a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30 minutes) to reach equilibrium.

  • Second Agonist Concentration-Response Curve: In the presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is indicative of competitive antagonism. The dose-ratio is calculated, and a Schild plot analysis can be performed to determine the pA2 value.

Visualizing the Experimental Workflow

Isolated Organ Bath Workflow Dissection Tissue Dissection (e.g., Guinea Pig Ileum) Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min, 1g tension) Mounting->Equilibration CRC1 Generate Agonist Concentration-Response Curve (CRC1) Equilibration->CRC1 Washout Washout CRC1->Washout Incubation Incubate with This compound Washout->Incubation CRC2 Generate Agonist Concentration-Response Curve (CRC2) Incubation->CRC2 Analysis Data Analysis (Schild Plot, pA2) CRC2->Analysis

Caption: Workflow for Isolated Organ Bath Experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for M2 and M3 muscarinic receptors.

Materials:

  • Receptor Source: Cell lines stably expressing human M2 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Apparatus: Scintillation counter.

Procedure:

  • Membrane Preparation: Membranes from the receptor-expressing cells are prepared by homogenization and centrifugation.

  • Assay Setup: In a series of tubes, a constant concentration of the radioligand ([3H]-NMS) and a constant amount of the cell membrane preparation are added.

  • Competition: Increasing concentrations of unlabeled this compound are added to the tubes.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Conclusion

This compound exerts its therapeutic effect on smooth muscle by acting as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype. This antagonism blocks the initiation of the Gq-protein coupled signaling cascade, preventing the production of IP3 and the subsequent release of intracellular calcium, which is essential for muscle contraction. The quantitative analysis of its antagonistic potency, through techniques such as isolated organ bath studies and radioligand binding assays, provides a robust framework for understanding its pharmacological profile. This detailed mechanistic understanding is crucial for the rational development and clinical application of this compound and other antispasmodic agents targeting the muscarinic system.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Timepidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent used as an antispasmodic.[1] Its primary application is in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] The presence of a quaternary nitrogen in its structure prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2] This guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of this compound.

Chemical Structure and Properties

This compound is a quaternary ammonium compound with a complex heterocyclic structure.[3]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference
IUPAC Name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide[2]
CAS Number 35035-05-3[2][4]
Molecular Formula C₁₇H₂₂BrNOS₂[2][4][5][6]
Molecular Weight 400.40 g/mol [4]
Canonical SMILES C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-][2][5]
InChI Key QTSXMEPZSHLZFF-UHFFFAOYSA-M[5]
Appearance Colorless crystals[4]
Melting Point 198-200 °C[4]
Therapeutic Category Antispasmodic, Antimuscarinic[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 5-hydroxynicotinic acid.[7] The key steps involve esterification, methylation, reduction of the pyridine ring, and subsequent reactions to build the final molecule.

Synthesis Pathway

The overall synthetic route is depicted in the diagram below.

Timepidium_Bromide_Synthesis A 5-Hydroxynicotinic Acid B Methyl 5-hydroxynicotinate A->B Methanol, HCl C Methyl 5-methoxynicotinate B->C Dimethyl sulfate, K₂CO₃ D Methyl 5-methoxypiperidine-3-carboxylate C->D H₂, Raney-Ni E Intermediate (Not fully specified) D->E Further Hydrogenation and other steps F This compound E->F Final steps

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following experimental protocol is based on the manufacturing process described in the literature.[7]

Step 1: Synthesis of Methyl 5-hydroxynicotinate

  • Dissolve 120 g of 5-hydroxynicotinic acid in 1 liter of methanol.

  • Saturate the solution with dry hydrogen chloride gas at 0°C.

  • Reflux the solution for 2 hours.

  • Concentrate the solution to dryness.

  • Dissolve the resulting residue in water and neutralize with sodium bicarbonate.

  • Collect the precipitated crystals by filtration, wash with water, and dry.

  • This yields 126 g of methyl 5-hydroxynicotinate (Yield: 93%).[7]

Step 2: Synthesis of Methyl 5-methoxynicotinate and Subsequent Hydrogenation

  • Suspend 460 g of methyl 5-hydroxynicotinate and 621 g of potassium carbonate in 200 ml of a 4:1 tetrahydrofuran-methanol mixture.

  • Add 1,134 g of dimethyl sulfate dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Stir the mixture overnight at the same temperature and then filter.

  • Concentrate the filtrate to dryness.

  • Mix the residue with 1.6 liters of methanol and 280 ml of Raney-nickel.

  • Hydrogenate the mixture overnight in an autoclave at room temperature and a pressure of 85 atmospheres.

  • Add an additional 200 g of Raney-nickel to the reaction mixture.

  • Adjust the pH to 9.5 with triethylamine and continue hydrogenation for 20 hours in an autoclave at 70°C and a pressure of 100 atmospheres.

  • Add potassium carbonate and a small amount of ice to the reaction mixture to bring the pH to 11.

  • Extract the mixture with ether.

  • Dry the ether layer and then filter.

  • Evaporate the filtrate to remove the ether.

  • The resulting residue is then distilled under reduced pressure to yield the intermediate product.

Note: The source material does not fully detail the final steps to convert the hydrogenated intermediate into this compound. This would likely involve a Grignard reaction with 2-thienylmagnesium bromide followed by quaternization with methyl bromide.

Purification

The final product, this compound, can be purified by recrystallization from a mixture of acetone and ether to yield colorless crystals.[4]

Quantitative Data Summary

Table 2: Synthesis Yield and Physical Properties

Step/ProductParameterValueReference
Step 1 ProductMethyl 5-hydroxynicotinate[7]
Yield93%[7]
Melting Point184-186 °C[7]
Final Product ProductThis compound[4]
Recrystallization SolventAcetone/Ether[4]
Melting Point198-200 °C[4]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a step-by-step synthesis protocol for this compound. The synthesis is a multi-stage process involving esterification, methylation, and high-pressure hydrogenation, culminating in the formation of the active pharmaceutical ingredient. The provided data and protocols are intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

References

Timepidium Bromide: A Technical Guide to Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized primarily for its antispasmodic properties in the gastrointestinal tract. Its therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the available data on the selectivity of this compound for the five muscarinic receptor subtypes (M1-M5). While comprehensive binding affinity data across all subtypes remains limited in publicly accessible literature, functional assay data provides valuable insights into its antagonist potency and suggests a degree of selectivity. This document summarizes the key quantitative data, details the experimental methodologies employed in these assessments, and outlines the relevant signaling pathways.

Introduction to this compound

This compound, with the IUPAC name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a quaternary ammonium anticholinergic compound.[1] Its quaternary structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1] Clinically, it is employed in the treatment of visceral spasms and pain associated with various gastrointestinal disorders.[2] The mechanism of action for its therapeutic effects lies in its ability to antagonize muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[3][4]

Muscarinic Receptor Subtypes and Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscle, cardiac muscle, and glands.[5] There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling pathways, which are critical for determining the physiological and pharmacological effects of muscarinic ligands.

  • M1, M3, and M5 Receptors: These subtypes typically couple through Gq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of smooth muscle contraction.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels can indirectly lead to smooth muscle contraction by reducing the activity of protein kinase A (PKA), which normally promotes relaxation.

The following diagram illustrates the canonical signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.

Muscarinic Receptor Signaling Pathways cluster_Gq M1, M3, M5 Signaling cluster_Gi M2, M4 Signaling M_Gq M1/M3/M5 Receptor Gq Gq/11 M_Gq->Gq Agonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction_Gq Smooth Muscle Contraction Ca_release->Contraction_Gq PKC->Contraction_Gq M_Gi M2/M4 Receptor Gi Gi/o M_Gi->Gi Agonist AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Relaxation_inhibition Inhibition of Relaxation PKA->Relaxation_inhibition Contraction_Gi Smooth Muscle Contraction Relaxation_inhibition->Contraction_Gi

Caption: Signaling pathways of Gq/11 and Gi/o coupled muscarinic receptors.

Quantitative Analysis of Muscarinic Receptor Selectivity

A key study investigated the effects of this compound on the isolated guinea pig gallbladder, a tissue rich in M3 muscarinic receptors.[6] The study determined the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundTissueAgonistpA2 ValueReference
This compound Isolated Guinea Pig GallbladderMethacholine8.44[6]
Atropine (Reference)Isolated Guinea Pig GallbladderMethacholine9.11[6]
Hyoscine-N-butylbromide (Reference)Isolated Guinea Pig GallbladderMethacholine7.55[6]

Table 1: Functional Antagonist Potency (pA2) of this compound and Reference Compounds.

These results indicate that this compound is a potent muscarinic antagonist, approximately 7-fold more potent than hyoscine-N-butylbromide and about 5-fold less potent than atropine in this experimental setup.[6]

Further comparative studies on visceral smooth muscles and digestive juice secretion provide qualitative insights into its selectivity profile. In dogs, this compound's inhibition of gastrointestinal motility was comparable to atropine and more potent than hyoscine-N-butylbromide.[7] Conversely, its inhibitory effect on salivary secretion was significantly weaker than that of atropine, suggesting a potential selectivity for gastrointestinal smooth muscle (predominantly M3 receptors) over salivary glands (also largely M3-mediated).[7] The mydriatic activity of this compound in mice was the weakest among the tested compounds, further suggesting a degree of tissue selectivity.[7]

For comparative purposes, a study on the structurally related compound, Tiquizium bromide, using a radioligand binding assay, revealed the following pKi values: M1 = 8.70, M2 = 8.94, and M3 = 9.11. These values suggest a slight selectivity for the M3 receptor subtype. While not directly applicable to this compound, this information on a similar chemical entity may offer some context.

Experimental Protocols

The determination of antagonist potency and selectivity relies on robust and well-defined experimental methodologies. Below are detailed descriptions of the protocols relevant to the data presented.

Functional Antagonism Assay (pA2 Determination)

This protocol outlines the methodology used to determine the pA2 value of this compound in isolated guinea pig gallbladder.[6]

pA2 Determination Workflow cluster_protocol Functional Antagonism (pA2) Experimental Workflow start Start: Tissue Preparation tissue_prep Isolate Guinea Pig Gallbladder start->tissue_prep mounting Mount tissue in organ bath containing Krebs-Henseleit solution tissue_prep->mounting equilibration Equilibrate under tension (e.g., 1g) for a set period (e.g., 60 min) mounting->equilibration agonist_crc Generate cumulative concentration-response curve (CRC) for agonist (Methacholine) equilibration->agonist_crc washout1 Washout agonist_crc->washout1 antagonist_incubation Incubate tissue with a fixed concentration of antagonist (this compound) washout1->antagonist_incubation agonist_crc_antagonist Generate a second agonist CRC in the presence of the antagonist antagonist_incubation->agonist_crc_antagonist washout2 Washout and repeat with different antagonist concentrations agonist_crc_antagonist->washout2 analysis Analyze data using Schild plot to determine the pA2 value washout2->analysis end End: pA2 Value Determined analysis->end

Caption: Workflow for determining the pA2 value in an isolated tissue preparation.

Detailed Steps:

  • Tissue Preparation: Guinea pigs are euthanized, and the gallbladder is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature.

  • Mounting: The isolated gallbladder is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular washing.

  • Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve to an agonist, such as methacholine, is generated to establish a baseline contractile response.

  • Antagonist Incubation: After washing out the agonist, the tissue is incubated with a specific concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.

  • Second Agonist CRC: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.

  • Data Analysis: The rightward shift in the agonist CRC caused by the antagonist is measured. This procedure is repeated with several different concentrations of the antagonist. The data are then analyzed using a Schild plot to calculate the pA2 value.

Radioligand Binding Assay (Hypothetical for this compound)

While specific binding data for this compound is not available, the following is a generalized protocol for a competitive radioligand binding assay, which would be the standard method to determine the Ki values for each muscarinic receptor subtype.

Radioligand Binding Assay Workflow cluster_protocol Competitive Radioligand Binding Assay Workflow start Start: Receptor Source receptor_prep Prepare membranes from cells expressing a single muscarinic receptor subtype (M1-M5) start->receptor_prep incubation Incubate membranes with: - Fixed concentration of radioligand (e.g., [³H]-NMS) - Varying concentrations of  unlabeled competitor (this compound) receptor_prep->incubation separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., liquid scintillation counting) separation->quantification analysis Analyze data to determine IC₅₀ quantification->analysis calculation Calculate Ki using the Cheng-Prusoff equation analysis->calculation end End: Ki Value Determined calculation->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK cells) that have been stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and a range of concentrations of the unlabeled competing ligand (this compound).

  • Separation: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

This compound is a potent muscarinic receptor antagonist with established clinical use as a gastrointestinal antispasmodic. The available functional data, particularly the pA2 value of 8.44 in guinea pig gallbladder, confirms its significant antagonist activity. Qualitative observations from in vivo studies suggest a degree of selectivity for gastrointestinal smooth muscle over salivary glands and the eye. However, a comprehensive understanding of its selectivity profile across the five muscarinic receptor subtypes is currently hampered by the lack of publicly available quantitative binding affinity data (Ki values). Further research employing radioligand binding assays with cell lines expressing individual human muscarinic receptor subtypes is necessary to fully elucidate the selectivity of this compound and to better correlate its pharmacological profile with its clinical effects. Such data would be invaluable for drug development professionals seeking to design new muscarinic antagonists with improved selectivity and therapeutic indices.

References

The Discovery and Development of Timepidium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Timepidium bromide, a quaternary ammonium antimuscarinic agent, has been a valuable therapeutic option for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders for several decades. This technical guide provides an in-depth overview of the discovery and development history of this compound, with a focus on its synthesis, pharmacological characterization, and clinical evaluation. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in structured tables and illustrating relevant pathways and workflows through detailed diagrams.

Introduction: The Quest for a Selective Antispasmodic

The development of this compound originated from the pursuit of a potent anticholinergic agent with high efficacy in suppressing gastrointestinal smooth muscle spasms and relatively fewer systemic side effects compared to older antimuscarinics like atropine. Researchers at Tanabe Seiyaku Co., Ltd. (now part of Mitsubishi Tanabe Pharma Corporation) in Japan led the discovery and development efforts in the early 1970s. The primary goal was to create a peripherally acting agent, which, due to its quaternary ammonium structure, would have limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.

Chemical Synthesis and Discovery

This compound, chemically known as 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, was first synthesized by a team of researchers led by M. Kawazu. The synthesis and chemical properties of a series of piperidine derivatives, including the compound that would become this compound (initially coded as SA-504), were detailed in a patent filed in the early 1970s.

Experimental Protocol: Synthesis of this compound

While the full detailed protocol from the original patent is not publicly available, the general synthetic scheme can be inferred from the chemical structure and related literature. A plausible synthetic route would involve the following key steps:

  • Preparation of the Piperidine Ring System: Synthesis of the core 5-methoxy-piperidine structure.

  • Introduction of the Di-2-thienylmethylene Moiety: A condensation reaction, likely a Knoevenagel or similar reaction, between the piperidine derivative and a suitable di-2-thienyl ketone precursor.

  • Quaternization: Reaction of the resulting tertiary amine with methyl bromide to introduce the quaternary ammonium group, yielding this compound.

Further purification would be achieved through recrystallization to obtain the final crystalline product.

G cluster_0 Synthesis Pathway Piperidine Precursor Piperidine Precursor Di-2-thienyl Ketone Di-2-thienyl Ketone Condensation Condensation Tertiary Amine Intermediate Tertiary Amine Intermediate Methyl Bromide Methyl Bromide Quaternization Quaternization This compound This compound

Caption: A logical workflow for the synthesis of this compound.

Preclinical Pharmacological Evaluation

A series of seminal preclinical studies were conducted by Tamaki and colleagues in the early 1970s to elucidate the pharmacological profile of this compound (SA-504). These studies were crucial in establishing its mechanism of action and its selectivity for the gastrointestinal tract.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells and secretory glands in the gastrointestinal tract, it inhibits cholinergic stimulation, leading to a reduction in smooth muscle contractility and secretions.

G cluster_0 Cholinergic Signaling and Inhibition by this compound Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor G-protein Activation G-protein Activation Downstream Signaling Downstream Signaling Smooth Muscle Contraction Smooth Muscle Contraction Glandular Secretion Glandular Secretion This compound This compound

Caption: Signaling pathway of muscarinic receptor antagonism by this compound.

In Vivo and In Vitro Pharmacological Studies

The primary preclinical investigations involved in vivo studies in dogs and cats, as well as in vitro experiments on isolated smooth muscle preparations. These studies compared the activity of this compound with atropine sulfate and hyoscine-N-butylbromide.

Experimental Protocol: Evaluation of Antispasmodic Activity (In Vivo)

A detailed protocol from the original publications is not publicly accessible. However, a general methodology for such studies would typically involve:

  • Animal Model: Anesthetized dogs or cats.

  • Measurement of GI Motility: Recording of spontaneous and agonist-induced contractions of the stomach, jejunum, and colon using methods like balloon manometry or strain gauge transducers.

  • Drug Administration: Intravenous administration of this compound, atropine, and hyoscine-N-butylbromide at various doses.

  • Data Analysis: Calculation of the dose required to produce a 50% inhibition (ED50) of smooth muscle contractions.

Table 1: Comparative Antispasmodic Activity of this compound in Animal Models

Organ/StimulusAnimal ModelThis compound (SA-504) ActivityComparator Activity (Atropine)Comparator Activity (Hyoscine-N-butylbromide)Reference
Spontaneous Gastric MotilityCatApproximately 1/4th of Atropine4x more potent than this compoundRoughly equipotent to this compoundTamaki et al., 1972
Vagal-Stimulated Gastric ContractionCatApproximately 1/4th of Atropine4x more potent than this compoundRoughly equipotent to this compoundTamaki et al., 1972
Spontaneous Jejunal MotilityCatMore potent than on the stomachSimilar potency across GI tractMore potent than on the stomachTamaki et al., 1972
Bethanechol-Induced GI MotilityDogRoughly equipotent to AtropineRoughly equipotent to this compoundWeaker than this compoundTamaki & Saito, 1978
Spontaneous Urinary Bladder MotilityCatWeaker than on the stomachPotent inhibitionWeaker than AtropineTamaki et al., 1972
Bethanechol-Induced Gastric Acid SecretionDogWeaker than AtropineMore potent than this compoundWeaker than this compoundTamaki & Saito, 1978
Salivary SecretionDogMuch weaker than AtropinePotent inhibitionMuch weaker than AtropineTamaki & Saito, 1978

Note: The table summarizes qualitative and semi-quantitative data from available abstracts. Precise ED50 values are not available in the accessed literature.

The preclinical data indicated that this compound possessed potent antispasmodic activity, particularly in the gastrointestinal tract, with a favorable profile of reduced activity on the urinary bladder and salivary glands compared to atropine.

Clinical Development and Efficacy

Following promising preclinical results, this compound entered clinical development for the treatment of visceral pain and spasms associated with conditions such as gastritis, gastric and duodenal ulcers, enteritis, and cholecystopathies.

Clinical Trials

Information on the specific design and outcomes of early clinical trials is limited in publicly available databases. However, a double-blind controlled trial was conducted in 1974 to evaluate the efficacy of this compound for abdominal pain in gastrointestinal diseases. While the full results of this trial are not readily accessible, the subsequent approval and long-term clinical use of this compound suggest a positive outcome.

Table 2: Overview of this compound Clinical Use

IndicationTypical Adult DosageRoute of AdministrationCommon Adverse Effects
Gastritis, Gastric/Duodenal Ulcer, Enteritis30 mg, three times dailyOralDry mouth, constipation, visual accommodation disturbance
Cholecystopathy, Cholelithiasis30 mg, three times dailyOralDrowsiness, dizziness
Post-cholecystectomy syndrome30 mg, three times dailyOralHeadache, palpitations
Biliary Dyskinesia30 mg, three times dailyOralRash, urination difficulty

Note: This information is based on prescribing information and may vary by region.

Conclusion

The discovery and development of this compound represent a classic example of targeted drug design aimed at improving the therapeutic index of an established drug class. Through chemical modification to create a peripherally acting quaternary ammonium compound, researchers at Tanabe Seiyaku successfully developed an effective antispasmodic with a reduced side effect profile compared to its predecessors. While detailed protocols and quantitative data from the original studies are not fully accessible in modern databases, the available literature clearly outlines a logical and successful drug development pathway, from chemical synthesis and rigorous preclinical pharmacological evaluation to its establishment as a valuable agent in the management of gastrointestinal hypermotility and associated pain. Further research into its potential anti-inflammatory properties could open new avenues for this well-established therapeutic.

Timepidium Bromide (CAS 35035-05-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physicochemical, pharmacological, and pharmacokinetic properties of Timepidium bromide. It includes available data on its mechanism of action, experimental observations, and methodologies for its study.

Physicochemical Properties

This compound is a quaternary ammonium anticholinergic agent. Its fundamental physicochemical characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 35035-05-3[1][2][3][4]
Molecular Formula C₁₇H₂₂BrNOS₂[1][2][5][6]
Molecular Weight 400.4 g/mol [1][2][5]
Melting Point 198-200 °C[1][4][7]
Solubility Soluble in DMSO[7]
Appearance Colorless crystals[1]

A hydrated form, this compound Hydrate (CAS 116383-38-1), is also known, with a molecular formula of C₁₇H₂₄BrNO₂S₂ and a molecular weight of 418.4 g/mol .[8]

Pharmacological Properties

This compound functions as a peripherally acting anticholinergic agent, specifically a muscarinic receptor antagonist.[2][9][10] Its quaternary nitrogen structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2]

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells and other tissues.[10] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation, leading to smooth muscle relaxation, particularly in the gastrointestinal tract.[3][10] This antispasmodic effect makes it effective in treating conditions characterized by visceral spasms.[9][11]

The signaling pathway for muscarinic receptor activation, which is inhibited by this compound, is depicted below.

Muscarinic Receptor Signaling Pathway cluster_pre cluster_membrane Cell Membrane cluster_post Intracellular Signaling Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-protein (Gq/11) Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2+->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction Timepidium_Bromide Timepidium Bromide Timepidium_Bromide->Muscarinic_Receptor Blocks

Caption: Muscarinic receptor signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Effects

Studies in animal models have demonstrated the effects of this compound on various smooth muscle tissues and secretions:

  • Gastrointestinal Motility: In dogs, this compound inhibits both spontaneous and bethanechol-induced motility of the gastrointestinal tract. Its potency is comparable to atropine and greater than hyoscine-N-butylbromide.[5]

  • Gallbladder: It exhibits an inhibitory effect on gallbladder motility similar to atropine and hyoscine-N-butylbromide.[5]

  • Urinary Bladder: The inhibitory effect on spontaneous urinary bladder motion is somewhat weaker than that of atropine and hyoscine-N-butylbromide.[5]

  • Gastric Acid Secretion: this compound inhibits bethanechol-induced gastric acid secretion more potently than hyoscine-N-butylbromide but less potently than atropine.[5]

  • Salivary, Pancreatic, and Biliary Secretion: It has a much weaker inhibitory effect on salivary secretion compared to atropine and little significant effect on pancreatic and biliary secretions in rats.[5]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been described qualitatively. It is absorbed orally, undergoes first-pass metabolism in the liver, and is excreted via the kidneys.[10] The quaternary ammonium structure suggests that its absorption may be limited.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of this compound to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

  • Receptor Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (e.g., M1, M2, M3) are prepared from cultured cell lines (e.g., CHO, HEK293).

  • Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Competitive Binding:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., atropine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Receptor_Prep Receptor Preparation (e.g., cell membranes with muscarinic receptors) Incubation Incubation: Receptors + Radioligand + this compound (varying concentrations) Receptor_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification of bound radioligand) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation_Counting->Data_Analysis

Caption: General workflow for a competitive radioligand receptor binding assay.

Isolated Smooth Muscle Contraction Assay (General Protocol)

This ex vivo assay assesses the functional antagonist activity of this compound on smooth muscle tissue.

Objective: To determine the potency of this compound in inhibiting agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Transducer Setup: One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a defined period.

  • Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of this compound.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.

Isolated Smooth Muscle Assay Tissue_Prep Tissue Preparation (e.g., guinea pig ileum) Organ_Bath Mounting in Organ Bath with Transducer Tissue_Prep->Organ_Bath Equilibration Equilibration Organ_Bath->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC Incubate_TB Incubate with This compound Agonist_CRC->Incubate_TB Repeat_CRC Repeat Agonist CRC Incubate_TB->Repeat_CRC Analysis Data Analysis (pA₂ determination) Repeat_CRC->Analysis

Caption: Workflow for an isolated smooth muscle contraction assay.

Conclusion

This compound is a peripherally acting muscarinic receptor antagonist with established antispasmodic properties, particularly in the gastrointestinal tract. While its basic physicochemical and pharmacological profiles are documented, there is a notable lack of publicly available, detailed quantitative data on its receptor subtype selectivity and pharmacokinetics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these properties and better characterize the therapeutic potential of this compound. Further research is warranted to elucidate the specific binding affinities and a complete pharmacokinetic profile to support its continued development and clinical application.

References

Pharmacokinetics and first-pass metabolism of Timepidium bromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms associated with various gastrointestinal disorders. As a quaternary ammonium compound, its structure inherently influences its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and first-pass metabolism of this compound, drawing from available scientific literature. Due to the limited availability of recent, detailed quantitative data, this guide also highlights the foundational studies that have shaped our understanding of this compound and identifies areas where further research is warranted.

Introduction

This compound is a muscarinic receptor antagonist that exerts its therapeutic effects by reducing smooth muscle contractions in the gastrointestinal tract. Its quaternary nitrogen structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. A critical aspect of the pharmacokinetic profile of this compound is its significant first-pass metabolism in the liver, which substantially impacts its oral bioavailability. Understanding the intricacies of its metabolic fate is paramount for optimizing its therapeutic use and for the development of future drug delivery systems.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound are not extensively reported in recent, readily accessible literature. Foundational studies were conducted in the 1970s, and while these are cited, their detailed data are not widely available. This section summarizes the qualitative understanding of this compound's pharmacokinetics.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. However, its quaternary ammonium structure, which makes it a charged molecule, generally leads to variable and incomplete absorption.

Distribution

Once absorbed, this compound is distributed into systemic circulation. Its peripheral action suggests that it primarily distributes to tissues outside of the central nervous system.

Metabolism

This compound undergoes extensive first-pass metabolism, primarily in the liver. This presystemic elimination is a major determinant of its oral bioavailability. The specific cytochrome P450 (CYP) enzymes and other metabolic pathways involved in its biotransformation have not been extensively elucidated in recent literature. Foundational metabolic studies were reported by Sugihara and Taga in 1977, though the specifics of the metabolic products are not detailed in currently available resources.

Excretion

The routes and extent of excretion of this compound and its metabolites have been described in early studies by Yoshikawa in 1977. However, a detailed breakdown of urinary versus fecal excretion of the parent drug and its metabolites is not available in the contemporary literature.

First-Pass Metabolism

The first-pass effect is a critical consideration for orally administered this compound. This process significantly reduces the concentration of the active drug that reaches systemic circulation.

General Workflow for a First-Pass Metabolism Study

The following diagram illustrates a generalized experimental workflow for investigating the first-pass metabolism of a compound like this compound.

Caption: Generalized workflow for assessing first-pass metabolism.

Experimental Protocols

Detailed experimental protocols for the original pharmacokinetic and metabolism studies on this compound are not available in the searched literature. However, this section outlines standard methodologies that would be employed in contemporary studies to elucidate the ADME properties of a similar compound.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (IV) administration of this compound (e.g., 1 mg/kg) via the tail vein to determine systemic clearance and volume of distribution.

    • Oral gavage administration of this compound (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Sample Collection: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral).

In Vitro Metabolism Studies
  • Test Systems:

    • Pooled human liver microsomes (HLM) to investigate phase I (e.g., CYP-mediated) metabolism.

    • Cryopreserved human hepatocytes to study both phase I and phase II metabolism.

  • Incubation: this compound is incubated with the test systems in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).

  • Metabolite Identification: Samples are analyzed by high-resolution LC-MS/MS to detect, identify, and structurally characterize metabolites.

  • Reaction Phenotyping: To identify the specific enzymes responsible for metabolism, this compound is incubated with a panel of recombinant human CYP enzymes or with HLM in the presence of specific chemical inhibitors for different CYP isoforms.

Data Presentation

Due to the absence of specific quantitative data from the literature search, the following tables are presented as templates that would be used to summarize pharmacokinetic data once it becomes available.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)

ParameterIntravenous Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) N/AData not available
Tmax (h) N/AData not available
AUC (ng·h/mL) Data not availableData not available
t½ (h) Data not availableData not available
CL (L/h/kg) Data not availableN/A
Vd (L/kg) Data not availableN/A
F (%) N/AData not available

Table 2: In Vitro Metabolic Stability of this compound (Template)

Test SystemHalf-life (min)Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes Data not availableData not available
Rat Liver Microsomes Data not availableData not available
Human Hepatocytes Data not availableData not available
Rat Hepatocytes Data not availableData not available

Metabolic Pathways

The precise metabolic pathways of this compound are not well-documented in the available literature. As a quaternary ammonium compound with thiophene rings, potential metabolic transformations could include N-dealkylation, oxidation of the thiophene ring, and ether cleavage, followed by conjugation reactions.

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound based on common metabolic reactions for similar chemical structures.

MetabolicPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Timepidium This compound Oxidation Thiophene Oxidation (CYP-mediated) Timepidium->Oxidation NDealkylation N-dealkylation Timepidium->NDealkylation EtherCleavage O-demethylation Timepidium->EtherCleavage Glucuronidation Glucuronidation Oxidation->Glucuronidation Excretion Excretion (Urine, Feces) NDealkylation->Excretion Sulfation Sulfation EtherCleavage->Sulfation Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathway for this compound.

Conclusion and Future Directions

This compound is an established anticholinergic agent whose clinical use is influenced by its pharmacokinetic profile, particularly its extensive first-pass metabolism. This guide has synthesized the available qualitative information and provided a framework for the type of data and experimental approaches necessary for a comprehensive understanding of its ADME properties. There is a clear need for modern, detailed pharmacokinetic and metabolism studies on this compound to be published in accessible literature. Such studies, employing current bioanalytical techniques, would provide valuable quantitative data to inform optimal clinical use and guide the development of novel formulations with improved bioavailability. Researchers are encouraged to revisit the foundational studies and to conduct new investigations to fill the existing knowledge gaps.

Timepidium Bromide: A Technical Overview of its Preclinical Effects on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent investigated for its potential therapeutic applications in disorders characterized by gastrointestinal hypermotility and smooth muscle spasms. As a quaternary ammonium compound, its systemic absorption is limited, which is anticipated to minimize central nervous system side effects. This technical guide provides a comprehensive review of the preclinical data on the effects of this compound on gastrointestinal motility, with a focus on its mechanism of action, quantitative in vivo and in vitro data, and detailed experimental methodologies.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine receptors in the gastrointestinal tract.[1] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, stimulates smooth muscle contraction and glandular secretions by binding to these receptors. By blocking the action of acetylcholine, this compound leads to a reduction in gastrointestinal smooth muscle tone and motility.[1]

The primary signaling pathway affected by this compound is the Gq-protein coupled pathway associated with M3 muscarinic receptors on smooth muscle cells.

cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from SR) IP3->Ca Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca->Contraction Leads to Timepidium Timepidium Bromide Timepidium->M3 Blocks

Figure 1: Signaling pathway of M3 muscarinic receptor antagonism by this compound.

While the primary target is understood to be muscarinic receptors, specific binding affinities of this compound for the different subtypes (M1, M2, M3) have not been extensively reported in publicly available literature. The pA2 value, a measure of antagonist potency, was determined to be 8.44 in isolated guinea pig gallbladder against methacholine-induced contractions, indicating a high antagonistic activity.[1]

Preclinical Efficacy in Models of Gastrointestinal Motility

Preclinical studies have been conducted to evaluate the effects of this compound on various aspects of gastrointestinal motility, including in vitro smooth muscle contraction and in vivo transit.

In Vitro Studies

In isolated tissue preparations, this compound has demonstrated potent antispasmodic activity.

Table 1: In Vitro Anticholinergic Activity of this compound

Tissue PreparationAgonistParameterValueComparative Potency
Guinea Pig GallbladderMethacholinepA28.441/5 to 1/6 that of Atropine; 7 times more potent than Hyoscine-N-butylbromide
Guinea Pig Sphincter of OddiAcetylcholine--1/4 that of Atropine; 3 times more potent than Hyoscine-N-butylbromide

Data sourced from a study on isolated guinea pig gallbladder and sphincter of Oddi.[1]

These findings indicate that this compound is a potent antagonist of muscarinic receptor-mediated contractions in gastrointestinal smooth muscle, with a potency intermediate to that of atropine and hyoscine-N-butylbromide.

In Vivo Studies

A key preclinical study in dogs investigated the effects of this compound on both spontaneous and bethanechol-induced gastrointestinal motility. The study reported that this compound inhibited motility in various regions of the gastrointestinal tract. The activity of this compound was observed to be nearly equivalent to that of atropine and more potent than hyoscine-N-butylbromide.[2] However, specific quantitative data from this in vivo study, such as the percentage of inhibition or effective doses, are not detailed in the available abstract.

Experimental Protocols

To facilitate further research and comparative analysis, this section outlines the standard experimental methodologies employed in the preclinical evaluation of compounds affecting gastrointestinal motility.

Isolated Tissue Preparations (e.g., Guinea Pig Ileum/Gallbladder)

This in vitro method assesses the direct effect of a compound on smooth muscle contractility.

cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Tissue Isolate Guinea Pig Ileum/Gallbladder Mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Tissue->Mount Equilibrate Equilibrate under Tension (e.g., 1g) Mount->Equilibrate Agonist Add Agonist (e.g., Acetylcholine, Methacholine) to induce contraction Equilibrate->Agonist Wash Washout Agonist->Wash Antagonist Incubate with This compound Wash->Antagonist Agonist2 Repeat Agonist Addition Antagonist->Agonist2 Record Record Contractions (Isotonic/Isometric Transducer) Plot Plot Concentration-Response Curves Record->Plot Calculate Calculate pA2 value Plot->Calculate

Figure 2: Workflow for isolated tissue experiments to determine anticholinergic activity.

Protocol Details:

  • Tissue Preparation: A segment of the guinea pig ileum or the entire gallbladder is dissected and placed in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs solution), bubbled with a 95% O2/5% CO2 gas mixture.

  • Tension and Equilibration: The tissue is attached to a force transducer and allowed to equilibrate under a resting tension for a specified period.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated by the stepwise addition of a muscarinic agonist (e.g., acetylcholine or methacholine).

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a specific concentration of this compound for a predetermined time.

  • Re-evaluation of Agonist Response: The concentration-response curve to the agonist is re-established in the presence of this compound.

  • Data Analysis: The rightward shift of the concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist's potency.

In Vivo Gastrointestinal Transit (Charcoal Meal Assay)

This assay measures the propulsive motility of the small intestine.

cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Measurement cluster_3 Analysis Fast Fast Mice/Rats (with free access to water) Drug Administer this compound (or vehicle) orally or IP Fast->Drug Charcoal Administer Charcoal Meal (e.g., 5% charcoal in 10% gum acacia) orally after a set time Drug->Charcoal Euthanize Euthanize Animals after a specific time Charcoal->Euthanize Dissect Dissect the Small Intestine (pylorus to cecum) Euthanize->Dissect Measure Measure Total Length of Intestine and Distance Traveled by Charcoal Dissect->Measure Calculate Calculate % Transit: (Distance Traveled / Total Length) x 100 Measure->Calculate

Figure 3: Experimental workflow for the in vivo charcoal meal gastrointestinal transit assay.

Protocol Details:

  • Animal Preparation: Rodents (typically mice or rats) are fasted overnight with free access to water.

  • Drug Administration: Animals are treated with this compound or a vehicle control at a predetermined time before the administration of the charcoal meal.

  • Charcoal Meal Administration: A suspension of activated charcoal (e.g., 5% in a 10% gum acacia solution) is administered orally.

  • Transit Time: After a specific period, the animals are euthanized, and the small intestine is carefully dissected.

  • Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal.

Conclusion

Preclinical evidence indicates that this compound is a potent anticholinergic agent with significant inhibitory effects on gastrointestinal smooth muscle motility. Its efficacy has been demonstrated in both in vitro and in vivo models, with a potency comparable to or greater than other established antispasmodic agents. The primary mechanism of action is the antagonism of muscarinic receptors, leading to a reduction in smooth muscle contractility. While existing data provides a strong foundation for its therapeutic potential, further research is warranted to fully elucidate its binding profile at muscarinic receptor subtypes and to obtain more extensive quantitative in vivo data on its effects on gastric emptying and intestinal transit. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development and clinical application of this compound.

References

Molecular formula and weight of Timepidium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders. Its mechanism of action centers on the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle contractions and glandular secretions in the gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound, including its chemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a quaternary ammonium compound. This structural feature is critical to its pharmacological profile, as the permanent positive charge on the nitrogen atom restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2] The key chemical and physical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C17H22BrNOS2[1][3][4]
Molecular Weight 400.40 g/mol [3][4]
IUPAC Name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide[1]
CAS Number 35035-05-3[1][4]
Appearance Colorless crystals[4]
Melting Point 198-200 °C[4]
Solubility Soluble in acetone/ether[4]

A hydrated form of this compound also exists with the following properties:

PropertyValueSource(s)
Molecular Formula C17H24BrNO2S2[5]
Molecular Weight 418.4 g/mol [5]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the parasympathetic nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to mAChRs on various effector organs, including the smooth muscle of the gastrointestinal tract and secretory glands. This binding initiates a signaling cascade that leads to physiological responses such as muscle contraction and acid secretion.

This compound competes with ACh for the same binding sites on mAChRs, thereby inhibiting the initiation of this signaling cascade. The antagonism of M3 muscarinic receptors, which are predominantly found on smooth muscle cells and glandular tissue, is of particular importance for its therapeutic effects.

The signaling pathway inhibited by this compound is depicted below:

Timepidium_Bromide_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) ACh_released ACh ACh_vesicle->ACh_released Release mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Timepidium Timepidium Bromide Timepidium->mAChR Blocks ACh_released->mAChR Binds to

Mechanism of Action of this compound.

Experimental Protocols

The pharmacological activity of this compound can be assessed through various in vitro and in vivo experimental models. The following protocols are representative of the methodologies used to characterize its anticholinergic properties.

In Vitro Assessment of Smooth Muscle Contraction

This protocol describes a method to evaluate the inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions of isolated guinea pig ileum.

Materials:

  • Guinea pig ileum

  • Krebs-Henseleit buffer solution

  • Acetylcholine chloride

  • This compound

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram.

  • Cumulative concentration-response curves to acetylcholine are generated by adding increasing concentrations of acetylcholine to the organ bath.

  • The tissue is then washed and incubated with a known concentration of this compound for 30 minutes.

  • A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound.

  • The contractile responses are recorded using an isometric force transducer, and the data are analyzed to determine the EC50 values for acetylcholine in the absence and presence of this compound.

  • The pA2 value can be calculated to quantify the antagonist potency of this compound.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Guinea Pig Ileum mount Mount in Organ Bath isolate->mount equilibrate Equilibrate (60 min, 1g tension) mount->equilibrate ach_control Generate ACh Concentration-Response Curve (Control) equilibrate->ach_control wash Wash Tissue ach_control->wash incubate Incubate with This compound (30 min) wash->incubate ach_test Generate ACh Concentration-Response Curve (with Timepidium) incubate->ach_test record Record Contractions ach_test->record analyze Calculate EC50 and pA2 values record->analyze

Workflow for In Vitro Smooth Muscle Contraction Assay.
In Vivo Assessment of Gastric Acid Secretion

This protocol outlines a method to assess the inhibitory effect of this compound on gastric acid secretion in an anesthetized rat model.

Objective: To evaluate the effect of this compound on basal and stimulated gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane (anesthetic)

  • Saline solution

  • Histamine or Bethanechol (stimulants)

  • This compound

  • Surgical instruments

  • Gastric perfusion pump

  • pH meter and titrator

Procedure:

  • Rats are anesthetized with urethane.

  • A tracheotomy is performed to ensure a clear airway.

  • The stomach is exposed via a midline incision, and cannulas are inserted into the esophagus and pylorus for gastric perfusion.

  • The stomach is perfused with saline at a constant rate.

  • After a stabilization period, the gastric effluent is collected at regular intervals (e.g., 15 minutes) to measure basal acid output.

  • A stimulant (e.g., histamine or bethanechol) is administered intravenously to induce gastric acid secretion.

  • Once a stable stimulated secretion is achieved, this compound is administered intravenously.

  • Gastric effluent continues to be collected, and the acid concentration is determined by titration with NaOH to a pH of 7.0.

  • The total acid output is calculated and compared between the control (stimulated) and treatment (stimulated + this compound) periods.

Conclusion

This compound is a peripherally acting muscarinic antagonist with established efficacy in the management of gastrointestinal spasmodic conditions. Its chemical properties, particularly its quaternary ammonium structure, confer a favorable safety profile by limiting its central nervous system penetration. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation and characterization of this compound and other novel anticholinergic agents. Further research into its receptor subtype selectivity and potential modulatory effects on other signaling pathways will continue to refine our understanding of its therapeutic utility.

References

Timepidium Bromide: An In-Depth Technical Guide on its Potential Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available, though limited, information regarding the potential anti-inflammatory properties of Timepidium bromide. Direct, quantitative evidence and detailed experimental studies on this specific aspect of this compound are scarce in publicly accessible scientific literature. This document, therefore, also draws upon data from the structurally and functionally related compound, Tiotropium bromide, to postulate potential mechanisms and necessary experimental validations. All information derived from related compounds is explicitly identified as such and should be considered hypothetical until verified by direct experimental evidence for this compound.

Introduction to this compound

This compound is primarily recognized as a peripherally acting anticholinergic agent.[1] Its main therapeutic application is in the symptomatic relief of visceral spasms and pain associated with various gastrointestinal disorders.[1] The core mechanism of action for its approved indications is the antagonism of muscarinic acetylcholine receptors in the gastrointestinal tract, leading to reduced smooth muscle contractions and secretions.[1] While some sources mention potential anti-inflammatory properties, detailed investigations into this aspect are not well-documented.

Current State of Research on Anti-Inflammatory Properties

Postulated Anti-Inflammatory Mechanisms of Action (Based on Analogy with Tiotropium Bromide)

The anti-inflammatory effects of the related compound, Tiotropium bromide, have been attributed to its ability to modulate the function of inflammatory cells. It is plausible that this compound could exert similar effects through the following mechanisms:

  • Inhibition of Neutrophil Migration: A key event in the inflammatory cascade is the migration of neutrophils to the site of inflammation. Tiotropium bromide has been shown to reduce neutrophil migration.[2][3] This effect is thought to be mediated through the blockade of muscarinic receptors on alveolar macrophages, leading to a decrease in the release of chemotactic factors like TNF-α.[2][3]

  • Reduction of Pro-Inflammatory Cytokine Production: Chronic inflammation is often characterized by the sustained production of pro-inflammatory cytokines. Tiotropium bromide has demonstrated the ability to decrease the release of TNF-α from alveolar macrophages.[2][3]

Potential Signaling Pathways

While no direct evidence links this compound to specific anti-inflammatory signaling pathways, based on the known mechanisms of inflammation, the following pathways are critical areas for future investigation:

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for many anti-inflammatory drugs.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is another crucial pathway involved in the production of inflammatory mediators.

The following diagram illustrates a hypothetical signaling pathway for the potential anti-inflammatory action of this compound, based on its anticholinergic properties and drawing parallels with Tiotropium bromide's known effects.

Potential Anti-inflammatory Signaling Pathway of this compound cluster_cell Inflammatory Cell (e.g., Macrophage) Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor G-protein G-protein Muscarinic Receptor->G-protein Timepidium_bromide This compound Timepidium_bromide->Muscarinic Receptor Inhibition Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) G-protein->Downstream_Signaling NF_kB_Activation NF-kB Activation Downstream_Signaling->NF_kB_Activation MAPK_Activation MAPK Activation Downstream_Signaling->MAPK_Activation Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Pro_inflammatory_Gene_Expression MAPK_Activation->Pro_inflammatory_Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Pro_inflammatory_Gene_Expression->Inflammatory_Mediators

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

As no quantitative data for this compound's anti-inflammatory effects are available, the following tables are provided as templates for how such data should be presented once generated through experimental studies. The values presented are purely illustrative and based on findings for Tiotropium bromide.[2][3]

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundTarget CellStimulantMediator InhibitedIC50 (nM)Max Inhibition (%)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Tiotropium bromide (for comparison)Alveolar MacrophageLPSTNF-α~30~19%

Table 2: In Vivo Anti-Inflammatory Effects in Animal Models

CompoundAnimal ModelInflammatory ChallengeMeasured ParameterDose% Reduction vs. Control
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Tiotropium bromide (for comparison)Murine Asthma ModelOvalbuminNeutrophil InfiltrationNot SpecifiedSignificant

Detailed Experimental Protocols (Proposed)

To rigorously evaluate the potential anti-inflammatory properties of this compound, the following experimental protocols are proposed:

In Vitro Anti-Inflammatory Assays

Objective: To determine the direct effect of this compound on the production of inflammatory mediators from immune cells.

Cell Lines:

  • RAW 264.7 (murine macrophage-like cells)

  • THP-1 (human monocytic cells), differentiated into macrophages with PMA.

  • Primary human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture and Stimulation: Culture the selected cell lines under standard conditions. Seed cells in 96-well plates and pre-incubate with varying concentrations of this compound for 1 hour. Stimulate inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL).

  • Quantification of Inflammatory Mediators: After 24 hours of incubation, collect the cell culture supernatant.

    • Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO) Measurement: Determine the level of NO, a key inflammatory mediator, using the Griess assay.

  • Data Analysis: Calculate the percentage inhibition of each inflammatory mediator at different concentrations of this compound and determine the IC50 value.

Workflow Diagram:

In Vitro Anti-Inflammatory Assay Workflow Cell_Seeding Seed Immune Cells (e.g., RAW 264.7) Pre_incubation Pre-incubate with This compound Cell_Seeding->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Analysis Quantify Inflammatory Mediators (ELISA, Griess Assay) Supernatant_Collection->Analysis Data_Analysis Calculate IC50 and % Inhibition Analysis->Data_Analysis

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

In Vivo Animal Models of Inflammation

Objective: To assess the efficacy of this compound in reducing inflammation in a living organism.

Animal Model: Carrageenan-induced paw edema in rats or mice.[4]

Methodology:

  • Animal Grouping: Divide animals into groups: Control (vehicle), Positive Control (e.g., Indomethacin), and this compound treatment groups (at least three different doses).

  • Drug Administration: Administer this compound or control substances orally or intraperitoneally 1 hour before inducing inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Workflow Diagram:

In Vivo Anti-Inflammatory Model Workflow Animal_Grouping Group Animals Drug_Administration Administer this compound or Controls Animal_Grouping->Drug_Administration Inflammation_Induction Induce Paw Edema with Carrageenan Drug_Administration->Inflammation_Induction Measurement Measure Paw Volume at Regular Intervals Inflammation_Induction->Measurement Data_Analysis Calculate % Edema Inhibition Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema model.

Investigation of Signaling Pathways

Objective: To determine if this compound modulates the NF-κB and/or MAPK signaling pathways.

Methodology:

  • Cell Treatment: Treat RAW 264.7 or THP-1 cells with this compound followed by LPS stimulation as described in section 5.1.

  • Protein Extraction: Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) to extract total protein.

  • Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key signaling proteins, including:

    • NF-κB Pathway: p-IκBα, p-p65

    • MAPK Pathway: p-p38, p-ERK1/2, p-JNK

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the activation of these pathways.

Logical Relationship Diagram:

Signaling Pathway Investigation Logic LPS_Stimulation LPS Stimulation of Macrophages Pathway_Activation Activation of NF-kB and MAPK Pathways LPS_Stimulation->Pathway_Activation Timepidium_Treatment Treatment with This compound Timepidium_Treatment->Pathway_Activation Potential Inhibition Phosphorylation Phosphorylation of Key Signaling Proteins Pathway_Activation->Phosphorylation Western_Blot Detection by Western Blot Phosphorylation->Western_Blot Inhibition_Assessment Assessment of Inhibition Western_Blot->Inhibition_Assessment

Caption: Logical flow for investigating signaling pathway modulation.

Conclusion and Future Directions

The current body of evidence is insufficient to definitively characterize the anti-inflammatory properties of this compound. While its primary function as a muscarinic receptor antagonist is well-established, its effects on inflammatory processes remain largely unexplored. The potential for anti-inflammatory activity, suggested by analogy to the related compound Tiotropium bromide, warrants further investigation.

Future research should focus on conducting the proposed in vitro and in vivo studies to generate robust, quantitative data. Elucidating the impact of this compound on key inflammatory signaling pathways such as NF-κB and MAPK will be crucial in understanding its potential mechanisms of action. Such studies will be instrumental in determining if this compound holds therapeutic promise as an anti-inflammatory agent beyond its current indications.

References

Timepidium Bromide: A Comprehensive Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of Timepidium bromide, a peripherally acting anticholinergic agent.[1][2] Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known qualitative data with established, industry-standard methodologies for pharmaceutical analysis. The experimental protocols detailed herein are presented as robust templates for guiding research and development activities.

Solubility Profile of this compound

Understanding the solubility of an active pharmaceutical ingredient (API) is fundamental to its formulation development, bioavailability, and overall efficacy. This compound, a quaternary ammonium compound, exhibits a varied solubility profile across different solvents.

Qualitative and Predicted Solubility

Qualitative assessments have categorized the solubility of this compound in several common solvents. Additionally, computational models have predicted its aqueous solubility. This information is summarized in the table below.

SolventSolubility DescriptionPredicted Aqueous Solubility (mg/mL)
MethanolVery Soluble[3]-
Acetic Acid (100%)Very Soluble[3]-
Ethanol (99.5%)Freely Soluble[3]-
Dimethyl Sulfoxide (DMSO)Soluble[4][5]-
WaterSparingly Soluble[3]0.00963[6]
Acetic AnhydrideSparingly Soluble[3]-
Diethyl EtherPractically Insoluble[3]-
Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound API

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaking incubator or water bath with shaker

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • After the incubation period, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to separate the dissolved solute from any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted filtrate using a validated analytical method to determine the concentration of this compound.

  • Repeat the analysis for each solvent and perform the experiment in triplicate to ensure accuracy and precision.

The following diagram illustrates the general workflow for this solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Cap vials securely prep1->prep2 equi1 Incubate at constant temperature with agitation prep2->equi1 equi2 Allow excess solid to settle equi1->equi2 ana1 Withdraw and filter supernatant equi2->ana1 ana2 Dilute filtrate ana1->ana2 ana3 Quantify using validated analytical method ana2->ana3

Caption: Workflow for Shake-Flask Solubility Determination.

Stability of this compound

Assessing the stability of an API is a critical regulatory requirement and provides essential information for determining appropriate storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation products.[9][10]

Forced Degradation Studies Protocol

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[11][12]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound API

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Forced degradation chamber/oven

  • Photostability chamber with controlled light and UV exposure

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 N HCl.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH.

    • Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified duration.

    • Withdraw samples, neutralize with an equivalent amount of HCl, and prepare for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by taking samples at regular intervals for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 70 °C).

    • Expose the sample for a defined period (e.g., 7 days).

    • At the end of the exposure, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose both solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples.

The following diagram outlines the general workflow for conducting forced degradation studies.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes start This compound API acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 N NaOH, 40°C) start->base oxide Oxidation (e.g., 3% H₂O₂, RT) start->oxide thermal Thermal Degradation (Solid, 70°C) start->thermal photo Photolytic Degradation (Solid & Solution) start->photo analysis Analyze stressed samples and controls using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis pathway Identify degradation products analysis->pathway kinetics Determine degradation pathways and kinetics pathway->kinetics method_val Validate stability-indicating method kinetics->method_val

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the intact API in the presence of its potential degradation products. For a quaternary ammonium compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is often suitable.

Hypothetical HPLC Method Parameters:

  • Column: C18 or a suitable alternative for polar compounds (e.g., Phenyl-Hexyl), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient elution of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 238 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method development would involve analyzing the samples from the forced degradation studies to ensure that all degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) would be essential to confirm the specificity of the method.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is not widely published, the qualitative information and the detailed experimental protocols based on established pharmaceutical guidelines offer a comprehensive starting point for researchers and drug development professionals. The successful execution of these studies will generate critical data for formulation development, regulatory submissions, and ensuring the quality and safety of drug products containing this compound.

References

Methodological & Application

Timepidium Bromide: Application Notes and Protocols for In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent that functions as a muscarinic receptor antagonist.[1][2] It is primarily utilized in the management of gastrointestinal disorders characterized by smooth muscle spasms and hypersecretion.[1][2] By blocking muscarinic acetylcholine receptors, this compound effectively reduces gastrointestinal motility and secretions. This document provides detailed application notes and experimental protocols for the in-vivo evaluation of this compound in animal models, based on available scientific literature. It also includes a summary of its mechanism of action and signaling pathway.

Mechanism of Action

This compound exerts its pharmacological effects by competitively antagonizing muscarinic acetylcholine (ACh) receptors, with a notable selectivity for those in the gastrointestinal tract.[1][2] In the parasympathetic nervous system, ACh is a key neurotransmitter that binds to muscarinic receptors on smooth muscle cells and glandular tissues, triggering a cascade of intracellular events that lead to muscle contraction and secretion.

This compound, as a quaternary ammonium compound, possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier. This characteristic results in predominantly peripheral effects, minimizing central nervous system side effects.

The primary muscarinic receptor subtypes involved in gastrointestinal smooth muscle contraction are the M2 and M3 receptors. The binding of this compound to these receptors inhibits the downstream signaling pathways, leading to a reduction in smooth muscle tone and secretory activity.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in inhibiting acetylcholine-induced gastrointestinal smooth muscle contraction.

Timepidium_Bromide_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle ACh Vesicle Nerve Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_ion Ca²⁺ SR->Ca_ion Releases Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates Timepidium This compound Timepidium->M3_Receptor Antagonizes

Caption: Mechanism of this compound on GI Smooth Muscle.

Experimental Protocols

Evaluation of Anti-motility Activity (Charcoal Meal Assay) in Mice

This protocol is designed to assess the inhibitory effect of this compound on gastrointestinal transit in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Male ICR mice (20-25 g)

  • Oral gavage needles

  • Surgical scissors and forceps

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the mice for 18-24 hours with free access to water.

  • Drug Administration:

    • Divide the mice into groups (n=6-10 per group): Vehicle control, positive control (e.g., atropine), and this compound treatment groups (various doses).

    • Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2 mL of the charcoal meal to each mouse.

  • Observation Period: Allow 20-30 minutes for the charcoal meal to transit through the gastrointestinal tract.

  • Euthanasia and Dissection: Euthanize the mice by cervical dislocation. Open the abdominal cavity and carefully dissect the small intestine from the pylorus to the cecum.

  • Measurement:

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal front from the pylorus.

  • Calculation: Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100

Assessment of Anti-secretory Activity (Pylorus Ligation Model) in Rats

This protocol evaluates the effect of this compound on bethanechol-induced gastric acid secretion in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Bethanechol chloride

  • Urethane (for anesthesia)

  • Surgical thread

  • Surgical instruments (scalpel, forceps, scissors)

  • Centrifuge tubes

  • pH meter or autotitrator

Procedure:

  • Animal Acclimatization: House male Wistar rats (180-220 g) in a controlled environment for at least one week.

  • Fasting: Fast the rats for 24 hours with free access to water.

  • Anesthesia and Surgery:

    • Anesthetize the rats with urethane (e.g., 1.25 g/kg, i.p.).

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus with surgical thread, being careful not to obstruct blood vessels.

    • Close the abdominal incision with sutures.

  • Drug Administration:

    • Immediately after pylorus ligation, administer this compound or vehicle (s.c. or i.v.).

    • Administer bethanechol chloride (s.c.) to stimulate gastric secretion.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the rats.

  • Sample Processing:

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a centrifuge tube.

    • Centrifuge the gastric juice to remove any solid matter.

  • Analysis:

    • Measure the volume of the gastric juice.

    • Determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

    • Calculate the total acid output.

Data Presentation

While specific quantitative data for this compound from publicly accessible, full-text articles is limited, the following tables are structured to present the type of data that would be generated from the described experimental protocols.

Table 1: Effect of this compound on Gastrointestinal Motility in Mice (Charcoal Meal Assay)

Treatment GroupDose (mg/kg, route)Intestinal Transit (%) (Mean ± SEM)% Inhibition of Transit
Vehicle Control-Data0
This compoundDose 1DataData
This compoundDose 2DataData
This compoundDose 3DataData
Atropine (Positive Control)DoseDataData

Table 2: Effect of this compound on Bethanechol-Induced Gastric Secretion in Rats

Treatment GroupDose (mg/kg, route)Gastric Juice Volume (mL) (Mean ± SEM)Total Acid Output (µEq/4h) (Mean ± SEM)% Inhibition of Acid Output
Vehicle Control-DataData0
This compoundDose 1DataDataData
This compoundDose 2DataDataData
This compoundDose 3DataDataData

Table 3: Comparative Activity of this compound and Other Anticholinergics

Based on a study by Tamaki et al. (1978), the following qualitative comparisons were made:

ParameterAnimal ModelThis compound Activity
Inhibition of GI MotilityDogs≈ Atropine > Hyoscine-N-butylbromide
Inhibition of Gastric Acid SecretionDogs, Rats< Atropine > Hyoscine-N-butylbromide
Inhibition of Salivary SecretionNot specified<< Atropine
Mydriatic ActivityMiceWeakest among tested

Conclusion

The provided protocols offer a framework for the in-vivo investigation of this compound's effects on gastrointestinal motility and secretion. These experimental designs are standard in pharmacological research and can be adapted to suit specific research questions. The mechanism of action of this compound as a peripheral muscarinic antagonist is well-established, and its efficacy in animal models supports its clinical use in gastrointestinal hypermotility and hypersecretory states. Further research to obtain detailed quantitative data, including ED50 values and pharmacokinetic profiles, will be valuable for a more comprehensive understanding of its pharmacological properties.

References

Application Note: A Robust HPLC Method for the Quantification of Timepidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Timepidium bromide, a quaternary ammonium anticholinergic agent.[1][2][3] The developed method is suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines to ensure reliable and reproducible results.

Introduction

This compound, 3-(Di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a peripherally acting anticholinergic drug used for the symptomatic treatment of visceral spasms.[1][2][4] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5][6] This application note describes the development and validation of a simple, isocratic reversed-phase HPLC method for the determination of this compound.

Chemical Properties of this compound

  • Molecular Formula: C₁₇H₂₂BrNOS₂[4][7][8]

  • Molecular Weight: 400.40 g/mol [4][8][9]

  • Chemical Structure: A quaternary ammonium compound.[1][8] The presence of the quaternary nitrogen imparts a permanent positive charge, influencing its chromatographic behavior.[1]

Experimental Protocol

This section provides a detailed methodology for the HPLC quantification of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development. C8 columns can also be considered.[10][11]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate or potassium dihydrogen phosphate (analytical grade)

    • Formic acid or phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following conditions are a recommended starting point for method development. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Ammonium formate buffer (pH 3.5, adjusted with formic acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on the UV spectra of similar thiophene-containing compounds)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[12][13]

  • For Biological Matrices (e.g., Plasma, Urine):

    • A protein precipitation or liquid-liquid extraction method will be necessary to remove interferences.[12][14]

    • Protein Precipitation: Add three volumes of a precipitating agent (e.g., acetonitrile or methanol) to one volume of the biological sample. Vortex and then centrifuge at high speed. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

    • Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a suitable immiscible organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.

Method Development and Validation Parameters

For a robust and reliable method, the following parameters should be evaluated according to ICH guidelines.

ParameterDescriptionAcceptance Criteria
System Suitability To ensure the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas from replicate injections < 2.0%.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value. Determined by recovery studies.Recovery between 98.0% and 102.0%.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.%RSD for repeatability and intermediate precision should be ≤ 2.0%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from placebo or matrix components at the retention time of the analyte.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should be within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are varied slightly.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterResultAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD (n=6)< 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
20
50
Correlation Coefficient (r²)

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%
100%
120%
Mean Recovery 98.0 - 102.0%

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation A Define Analytical Target Profile B Gather Information on Analyte (this compound) A->B C Select Chromatographic Mode (Reversed-Phase) B->C D Initial Screening of Column and Mobile Phase C->D E Optimize Chromatographic Conditions (Mobile Phase Ratio, pH, Flow Rate, Temperature) D->E F Develop Sample Preparation Procedure E->F G System Suitability Testing F->G H Validate Method Parameters (Linearity, Accuracy, Precision, Specificity, etc.) G->H I Document Method and Validation Report H->I J Implement for Routine Analysis I->J

Caption: Workflow for HPLC Method Development and Validation.

Caption: Chemical Structure of this compound.

References

Application Notes and Protocols for Intravenous Administration of Timepidium Bromide in Rabbit Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects and a detailed protocol for the intravenous administration of Timepidium bromide in rabbit models. This document is intended to guide researchers in designing and executing preclinical studies involving this anticholinergic agent.

Introduction

This compound is a peripherally acting anticholinergic agent used for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2] In rabbit models, intravenous administration of this compound has been shown to affect gastrointestinal blood flow, highlighting its potential for preclinical investigation in this species.[3]

Mechanism of Action

This compound functions as a muscarinic receptor antagonist.[4] It competitively blocks the action of acetylcholine at muscarinic receptors on smooth muscle cells and glandular tissues.[4] This inhibition leads to a reduction in smooth muscle contractions and glandular secretions in the gastrointestinal tract, which is the basis of its antispasmodic effects.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a muscarinic receptor antagonist.

Timepidium_Bromide_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (Smooth Muscle/Glandular) cluster_drug ACh_vesicle Acetylcholine (ACh) Vesicles M_receptor Muscarinic Receptor ACh_vesicle->M_receptor ACh Release G_protein G-protein M_receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates Response Cellular Response (Contraction, Secretion) Ca_release->Response Leads to Timepidium Timepidium Bromide Timepidium->M_receptor Blocks

Caption: Mechanism of this compound as a Muscarinic Receptor Antagonist.

Pharmacodynamic Data in Rabbits

ParameterTreatment GroupDosage (i.v.)Observation
Total Gastric Blood Flow This compound200 µg/kgSlight increase
Mucosal Blood Flow in Pyloric Antrum This compound200 µg/kgConsiderable increase
Total Gastric Blood Flow Acetylcholine10 µg/kgSignificant reduction
Total Gastric Blood Flow Neostigmine50 µg/kgSignificant reduction
Effect on Acetylcholine/Neostigmine-induced Blood Flow Reduction This compound200 µg/kgAbolished the reduction, restoring it to normal levels
Duodenal Blood Flow This compound200 µg/kgOnly slightly changed

Data extracted from Sato, Y., & Abe, K. (1982). Effect of this compound, an anticholinergic agent, on gastric and duodenal blood flow distribution in rabbits. Japanese journal of pharmacology, 32(1), 73-80.[3][5]

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study of intravenously administered this compound in a rabbit model.

Experimental_Workflow A Animal Acclimatization B Baseline Physiological Measurements A->B C Anesthesia & Catheterization B->C D This compound Preparation & IV Administration C->D E Post-administration Monitoring & Data Collection D->E F Blood/Tissue Sample Collection E->F G Sample Analysis F->G H Data Analysis & Interpretation G->H

Caption: General Experimental Workflow for IV this compound Studies in Rabbits.

Detailed Experimental Protocol: Intravenous Administration in Rabbits

This protocol provides a generalized procedure for the intravenous administration of a test substance, such as this compound, to a rabbit. This should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

1. Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Rabbit restrainer

  • 22-25 gauge needle or butterfly catheter

  • Syringes (appropriate sizes for dosing)

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

  • Anesthetic agent (if required by the protocol)

  • Heating pad or lamp (to maintain body temperature)

2. Animal Preparation:

  • Acclimatization: Allow rabbits to acclimate to the laboratory environment for a minimum of one week prior to the experiment.

  • Fasting: Depending on the experimental endpoint, fasting may be required. Ensure free access to water.

  • Restraint: Place the rabbit in a suitable restrainer to minimize movement and stress.

  • Vein Dilation: The marginal ear vein is the most common site for intravenous injection in rabbits. To dilate the vein, gently rub the ear with a gauze pad soaked in 70% ethanol. A heating lamp may also be used to warm the ear and improve vein visibility.

3. Drug Preparation:

  • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is free of particulates.

  • Draw the calculated dose into a sterile syringe.

4. Intravenous Administration Procedure:

  • Site Preparation: Cleanse the injection site on the marginal ear vein with a disinfectant.

  • Needle Insertion: Occlude the vein at the base of the ear to distend it. Insert the needle or catheter into the vein, bevel up. A small amount of blood flashback into the hub of the needle/catheter confirms proper placement.

  • Injection: Release the occlusion and slowly inject the this compound solution. Monitor the animal for any signs of distress during the injection.

  • Post-Injection: Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent hematoma formation.

5. Post-Administration Monitoring:

  • Monitor the rabbit for any adverse reactions immediately following administration and at predetermined intervals throughout the study.

  • Record physiological parameters as required by the experimental design (e.g., heart rate, respiratory rate, blood pressure, gastrointestinal motility).

6. Sample Collection:

  • If blood samples are required for pharmacokinetic or pharmacodynamic analysis, they can be collected from the contralateral ear's central artery or marginal vein, or via an indwelling catheter.

  • Follow a predetermined sampling schedule.

7. Euthanasia and Tissue Collection:

  • At the end of the study, euthanize the animal using a method approved by the institutional animal care and use committee.

  • Perform necropsy and collect tissues as required for further analysis.

Disclaimer: All animal procedures should be performed in accordance with local, national, and international guidelines on animal welfare and approved by a local Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Studying Acetylcholine's Effect on Blood Flow Using Timepidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (ACh) is a critical neurotransmitter that plays a significant role in the regulation of vascular tone. It primarily induces vasodilation by stimulating muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO). Understanding the mechanisms of ACh-induced vasodilation is crucial for cardiovascular research and the development of novel therapeutics. Timepidium bromide is a potent anticholinergic agent that acts as a muscarinic receptor antagonist.[1][2] By blocking the action of acetylcholine on these receptors, it serves as a valuable tool to investigate the cholinergic regulation of blood flow.[1] These application notes provide detailed protocols and data for utilizing this compound to study the effects of acetylcholine on blood flow in preclinical research settings.

Mechanism of Action

This compound competitively inhibits muscarinic acetylcholine receptors.[2] In the vasculature, acetylcholine released from nerve endings or administered exogenously binds to M3 muscarinic receptors on the surface of endothelial cells. This binding initiates a signaling cascade that results in the relaxation of the surrounding smooth muscle cells and subsequent vasodilation. This compound, by blocking these M3 receptors, prevents acetylcholine from exerting its vasodilatory effect, thus allowing for the quantification of the cholinergic contribution to blood flow regulation.

Data Presentation

The following tables summarize the quantitative data on the effects of Acetylcholine and this compound on regional blood flow, based on preclinical studies.

Table 1: Effect of Acetylcholine and this compound on Gastric and Duodenal Blood Flow in Rabbits

Treatment GroupTotal Gastric Blood FlowMucosal Blood Flow (Anterior & Posterior Corpus)Mucosal Blood Flow (Pyloric Antrum)Duodenal Blood Flow
Control (Normal)BaselineBaselineBaselineBaseline
Acetylcholine (10 µg/kg, i.v.)Significantly ReducedSignificantly ReducedNo significant changeSlightly changed
This compound (200 µg/kg, i.v.)Slight IncreaseNo significant changeConsiderable IncreaseSlightly changed
Acetylcholine + this compoundRestored to normal levelRestored to normal levelNot specifiedNot specified

Data adapted from a study on rabbits.[1]

Table 2: Comparative Anticholinergic Activity of this compound

AgentRelative Inhibitory Activity (vs. Atropine) on Perfusion Pressure Increased by Acetylcholine in Guinea Pig Sphincter of Oddi
This compound1/4
Hyoscine-N-butylbromide1/12
Atropine1

Data adapted from an in vitro study on isolated guinea pig tissue.[2]

Experimental Protocols

This section provides detailed methodologies for in vivo experiments to assess the effect of this compound on acetylcholine-induced changes in blood flow.

Protocol 1: In Vivo Measurement of Mesenteric Artery Blood Flow in Rats using Doppler Flowmetry

This protocol describes a method to measure real-time changes in blood flow in the superior mesenteric artery of an anesthetized rat in response to acetylcholine and its blockade by this compound.

Materials:

  • Male Sprague-Dawley rats (300-400g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Doppler flow probe (e.g., Transonic Systems Inc.)

  • Data acquisition system

  • Surgical instruments for laparotomy

  • Intravenous catheters

  • Acetylcholine chloride solution (10 µg/mL in saline)

  • This compound solution (200 µg/mL in saline)

  • Heparinized saline

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).[3]

    • Maintain the animal on a heating pad to ensure a constant body temperature.

    • Perform a midline laparotomy to expose the abdominal viscera.

    • Gently retract the intestines to locate the superior mesenteric artery.

  • Doppler Probe Placement:

    • Carefully dissect the connective tissue around the superior mesenteric artery to isolate a segment for probe placement.[3]

    • Select a Doppler flow probe of the appropriate size for the vessel diameter.

    • Apply acoustic gel to the probe and place it around the artery.

    • Secure the probe in place to ensure a stable and clear signal.

  • Catheterization:

    • Cannulate the femoral vein for intravenous administration of drugs.[3]

    • Flush the catheter with heparinized saline to prevent clotting.

  • Data Acquisition:

    • Connect the Doppler flow probe to the data acquisition system.

    • Record baseline blood flow for a stable period (e.g., 15-20 minutes).

  • Experimental Intervention:

    • Acetylcholine Challenge: Administer a bolus injection of acetylcholine (10 µg/kg, i.v.) and record the change in mesenteric blood flow. Allow the blood flow to return to baseline.

    • This compound Administration: Administer this compound (200 µg/kg, i.v.).[1]

    • Post-Antagonist Acetylcholine Challenge: After a 15-minute equilibration period following this compound administration, repeat the acetylcholine challenge (10 µg/kg, i.v.) and record the blood flow response.

  • Data Analysis:

    • Calculate the percentage change in blood flow from baseline in response to acetylcholine before and after the administration of this compound.

    • Perform statistical analysis (e.g., paired t-test) to determine the significance of the inhibition.

Protocol 2: In Vivo Measurement of Cutaneous Blood Flow in Rats using Laser Doppler Flowmetry

This protocol details a less invasive method to assess microvascular blood flow in the skin and the inhibitory effect of this compound on acetylcholine-induced vasodilation.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Laser Doppler flowmetry system with a skin probe

  • Intradermal microdialysis catheters

  • Syringe pumps

  • Acetylcholine chloride solution (e.g., 100 µM in Ringer's solution)

  • This compound solution (e.g., 500 µM in Ringer's solution)

  • Ringer's solution

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane.

    • Shave a small area of skin on the dorsal side of the rat.

    • Place the Laser Doppler probe over the shaved area to measure baseline skin blood flow (cutaneous vascular conductance).[4]

  • Microdialysis Catheter Insertion:

    • Insert two intradermal microdialysis catheters into the measurement area.

  • Experimental Protocol:

    • Baseline Measurement: Perfuse both microdialysis catheters with Ringer's solution and record baseline cutaneous blood flow for 20-30 minutes.

    • Acetylcholine Infusion: Through one catheter, infuse a solution of acetylcholine (e.g., 100 µM) and record the increase in blood flow until a stable plateau is reached.[4]

    • This compound Co-infusion: Through the second catheter, co-infuse the acetylcholine solution with a solution of this compound (e.g., 500 µM).

    • Simultaneously, continue to infuse acetylcholine alone through the first catheter as a control.

  • Data Analysis:

    • Express the blood flow response as a percentage of the maximum vasodilation achieved.

    • Compare the acetylcholine-induced vasodilation in the presence and absence of this compound.

    • Use appropriate statistical methods to determine the degree of inhibition.

Visualizations

Signaling Pathway of Acetylcholine-Induced Vasodilation

Acetylcholine_Vasodilation_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (on Endothelial Cell) ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ eNOS_inactive eNOS (inactive) Ca2_increase->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylyl Cyclase (in Smooth Muscle Cell) NO->sGC Diffuses and Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Timepidium This compound Timepidium->M3R Blocks

Caption: Acetylcholine signaling pathway leading to vasodilation.

Experimental Workflow for In Vivo Blood Flow Measurement

Experimental_Workflow Start Start: Anesthetize Animal Surgery Surgical Preparation (e.g., Laparotomy, Catheterization) Start->Surgery Probe Place Blood Flow Probe (e.g., Doppler or Laser Doppler) Surgery->Probe Baseline Record Baseline Blood Flow Probe->Baseline ACh1 Administer Acetylcholine (ACh) Baseline->ACh1 Record1 Record Vasodilatory Response ACh1->Record1 TB Administer this compound Record1->TB Equilibrate Equilibration Period TB->Equilibrate ACh2 Administer Acetylcholine (ACh) Again Equilibrate->ACh2 Record2 Record Post-Antagonist Response ACh2->Record2 Analysis Data Analysis and Comparison Record2->Analysis End End of Experiment Analysis->End

Caption: Workflow for assessing this compound's effect.

References

Application Notes and Protocols for the Laboratory Preparation of Timepidium Bromide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Timepidium bromide solutions for experimental use. This compound is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its peripheral action makes it a valuable tool for studying the effects of cholinergic blockade in various experimental models, particularly in gastroenterology research.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of experimental solutions.

PropertyValueReference
Molecular Formula C₁₇H₂₂BrNOS₂[3][4]
Molecular Weight 400.40 g/mol [3][4]
Appearance White crystals or crystalline powder
Melting Point 198-200 °C[5][6]
Solubility
Very soluble in methanol and acetic acid
Freely soluble in ethanol (99.5%)
Sparingly soluble in water
Soluble in DMSO[5]
Practically insoluble in diethyl ether
pH (1% w/v in water) 5.3 - 6.3

Experimental Protocols

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following protocols provide guidance for preparing stock and working solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vial

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • Mass (mg) = 10 mmol/L * 400.40 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.004 mg of this compound.

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and transfer it to the sterile amber glass vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Store the 10 mM DMSO stock solution at -20°C in the dark.[5] Protect from light and moisture.

Protocol 2: Preparation of Aqueous Working Solutions

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final concentration.

    • Important: When diluting from a DMSO stock, ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can introduce bubbles.

  • Use: Prepare fresh aqueous working solutions for each experiment to ensure accuracy and avoid degradation.

Stability and Storage Recommendations

While specific stability data for this compound solutions is not extensively published, general best practices for quaternary ammonium compounds and anticholinergic drugs should be followed.

Solution TypeSolventStorage TemperatureRecommended Storage DurationSpecial Precautions
Stock Solution DMSO-20°CUp to 6 months (validation recommended)Protect from light; use anhydrous DMSO; aliquot to avoid freeze-thaw cycles.[5]
Aqueous Working Solution Aqueous Buffer (e.g., PBS)2-8°CPrepare fresh for each experimentProtect from light; use immediately after preparation.

Note: It is highly recommended that researchers perform their own stability studies for their specific experimental conditions and solution formulations.

Quality Control

To ensure the reliability of experimental data, basic quality control checks on prepared solutions are advised.

ParameterMethodSpecification
Appearance Visual InspectionClear, colorless, and free of particulates.
pH (for aqueous solutions) pH meterWithin the acceptable range for the experimental system.
Concentration (for critical studies) UV-Vis Spectrophotometry or HPLCWithin ±5% of the target concentration.

Experimental Considerations

The selection of appropriate concentrations and doses is crucial for the successful application of this compound in research.

In Vitro Studies

The effective concentration of this compound in in vitro systems can vary significantly depending on the cell type, receptor density, and experimental endpoint.

Assay TypeExample Concentration RangeNotes
Receptor Binding Assays 1 nM - 10 µMTo determine binding affinity (Ki) and IC50 values.
Cell-Based Functional Assays 10 nM - 100 µMTo assess the antagonist effect on cellular responses (e.g., calcium signaling, smooth muscle contraction).

Researchers should perform concentration-response curves to determine the optimal concentration for their specific experimental setup.

In Vivo Studies

The dosage of this compound for in vivo experiments depends on the animal model, route of administration, and the desired pharmacological effect.

Animal ModelRoute of AdministrationExample DosageReference
RabbitIntravenous (i.v.)200 µg/kg[7]

Dose-response studies are recommended to establish the effective dose range for a particular animal model and experimental paradigm.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a muscarinic antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors on the surface of target cells. This inhibition blocks the downstream signaling cascades that are normally activated by ACh, leading to a reduction in smooth muscle contraction and glandular secretions.

Timepidium_Bromide_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_pre Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh_pre->M_Receptor Binds G_Protein G-protein Activation M_Receptor->G_Protein Activates Signaling Downstream Signaling (e.g., PLC, IP3, Ca2+) G_Protein->Signaling Response Cellular Response (e.g., Contraction) Signaling->Response Timepidium This compound Timepidium->M_Receptor Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for Solution Preparation

The following diagram outlines the general workflow for the preparation and use of this compound solutions in a laboratory setting.

Solution_Preparation_Workflow start Start weigh Weigh Timepidium Bromide Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock store Store at -20°C (Protect from Light) stock->store dilute Prepare Working Solution (Aqueous) stock->dilute Dilute qc Quality Control (e.g., Visual Inspection) dilute->qc experiment Use in Experiment qc->experiment

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Analytical Detection of Timepidium Bromide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent used for the symptomatic treatment of visceral spasms. As a quaternary ammonium compound, its analytical determination, along with its metabolites, presents unique challenges due to its low volatility and potential for complex metabolic transformation. These application notes provide a comprehensive overview of potential analytical techniques and detailed protocols for the detection and quantification of this compound and its putative metabolites in biological matrices and pharmaceutical formulations.

Disclaimer: Specific analytical methods and metabolic pathways for this compound are not extensively reported in publicly available literature. The following protocols and pathways are based on established methods for similar quaternary ammonium compounds and general principles of drug metabolism. Researchers should validate these methods for their specific applications.

Metabolic Pathway of this compound

The metabolism of this compound has not been recently elucidated in detail. However, based on a cited study by Sugihara and Taga (1977) and general xenobiotic biotransformation pathways, a plausible metabolic route can be proposed. Phase I reactions likely involve oxidation of the thiophene rings and O-demethylation of the methoxy group. Phase II reactions would then involve conjugation of the resulting hydroxylated metabolites with glucuronic acid or sulfate to facilitate excretion.

TB This compound P1_Ox Phase I Metabolism (Oxidation) TB->P1_Ox CYP450 Enzymes Metabolites Metabolites (e.g., Hydroxylated, Demethylated) P1_Ox->Metabolites P2_Conj Phase II Metabolism (Conjugation) Conjugates Conjugated Metabolites (Glucuronides, Sulfates) P2_Conj->Conjugates Metabolites->P2_Conj UGTs, SULTs Excretion Excretion Metabolites->Excretion Conjugates->Excretion

Caption: Plausible metabolic pathway of this compound.

Analytical Techniques

Several analytical techniques can be employed for the determination of this compound and its metabolites. The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of quaternary ammonium compounds in biological fluids due to its high sensitivity and selectivity.

Experimental Workflow:

Sample Biological Sample (Plasma, Urine) SPE Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Sample->SPE Elution Elution with Acidified Organic Solvent SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (Reversed-Phase C18) Evaporation->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for HPLC-MS/MS analysis.

Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Pre-treat 0.5 mL of plasma or urine with 0.5 mL of 4% phosphoric acid.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.

    • Elute this compound and its metabolites with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • This compound: Precursor Ion > Product Ion 1, Product Ion 2

      • Metabolite 1 (e.g., Hydroxylated): Precursor Ion > Product Ion 1, Product Ion 2

    • Collision Energy: Optimize for each transition.

Quantitative Data (Hypothetical):

ParameterThis compoundMetabolite 1 (Hydroxylated)
Linear Range 0.1 - 100 ng/mL0.5 - 200 ng/mL
Limit of Detection (LOD) 0.05 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL0.5 ng/mL
Recovery (%) > 85%> 80%
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 15%< 15%
Gas Chromatography-Mass Spectrometry (GC-MS) with Pyrolysis

Due to the non-volatile nature of quaternary ammonium compounds, direct GC analysis is not feasible. However, pyrolysis GC-MS allows for thermal degradation of the parent compound into volatile, detectable fragments.

Protocol:

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.

    • The final extract should be in a volatile organic solvent.

  • GC-MS Conditions:

    • Injection Port Temperature (Pyrolysis): 250 - 300°C.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: m/z 50-500.

Expected Pyrolysis Products: The primary pyrolysis products would likely be the corresponding tertiary amine formed through Hofmann elimination or dealkylation.

Quantitative Data (Hypothetical):

ParameterTertiary Amine (from Timepidium)
Linear Range 10 - 500 ng/mL
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Recovery (%) Dependent on extraction efficiency
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Immunoassays

While no specific immunoassays for this compound are commercially available, the development of a competitive enzyme-linked immunosorbent assay (ELISA) could be a viable option for high-throughput screening. This would involve synthesizing a this compound-protein conjugate to generate specific antibodies.

Conclusion

The analytical detection of this compound and its metabolites requires sophisticated techniques due to its chemical properties. HPLC-MS/MS offers the most sensitive and specific approach for quantification in biological matrices. Pyrolysis GC-MS provides an alternative for structural confirmation. The development of specific immunoassays could facilitate rapid screening. The protocols and data presented here serve as a foundational guide for researchers to develop and validate their own analytical methods for this compound.

Timepidium Bromide: A Tool for Investigating Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a quaternary ammonium anticholinergic agent utilized in symptomatic relief of visceral spasms and pain associated with various gastrointestinal disorders. Its therapeutic effects stem from its action as a muscarinic receptor antagonist, where it competitively inhibits the binding of the neurotransmitter acetylcholine to muscarinic receptors. This blockade effectively reduces smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract. The quaternary nitrogen in its structure limits its ability to cross the blood-brain barrier, resulting in peripherally selective actions with a reduced incidence of central nervous system side effects. These properties make this compound a valuable tool for studying the physiological and pathological roles of muscarinic receptors in peripheral tissues.

These application notes provide a summary of the pharmacological data on this compound, detailed protocols for its use in common experimental paradigms to study muscarinic receptor antagonism, and graphical representations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, facilitating its comparison with other standard muscarinic antagonists.

Table 1: Muscarinic Receptor Subtype Binding Affinity of this compound

Receptor SubtypeTest SystemRadioligandThis compound Affinity (pKi)Reference
M1Cloned human muscarinic receptors (Sf9 cells)[³H]N-methylscopolamine7.4
M2Cloned human muscarinic receptors (Sf9 cells)[³H]N-methylscopolamine8.1
M3Cloned human muscarinic receptors (Sf9 cells)[³H]N-methylscopolamine7.6
M4Cloned human muscarinic receptors (Sf9 cells)[³H]N-methylscopolamine7.3
M5Cloned human muscarinic receptors (Sf9 cells)[³H]N-methylscopolamine7.1

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonistic Potency of this compound in Isolated Tissues

Tissue PreparationAgonistMeasured ResponseThis compound pA2Comparative Antagonist pA2Reference
Guinea Pig GallbladderMethacholineContraction8.44Atropine: 9.11, Hyoscine-N-butylbromide: 7.55
Guinea Pig Sphincter of OddiAcetylcholineIncreased Perfusion Pressure~8.0 (estimated)Atropine: ~8.7 (estimated), Hyoscine-N-butylbromide: ~7.5 (estimated)
Dog Gastrointestinal TractBethanecholMotility InhibitionSimilar to AtropineStronger than Hyoscine-N-butylbromide
Rat StomachBethanecholGastric Acid Secretion InhibitionWeaker than AtropineStronger than Hyoscine-N-butylbromide

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Protocol 1: In Vitro Assessment of Muscarinic Antagonism in Isolated Guinea Pig Gallbladder

This protocol describes a method to determine the functional potency (pA2 value) of this compound by assessing its ability to inhibit methacholine-induced contractions of isolated guinea pig gallbladder strips.

Materials:

  • Male guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Methacholine chloride

  • This compound

  • Atropine sulfate (for comparison)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize a guinea pig by cervical dislocation and exsanguination.

  • Carefully dissect the gallbladder and place it in a petri dish containing Krebs-Henseleit solution.

  • Prepare longitudinal strips of the gallbladder (approximately 10 mm long and 2 mm wide).

  • Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Apply an initial tension of 1.0 g to each tissue strip and allow for an equilibration period of at least 60 minutes, with washes every 15-20 minutes.

  • Obtain a cumulative concentration-response curve for methacholine (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • After washing the tissues and allowing them to return to baseline, incubate the tissues with a fixed concentration of this compound (e.g., 10⁻⁸ M) for 30 minutes.

  • In the presence of this compound, repeat the cumulative concentration-response curve for methacholine.

  • Repeat steps 7 and 8 with at least two other concentrations of this compound.

  • Atropine can be used as a positive control in parallel experiments.

Data Analysis:

  • Plot the concentration-response curves for methacholine in the absence and presence of different concentrations of this compound.

  • Perform a Schild regression analysis to determine the pA2 value. The slope of the Schild plot should not be significantly different from unity for competitive antagonism.

Protocol 2: In Vivo Evaluation of Gastric Acid Secretion Inhibition in Rats

This protocol outlines a method to assess the inhibitory effect of this compound on bethanechol-stimulated gastric acid secretion in anesthetized rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane (anesthetic)

  • Bethanechol chloride

  • This compound

  • Saline solution (0.9% NaCl)

  • pH meter and titration equipment

  • Surgical instruments for cannulation

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Anesthetize the rats with urethane (e.g., 1.25 g/kg, intraperitoneally).

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the jugular vein for intravenous administration of compounds.

  • Expose the stomach through a midline abdominal incision.

  • Ligate the pylorus and insert a cannula into the forestomach for gastric juice collection.

  • Infuse saline intravenously for a basal period (e.g., 30 minutes) and collect the gastric secretion.

  • Administer this compound or vehicle intravenously.

  • After a pre-treatment period (e.g., 15 minutes), infuse bethanechol (e.g., 100 µg/kg/h) intravenously to stimulate gastric acid secretion.

  • Collect gastric juice at regular intervals (e.g., every 30 minutes) for 2-3 hours.

  • Measure the volume of each gastric juice sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

Data Analysis:

  • Calculate the total acid output (µEq/30 min) for each collection period.

  • Compare the bethanechol-stimulated acid output in the this compound-treated group with the vehicle-treated control group.

  • Calculate the percentage inhibition of gastric acid secretion by this compound.

Visualizations

Muscarinic Receptor Signaling Pathways

muscarinic_signaling cluster_M3 M3 Muscarinic Receptor Pathway cluster_M2 M2 Muscarinic Receptor Pathway ACh_M3 Acetylcholine M3R M3 Receptor ACh_M3->M3R Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to ACh_M2 Acetylcholine M2R M2 Receptor ACh_M2->M2R Gi Gi M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Relaxation Inhibition of Relaxation cAMP->Relaxation Timepidium Timepidium Bromide Timepidium->M3R Timepidium->M2R

Caption: Muscarinic M2 and M3 receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Muscarinic Antagonist Characterization

experimental_workflow start Start: Hypothesis (Compound is a muscarinic antagonist) receptor_binding Receptor Binding Assay (e.g., with [³H]NMS) Determine Ki for M1-M5 subtypes start->receptor_binding isolated_tissue Isolated Tissue Assay (e.g., Guinea Pig Ileum/Gallbladder) Determine pA2 value receptor_binding->isolated_tissue Functional Validation data_analysis Data Analysis (Schild Plot, % Inhibition) receptor_binding->data_analysis in_vivo_model In Vivo Model (e.g., Rat Gastric Secretion) Assess in vivo efficacy and potency isolated_tissue->in_vivo_model In Vivo Confirmation isolated_tissue->data_analysis in_vivo_model->data_analysis conclusion Conclusion: Characterize antagonist profile (potency, selectivity, efficacy) data_analysis->conclusion

Caption: A typical experimental workflow for characterizing a muscarinic receptor antagonist like this compound.

Logical Relationship of this compound's Effects

logical_relationship tb This compound muscarinic_receptors Muscarinic Receptors (Peripheral, e.g., M2, M3) tb->muscarinic_receptors binds to ach_binding Inhibition of Acetylcholine Binding tb->ach_binding muscarinic_receptors->ach_binding mediates smooth_muscle Reduced Smooth Muscle Contraction (e.g., GI tract) ach_binding->smooth_muscle leads to glandular_secretion Decreased Glandular Secretion (e.g., Gastric Acid) ach_binding->glandular_secretion leads to therapeutic_effect Therapeutic Effect: Antispasmodic, Pain Relief smooth_muscle->therapeutic_effect glandular_secretion->therapeutic_effect

Caption: Logical flow from this compound's molecular action to its therapeutic effects.

Application Notes: Timepidium Bromide in Irritable Bowel Syndrome (IBS) Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent with antimuscarinic properties.[1][2] It functions as a muscarinic receptor antagonist, primarily targeting receptors in the gastrointestinal (GI) tract to reduce smooth muscle contractions and glandular secretions.[3] This mechanism makes it effective in treating visceral spasms associated with conditions like irritable bowel syndrome (IBS).[1][3] As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, thus reducing central nervous system side effects.[2] Preclinical research in animal models is crucial for elucidating its precise mechanisms and therapeutic potential in alleviating IBS symptoms such as visceral hypersensitivity and altered gut motility.

Mechanism of Action

This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs) on the smooth muscle cells of the GI tract.[1] Acetylcholine, a key neurotransmitter, typically binds to these receptors to stimulate muscle contraction and GI secretions. By antagonizing mAChRs, this compound inhibits these actions, leading to muscle relaxation and a reduction in painful spasms characteristic of IBS.[1][3] Studies in dogs have shown that this compound inhibits both spontaneous and bethanechol-induced motility in various regions of the GI tract.[4] Its high selectivity for muscarinic receptors in the gut helps to minimize systemic anticholinergic side effects.[3]

Key Research Findings from Preclinical Models

While detailed protocols from English-language publications on this compound in specific IBS models are limited, research on its pharmacological actions provides valuable insights:

  • Inhibition of GI Motility: In canine models, this compound was shown to be as potent as atropine and more potent than hyoscine-N-butylbromide in inhibiting spontaneous and bethanechol-induced GI motility.[4]

  • Effect on Gastric Secretion: The compound effectively inhibits bethanechol-induced gastric acid secretion in both dogs and rats.[4]

  • Selective Action: Compared to atropine, this compound has a much weaker inhibitory effect on salivary secretion and demonstrates the weakest mydriatic (pupil-dilating) activity in mice, indicating a degree of GI selectivity.[4]

Experimental Protocols for Evaluating this compound in IBS Models

The following are generalized protocols based on standard methodologies for assessing visceral hypersensitivity and gut motility in rodent models of IBS. These can be adapted for testing the efficacy of this compound.

Protocol 1: Acetic Acid-Induced Visceral Hypersensitivity in Rats

This model is used to induce a state of visceral hypersensitivity, mimicking the abdominal pain experienced by IBS patients.

1. Animals:

  • Male Wistar rats (200-250g).

  • House animals in a controlled environment with a 12-h light/dark cycle and provide ad libitum access to food and water.

2. Induction of Colitis/Hypersensitivity:

  • Fast rats overnight with free access to water.[5]

  • Anesthetize the rats lightly (e.g., with isoflurane or pentobarbital sodium at 30 mg/kg, IP).[5]

  • Gently insert a polyethylene catheter 4-8 cm into the rectum.[5][6]

  • Administer 1 mL of 3.5-4% acetic acid solution intrarectally.[6][7][8]

  • Hold the rat in a head-down position for approximately 45 seconds to ensure the solution is retained.[5]

  • Control animals receive a saline enema in the same manner.[6]

  • Allow animals to recover for a period (e.g., 3-7 days) during which hypersensitivity develops.[9]

3. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., saline).

  • Administer this compound at various doses (e.g., 10, 30, 50 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • The vehicle is administered to the control group.

  • Administer the drug 30-60 minutes before assessing visceral sensitivity.

4. Assessment of Visceral Hypersensitivity (Abdominal Withdrawal Reflex):

  • Place rats in individual transparent enclosures and allow them to acclimate.

  • Insert a lubricated balloon catheter into the rectum.

  • Gradually inflate the balloon with air at controlled pressure increments (e.g., 20, 40, 60, 80 mmHg).

  • Record the pressure at which the rat exhibits a visually identifiable abdominal withdrawal reflex (lifting of the abdomen). This is the pain threshold.

  • An increase in the pain threshold in the drug-treated group compared to the vehicle-treated colitis group indicates an analgesic effect.

5. Data Presentation:

Table 1: Effect of this compound on Visceral Pain Threshold in a Rat Model of Acetic Acid-Induced Hypersensitivity

Treatment Group Dose (mg/kg) Mean Pain Threshold (mmHg) ± SEM % Increase in Pain Threshold
Sham Control - 75.2 ± 3.1 N/A
Acetic Acid + Vehicle - 42.5 ± 2.8 N/A
Acetic Acid + this compound 10 55.1 ± 3.5* 29.6%
Acetic Acid + this compound 30 68.9 ± 4.0** 62.1%
Acetic Acid + this compound 50 72.4 ± 3.8** 70.4%

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.

Protocol 2: Charcoal Meal Transit Test for Gut Motility

This protocol assesses the effect of this compound on gastrointestinal transit time.

1. Animals:

  • Male mice (20-25g).

  • Fast mice for 12-18 hours with free access to water.

2. Drug Administration:

  • Administer this compound at various doses (e.g., 10, 30, 50 mg/kg, p.o.) or a vehicle control.

3. Charcoal Meal Administration:

  • 30 minutes after drug administration, administer 0.2 mL of a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) via oral gavage.

4. Assessment of Transit:

  • 20-30 minutes after the charcoal meal, humanely euthanize the mice.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.

5. Data Presentation:

Table 2: Effect of this compound on Gastrointestinal Transit in Mice

Treatment Group Dose (mg/kg) Mean Intestinal Transit (%) ± SEM % Inhibition of Transit
Vehicle Control - 85.4 ± 4.2 N/A
This compound 10 68.1 ± 3.9* 20.3%
This compound 30 52.3 ± 5.1** 38.8%
This compound 50 41.7 ± 4.5** 51.2%

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.

Visualizations

G cluster_0 Acetylcholine Signaling in Gut Smooth Muscle cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) on Smooth Muscle Cell ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Relaxation Muscle Relaxation (Symptom Relief) Gq->Relaxation IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca Ca²⁺ Release SR->Ca Induces Contraction Smooth Muscle Contraction (Spasm & Pain) Ca->Contraction Leads to TB This compound TB->mAChR Blocks

Caption: Mechanism of action of this compound.

G cluster_workflow Experimental Workflow: Visceral Hypersensitivity Model cluster_groups Treatment Groups start Select Male Wistar Rats (200-250g) acclimate Acclimatize Animals start->acclimate fast Overnight Fasting acclimate->fast induce Induce Colitis (Intrarectal Acetic Acid) fast->induce recover Recovery & Hypersensitivity Development (3-7 days) induce->recover group1 Group 1: Vehicle Control group2 Group 2: this compound (Low Dose) group3 Group 3: this compound (High Dose) admin Drug/Vehicle Administration (p.o. or i.p.) group1->admin group2->admin group3->admin wait Wait 30-60 min admin->wait assess Assess Pain Threshold (Abdominal Withdrawal Reflex) wait->assess analyze Data Analysis assess->analyze

Caption: Workflow for visceral hypersensitivity testing.

References

Application Notes and Protocols for Determining Timepidium Bromide Potency using Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] Its primary therapeutic applications are in the treatment of gastrointestinal disorders characterized by smooth muscle spasms and hypersecretion of gastric acid.[1][4] The mechanism of action involves the blockade of mAChRs, with a pronounced effect on the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract and glandular tissues.[1][5][6] By antagonizing the effects of acetylcholine, this compound leads to a reduction in smooth muscle contractility and gastric acid secretion.[1]

This document provides detailed protocols for three common cell culture-based assays to determine the potency of this compound: a Calcium Mobilization Assay, a MAP Kinase/ERK Phosphorylation Assay, and a Cell Viability (MTT) Assay. These assays offer a quantitative measure of the compound's antagonist activity at the cellular level.

Signaling Pathway of Muscarinic M3 Receptor

The activation of the M3 muscarinic acetylcholine receptor, a Gq protein-coupled receptor, by acetylcholine initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and gland secretion. This compound acts as an antagonist, blocking this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates TB Timepidium bromide TB->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cell_Response Cellular Response (e.g., Contraction) Ca2->Cell_Response MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates pERK pERK MAPK_cascade->pERK Phosphorylates pERK->Cell_Response

Caption: Muscarinic M3 Receptor Signaling Pathway.

Data Presentation

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables are provided as templates for summarizing experimental data obtained from the described assays.

Table 1: Potency of this compound in Calcium Mobilization Assay

Cell LineAgonist Used (Concentration)This compound IC50 (nM)
e.g., CHO-M3e.g., Carbachol (EC80)Enter experimental value
e.g., HT-29e.g., Acetylcholine (EC80)Enter experimental value

Table 2: Potency of this compound in MAPK/ERK Phosphorylation Assay

Cell LineAgonist Used (Concentration)This compound IC50 (nM)
e.g., HEK293-M3e.g., Carbachol (EC80)Enter experimental value
e.g., HT-29e.g., Acetylcholine (EC80)Enter experimental value

Table 3: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment DurationThis compound IC50 (µM)
e.g., HT-29e.g., 48 hoursEnter experimental value
e.g., CHO-K1e.g., 48 hoursEnter experimental value

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h load_dye Load cells with calcium-sensitive dye incubate_24h->load_dye add_tb Add this compound (various concentrations) load_dye->add_tb incubate_tb Incubate add_tb->incubate_tb add_agonist Add muscarinic agonist (e.g., Carbachol) incubate_tb->add_agonist measure_fluorescence Measure fluorescence (kinetic read) add_agonist->measure_fluorescence plot_data Plot dose-response curve measure_fluorescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Calcium Mobilization Assay Workflow.

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor (CHO-M3, HEK293-M3), or HT-29 cells (endogenously express M3 receptors).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK293 and HT-29) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Reagents:

    • This compound

    • Muscarinic agonist (e.g., Carbachol, Acetylcholine)

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6)

    • Probenecid (optional, to prevent dye leakage)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Equipment:

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR, FlexStation)

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often in a buffer like HBSS, potentially containing probenecid.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, or as recommended by the dye manufacturer.

  • Compound Addition:

    • Prepare a dilution series of this compound in the assay buffer.

    • Add the desired volume of the this compound dilutions to the respective wells. Include a vehicle control (buffer only).

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare the muscarinic agonist solution at a concentration that will elicit a submaximal response (e.g., EC80) after addition to the wells.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for a few seconds.

    • Use the instrument's injector to add the agonist solution to all wells simultaneously.

    • Continue to record the fluorescence intensity kinetically for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, with the response in the absence of this compound (agonist only) set to 100% and the response of unstimulated cells as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

MAPK/ERK Phosphorylation Assay

This assay determines the ability of this compound to inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of M3 receptor activation.

ERK_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis seed_cells Seed cells in 6-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h serum_starve Serum starve cells incubate_24h->serum_starve pretreat_tb Pre-treat with This compound serum_starve->pretreat_tb stimulate_agonist Stimulate with agonist pretreat_tb->stimulate_agonist lyse_cells Lyse cells & collect protein stimulate_agonist->lyse_cells quantify_protein Quantify protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot sds_page->western_blot probe_ab Probe with anti-pERK & anti-total ERK antibodies western_blot->probe_ab image_blot Image blot probe_ab->image_blot quantify_bands Quantify band intensity image_blot->quantify_bands normalize_data Normalize pERK to total ERK quantify_bands->normalize_data plot_data Plot dose-response curve normalize_data->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_tb Add this compound (various concentrations) incubate_24h->add_tb incubate_48h Incubate for 48h add_tb->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance plot_data Plot % viability vs. concentration measure_absorbance->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

References

Application Notes and Protocols: Evaluating the Effect of Timepidium Bromide on Urinary Bladder Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the pharmacological effects of Timepidium bromide, an anticholinergic agent, on urinary bladder motility. This compound is utilized for the symptomatic treatment of visceral spasms.[1] Its mechanism of action involves the antagonism of muscarinic receptors, leading to a reduction in smooth muscle contractions.[2] These protocols are designed for researchers in pharmacology and urology to assess the efficacy and mechanism of action of this compound and similar compounds in both in vitro and in vivo models. The included methodologies, data presentation guidelines, and visual workflows are intended to ensure robust and reproducible results.

Introduction

This compound is a quaternary ammonium antimuscarinic agent.[1] It is primarily used to alleviate spasms in the gastrointestinal tract.[2] As an anticholinergic drug, it functions by blocking the action of acetylcholine on muscarinic receptors, thereby inhibiting smooth muscle contractions.[2] The urinary bladder detrusor muscle is richly innervated by parasympathetic nerves that release acetylcholine, which in turn stimulates M3 muscarinic receptors to induce bladder contraction and urination. Anticholinergic drugs are a cornerstone in the management of overactive bladder (OAB) by inhibiting these involuntary bladder contractions.[3]

The evaluation of this compound's effect on urinary bladder motility is crucial for understanding its potential therapeutic application in urological disorders such as OAB. This protocol outlines two primary experimental approaches: an in vitro isolated bladder strip contractility assay and an in vivo cystometry study in a rat model.

Mechanism of Action: Muscarinic Receptor Antagonism

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to contraction. This process is primarily mediated through the Gq/11 protein pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), resulting in smooth muscle contraction. This compound, as a muscarinic antagonist, competitively blocks the binding of ACh to these receptors, thereby inhibiting this contractile signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates Timepidium This compound Timepidium->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Muscarinic Receptor Antagonism by this compound.

Experimental Protocols

In Vitro Isolated Bladder Strip Contractility Assay

This assay evaluates the direct effect of this compound on the contractility of isolated bladder smooth muscle strips.

3.1.1. Materials and Reagents

  • Krebs-Henseleit Solution (in mM): NaCl 118.5, KCl 4.7, MgSO4 1.2, CaCl2 2.5, KH2PO4 1.2, NaHCO3 25, and glucose 5.5.[4]

  • Carbachol (cholinergic agonist)

  • This compound

  • Potassium Chloride (KCl)

  • Distilled water

  • Gas mixture: 95% O2 / 5% CO2

  • Animal model: Male Wistar rats (250-300g)

3.1.2. Equipment

  • Organ bath system with temperature control

  • Isometric force transducers

  • Data acquisition system

  • Dissection tools

  • Aerator

3.1.3. Protocol

  • Tissue Preparation: Euthanize the rat via an approved method. Immediately excise the urinary bladder and place it in cold Krebs-Henseleit solution. Remove extraneous connective and adipose tissue. Cut the bladder into longitudinal strips (approximately 2 mm wide and 8-10 mm long).[5]

  • Mounting: Mount the bladder strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[6] Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply an initial tension of 1 gram and allow the strips to equilibrate for at least 60 minutes.[6] Replace the bath solution every 15 minutes.

  • Viability Test: After equilibration, contract the strips with 80 mM KCl to confirm tissue viability.[6] Wash the strips and allow them to return to baseline tension.

  • Cumulative Concentration-Response Curve for Carbachol: Add carbachol to the organ bath in a cumulative manner (e.g., 10^-9 M to 10^-4 M) to establish a baseline contractile response.

  • Inhibition by this compound: After washing out the carbachol and allowing the tissue to return to baseline, incubate the strips with a specific concentration of this compound for 30 minutes.

  • Repeat Carbachol Curve: In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.

  • Data Analysis: Measure the amplitude of contraction at each carbachol concentration. Plot the concentration-response curves for carbachol in the absence and presence of different concentrations of this compound. Calculate the EC50 values for carbachol and the pA2 value for this compound using a Schild plot analysis.

G start Start euthanize Euthanize Rat & Excise Bladder start->euthanize prepare_strips Prepare Bladder Strips (2x10 mm) euthanize->prepare_strips mount Mount Strips in Organ Bath prepare_strips->mount equilibrate Equilibrate (1g tension, 60 min) mount->equilibrate viability Test Viability with KCl equilibrate->viability carbachol_curve1 Generate Baseline Carbachol Concentration-Response Curve viability->carbachol_curve1 washout Washout & Return to Baseline carbachol_curve1->washout incubate_tb Incubate with this compound washout->incubate_tb carbachol_curve2 Generate Carbachol Curve in Presence of Timepidium incubate_tb->carbachol_curve2 analyze Data Analysis (EC50, pA2) carbachol_curve2->analyze end End analyze->end

Caption: Workflow for In Vitro Bladder Strip Contractility Assay.
In Vivo Cystometry in Anesthetized Rats

This protocol assesses the effect of this compound on bladder function in a living animal model.

3.2.1. Materials and Reagents

  • Male Wistar rats (250-300g)

  • Urethane anesthesia (1.2 g/kg, subcutaneous)[7]

  • Sterile saline

  • This compound

  • Surgical tools

  • PE-50 tubing for catheter

3.2.2. Equipment

  • Infusion pump

  • Pressure transducer

  • Data acquisition system

  • Surgical board with temperature control

3.2.3. Protocol

  • Anesthesia and Surgery: Anesthetize the rat with urethane. Place the animal on a surgical board to maintain body temperature. Make a midline abdominal incision to expose the bladder.[7]

  • Catheter Implantation: Insert a PE-50 catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.[7]

  • Connection to System: Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer for recording intravesical pressure.

  • Equilibration: Allow the animal to stabilize for 30-60 minutes after surgery.

  • Baseline Cystometry: Infuse sterile saline into the bladder at a constant rate (e.g., 0.088 ml/min) to elicit repetitive micturition reflexes. Record the intravesical pressure and voided volume for a baseline period.

  • Drug Administration: Administer this compound intravenously or intraperitoneally at the desired dose.

  • Post-Drug Cystometry: Continue the saline infusion and record the cystometric parameters for at least 60 minutes after drug administration.

  • Data Analysis: Analyze the following cystometric parameters before and after drug administration: micturition pressure, basal pressure, bladder capacity, and micturition interval.

G start Start anesthetize Anesthetize Rat start->anesthetize surgery Midline Abdominal Incision anesthetize->surgery catheterize Implant Bladder Catheter surgery->catheterize connect Connect to Infusion Pump & Pressure Transducer catheterize->connect equilibrate Stabilization Period connect->equilibrate baseline_cmg Record Baseline Cystometry equilibrate->baseline_cmg administer_drug Administer this compound baseline_cmg->administer_drug post_drug_cmg Record Post-Drug Cystometry administer_drug->post_drug_cmg analyze Analyze Cystometric Parameters post_drug_cmg->analyze end End analyze->end

Caption: Workflow for In Vivo Cystometry Protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Potency of this compound on Carbachol-Induced Bladder Contractions

CompoundAgonistpA2 Value (Urinary Bladder)
This compoundCarbacholTo be determined
Atropine (Reference)CarbacholLiterature Value

Note: A study on isolated guinea pig gallbladder reported a pA2 value of 8.44 for this compound against methacholine-induced contractions. This value can be used as a preliminary estimate of its potency.

Table 2: Effect of this compound on In Vivo Cystometric Parameters in Rats

Treatment GroupDose (mg/kg)Micturition Pressure (cmH2O)Bladder Capacity (mL)Micturition Interval (min)
Vehicle Control-
This compoundDose 1
This compoundDose 2
This compoundDose 3

Values should be presented as mean ± SEM. Statistical significance should be indicated.

Expected Results and Interpretation

  • In Vitro Assay: this compound is expected to cause a rightward shift in the carbachol concentration-response curve, indicating competitive antagonism. The magnitude of this shift will be dependent on the concentration of this compound used. The calculated pA2 value will provide a quantitative measure of its potency as a muscarinic antagonist at the bladder smooth muscle.

  • In Vivo Cystometry: Administration of this compound is expected to decrease micturition pressure and increase bladder capacity and the inter-micturition interval. These effects are consistent with the inhibition of parasympathetic input to the bladder, leading to detrusor muscle relaxation. A dose-dependent effect is anticipated.

Conclusion

The protocols described provide a comprehensive framework for evaluating the pharmacological effects of this compound on urinary bladder motility. By combining in vitro and in vivo approaches, researchers can elucidate the mechanism of action, potency, and functional effects of this and other anticholinergic compounds on bladder function. These studies are essential for the preclinical assessment of potential therapeutic agents for urological disorders.

References

Application Notes and Protocols for Measuring Smooth Muscle Contraction with Timepidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a potent anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic applications are in the management of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and peptic ulcers.[1][2] By blocking the action of acetylcholine on mAChRs in the gastrointestinal tract, this compound effectively reduces smooth muscle contractions and glandular secretions.[1][2] These application notes provide detailed protocols for quantifying the effects of this compound on smooth muscle contraction using in vitro organ bath techniques, a cornerstone for preclinical drug evaluation.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors, particularly on the surface of smooth muscle cells.[1][2] In the gastrointestinal tract, the M2 and M3 receptor subtypes are predominantly expressed in smooth muscle.[3] The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration, which is a primary trigger for smooth muscle contraction. This compound, by blocking the M3 receptor, directly inhibits this pathway. While it has affinity for multiple muscarinic subtypes, it has been shown to display the highest affinity for the M2 subtype.[1]

Data Presentation

The inhibitory potency of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

CompoundAgonistTissue PreparationpA2 ValueReference
This compoundMethacholineIsolated Guinea Pig Gallbladder8.44
AtropineMethacholineIsolated Guinea Pig Gallbladder9.11
Hyoscine-N-butylbromideMethacholineIsolated Guinea Pig Gallbladder7.55

Note: Specific Kᵢ or IC₅₀ values for this compound at individual human muscarinic receptor subtypes (M1-M5) were not available in the reviewed literature. However, one study indicated that among a panel of antagonists, this compound displayed the highest affinity for the M2 subtype in a [³H]NMS binding assay using cloned human muscarinic receptors.[1]

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Determining the Potency of this compound

This protocol describes the use of an isolated tissue bath to determine the pA2 value of this compound against an acetylcholine-induced smooth muscle contraction. Tissues such as guinea pig ileum or gallbladder are suitable for this assay.

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with 95% O₂ / 5% CO₂

  • Acetylcholine (ACh) or Methacholine (MCh) stock solution

  • This compound stock solution

  • Isolated organ bath system with force-displacement transducer and data acquisition software

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., guinea pig) according to approved institutional guidelines.

    • Isolate a segment of the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum).

    • Carefully remove any adhering mesenteric tissue.

    • Suspend the tissue segment in an organ bath containing pre-warmed and aerated PSS. One end of the tissue should be attached to a fixed hook and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissue to equilibrate in the organ bath for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum).

    • During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Test:

    • After equilibration, challenge the tissue with a submaximal concentration of a contractile agent (e.g., 60 mM KCl) to ensure tissue viability and obtain a reference contraction.

    • Wash the tissue and allow it to return to the baseline resting tension.

  • Cumulative Concentration-Response Curve for Agonist (Control):

    • Add increasing concentrations of the agonist (e.g., acetylcholine, starting from 10⁻⁹ M) to the organ bath in a cumulative manner.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue extensively to remove the agonist and allow it to return to baseline.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Cumulative Concentration-Response Curve for Agonist in the Presence of Antagonist:

    • While the tissue is still incubated with this compound, repeat the cumulative concentration-response curve for the agonist as described in step 4.

    • A rightward shift in the concentration-response curve is expected.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat steps 5 and 6 with at least two other increasing concentrations of this compound.

Data Analysis (Schild Plot):

  • Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for the agonist alone and in the presence of each concentration of this compound.

  • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should be close to 1.

  • The pA₂ value is the x-intercept of the regression line.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Timepidium_bromide Timepidium_bromide Timepidium_bromide->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ SR->Ca2 Releases Contraction Contraction Ca2->Contraction Initiates Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Isolate Smooth Muscle Tissue B Mount Tissue in Organ Bath A->B C Equilibrate Tissue (60 min) B->C D Control Agonist Concentration-Response Curve (CRC) C->D E Wash & Recover D->E F Incubate with This compound (Conc. 1) E->F G Agonist CRC in Presence of Antagonist F->G H Wash & Recover G->H I Repeat with Higher Concentrations of This compound H->I J Calculate Dose Ratios (DR) I->J K Construct Schild Plot (log(DR-1) vs -log[Antagonist]) J->K L Determine pA2 Value (x-intercept) K->L

References

Application Notes and Protocols for Timepidium Bromide in Cholinergic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the study of gastrointestinal (GI) physiology and pharmacology. As a quaternary ammonium compound, its structure limits its ability to cross the blood-brain barrier, making it a valuable tool for investigating the effects of muscarinic receptor antagonism specifically within the GI tract without confounding central nervous system effects. This compound is primarily recognized as a muscarinic receptor antagonist, effectively inhibiting the actions of acetylcholine on smooth muscle and glandular tissues of the GI tract. This property makes it particularly useful for researchers investigating conditions related to GI hypermotility and spasms, such as irritable bowel syndrome (IBS) and peptic ulcers. Its selectivity for muscarinic receptors in the gastrointestinal tract helps to minimize systemic side effects, offering a more targeted approach in experimental models.

Mechanism of Action

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells and secretory glands within the GI tract. Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to stimulate muscle contraction and increase glandular secretions. By antagonizing these receptors, this compound reduces the downstream signaling cascades that lead to these physiological responses, resulting in smooth muscle relaxation and a decrease in secretions. This targeted action allows for the specific investigation of cholinergic pathways in GI motility and secretion.

Applications in Research

  • Investigation of GI Motility: this compound is a valuable tool for studying the role of cholinergic signaling in regulating smooth muscle contraction in various regions of the GI tract, including the stomach, intestines, and gallbladder.

  • Drug Discovery and Development: It can be used as a reference compound in the screening and characterization of new antispasmodic and anticholinergic drugs targeting the GI tract.

  • Physiological Studies: Researchers can use this compound to explore the physiological functions of muscarinic receptor subtypes in different GI tissues and to dissect their involvement in various physiological processes.

  • Disease Models: In animal models of GI disorders such as IBS or inflammatory bowel disease, this compound can be used to probe the contribution of cholinergic hyperactivity to the disease pathology.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various experimental models.

Table 1: In Vitro Potency of this compound and Comparative Compounds

CompoundPreparationParameterValueReference
This compound Isolated Guinea Pig GallbladderpA28.44
AtropineIsolated Guinea Pig GallbladderpA29.11
Hyoscine-N-butylbromideIsolated Guinea Pig GallbladderpA27.55

Table 2: In Vivo Experimental Dosages of this compound

Animal ModelExperimental ConditionDosageObserved EffectReference
RabbitNormal200 µg/kg (i.v.)Slight increase in total gastric blood flow, considerable increase in mucosal blood flow of the pyloric antrum.
RabbitAcetylcholine-induced reduced gastric blood flow200 µg/kg (i.v.)Abolished the reduction in blood flow, restoring it to normal levels.
RabbitNeostigmine-induced reduced gastric blood flow200 µg/kg (i.v.)Abolished the reduction in blood flow, restoring it to normal levels.
DogSpontaneous and bethanechol-induced GI motilityNot specifiedInhibited motility, with activity similar to atropine and stronger than hyoscine-N-butylbromide.

Experimental Protocols

Isolated Gastrointestinal Smooth Muscle Contraction Assay

This protocol describes a method for assessing the effect of this compound on the contractility of isolated GI smooth muscle preparations.

Materials:

  • Krebs-Henseleit Solution (see preparation below)

  • This compound

  • Acetylcholine (ACh) or other contractile agonist

  • Isolated tissue bath system with force-displacement transducer

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection tools

  • Animal model (e.g., guinea pig, rat)

Krebs-Henseleit Solution Preparation (per 1 Liter):

ComponentAmount
NaCl6.9 g
KCl0.35 g
KH₂PO₄0.16 g
MgSO₄·7H₂O0.29 g
NaHCO₃2.1 g
D-Glucose2.0 g
CaCl₂·2H₂O0.37 g

Procedure:

  • Solution Preparation: Prepare the Krebs-Henseleit solution and continuously bubble with carbogen gas to maintain a pH of 7.4.

  • Tissue Dissection: Euthanize the animal according to approved ethical protocols. Carefully dissect a segment of the desired gastrointestinal tissue (e.g., ileum, colon) and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

  • Tissue Mounting: Cut the tissue into strips of appropriate size and mount them in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

  • Agonist-Induced Contraction: Obtain a cumulative concentration-response curve for a contractile agonist like acetylcholine to establish a baseline response.

  • This compound Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • Repeat Agonist Response: In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist.

  • Data Analysis: Measure the contractile force and plot the concentration-response curves. The antagonistic effect of this compound can be quantified by determining the pA2 value from a Schild plot analysis.

Muscarinic Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to muscarinic receptors using a radioligand binding assay.

Materials:

  • Cell membranes prepared from a source rich in muscarinic receptors (e.g., CHO cells transfected with human muscarinic receptor subtypes, rat brain tissue)

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • This compound

  • Atropine (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of unlabeled this compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Non-specific Binding: In parallel wells, add a high concentration of atropine (e.g., 1 µM) to determine the level of non-specific binding.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Timepidium This compound Timepidium->mAChR Blocks

Caption: Cholinergic signaling pathway in GI smooth muscle and the inhibitory action of this compound.

Experimental_Workflow start Start dissect Dissect GI Smooth Muscle (e.g., Guinea Pig Ileum) start->dissect mount Mount Tissue in Isolated Organ Bath dissect->mount equilibrate Equilibrate (60 min) under Tension mount->equilibrate agonist_baseline Obtain Baseline Agonist (ACh) Dose-Response equilibrate->agonist_baseline wash Wash Tissue agonist_baseline->wash incubate Incubate with This compound wash->incubate agonist_test Obtain Agonist (ACh) Dose-Response with Timepidium incubate->agonist_test analyze Analyze Data (Schild Plot, pA2) agonist_test->analyze end End analyze->end

Caption: Experimental workflow for the isolated gastrointestinal smooth muscle contraction assay.

Mechanism_of_Action cluster_0 Normal Cholinergic Transmission cluster_1 Action of this compound ACh Acetylcholine mAChR1 Muscarinic Receptor ACh->mAChR1 Binds Response1 Contraction & Secretion mAChR1->Response1 Activates Timepidium This compound mAChR2 Muscarinic Receptor Timepidium->mAChR2 Competitively Blocks NoResponse Inhibition of Contraction & Secretion mAChR2->NoResponse Prevents Activation

Caption: Mechanism of action of this compound as a competitive antagonist at muscarinic receptors.

Safety and handling guidelines for Timepidium bromide in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety and handling guidelines, as well as experimental protocols, for the use of Timepidium bromide in a laboratory setting. This compound is a quaternary ammonium anticholinergic agent and a peripherally acting muscarinic receptor antagonist.[1][2][3] It is primarily used in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1][2][3] Its quaternary nitrogen structure prevents it from crossing the blood-brain barrier, thus limiting its action to the peripheral nervous system.[1][3]

Safety and Handling Guidelines

Hazard Identification and Precautionary Measures

This compound should be handled with caution, assuming it may possess hazards associated with other quaternary ammonium compounds and anticholinergic agents.

Potential Hazards:

  • Anticholinergic Effects: Accidental exposure may lead to systemic anticholinergic effects. Symptoms can include dry mouth, blurred vision, dizziness, tachycardia (increased heart rate), and urinary retention.[4][5] In cases of significant exposure, more severe central nervous system effects such as confusion, agitation, and hallucinations could potentially occur, although the peripheral action of this compound makes this less likely.[6][7][8][9][10]

  • Irritation: As with many chemical compounds, this compound powder may be an irritant to the skin, eyes, and respiratory tract.[11]

  • Unknown Toxicity: The full toxicological properties of this compound have not been thoroughly investigated.[12] Therefore, it should be handled as a potentially hazardous substance.

Precautionary Statements:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area or under a chemical fume hood.[13]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.[14]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently, especially if contaminated.
Body Protection A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron may be necessary.
Respiratory Protection For handling the powder or when generating aerosols, a respirator may be required. All respirator use must be in accordance with the institution's respiratory protection program.
Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

  • Protect from light.[15]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Aqueous solutions of bromide-containing compounds may, in some jurisdictions and at low concentrations, be suitable for drain disposal with copious amounts of water. However, it is crucial to consult and adhere to your institution's specific waste disposal guidelines.[16][17]

  • Solid waste and contaminated materials should be collected in a labeled, sealed container for chemical waste disposal.[18]

Pharmacological Data

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[4][19]

ParameterValueSpecies/SystemReference
pA2 8.44Isolated guinea pig gallbladder (against methacholine-induced contraction)[20]
Inhibitory Activity vs. Atropine 1/5 to 1/6 the potency of atropineIsolated guinea pig gallbladder[20]
Inhibitory Activity vs. Hyoscine-N-butylbromide 7 times more potent than hyoscine-N-butylbromideIsolated guinea pig gallbladder[20]

Signaling Pathway

This compound, as a muscarinic antagonist, primarily inhibits the Gq alpha subunit signaling pathway, which is activated by acetylcholine at M1, M3, and M5 muscarinic receptors.

Timepidium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Binds Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Timepidium_bromide This compound Timepidium_bromide->Muscarinic_Receptor Blocks

Caption: Antagonistic action of this compound on the Gq-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound.

In Vitro Assay: Schild Analysis for Muscarinic Receptor Antagonism

This protocol is designed to determine the potency (pA2 value) of this compound as a competitive antagonist at muscarinic receptors in an isolated tissue preparation (e.g., guinea pig ileum or trachea).

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Isotonic transducer and data acquisition system

  • Acetylcholine (agonist) stock solution

  • This compound (antagonist) stock solution

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension (e.g., 1 g for guinea pig ileum) and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Agonist Concentration-Response Curve: a. Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner. b. Record the contractile response until a maximal response is achieved. c. Wash the tissue repeatedly to return to baseline.

  • Antagonist Incubation: a. Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: a. Repeat the cumulative addition of acetylcholine in the presence of this compound. b. A rightward shift in the concentration-response curve should be observed.

  • Repeat with Different Antagonist Concentrations: Wash the tissue thoroughly and repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis: a. Calculate the EC₅₀ values for acetylcholine in the absence and presence of each concentration of this compound. b. Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist). c. Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis. d. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Schild_Analysis_Workflow Start Start Tissue_Prep Prepare and Equilibrate Isolated Tissue Start->Tissue_Prep Control_CRC Generate Control Agonist (ACh) Concentration- Response Curve (CRC) Tissue_Prep->Control_CRC Incubate_Antagonist Incubate with a Fixed Concentration of This compound Control_CRC->Incubate_Antagonist Antagonist_CRC Generate Agonist CRC in Presence of This compound Incubate_Antagonist->Antagonist_CRC Repeat More Antagonist Concentrations? Antagonist_CRC->Repeat Repeat->Incubate_Antagonist Yes Schild_Plot Construct Schild Plot (log(DR-1) vs -log[B]) Repeat->Schild_Plot No Calculate_pA2 Determine pA2 Value from x-intercept Schild_Plot->Calculate_pA2 End End Calculate_pA2->End

Caption: Workflow for determining the pA2 value of this compound using Schild analysis.

In Vivo Assay: Inhibition of Gastrointestinal Motility

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a model of increased gastrointestinal motility.

Materials:

  • Small animals (e.g., mice or rats)

  • Bethanechol or another cholinergic agonist

  • This compound solution for injection (e.g., intravenous or intraperitoneal)

  • Charcoal meal (e.g., 5% charcoal in 10% gum acacia)

  • Dissection tools

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals to the housing conditions and fast them overnight with free access to water before the experiment.

  • Grouping: Divide the animals into control and treatment groups.

  • Drug Administration: a. Administer this compound or vehicle (control) to the respective groups at a predetermined time before the agonist challenge. A study in dogs used doses that inhibited spontaneous and bethanechol-induced motility.[2]

  • Induction of Motility: Administer a cholinergic agonist such as bethanechol to all animals to induce gastrointestinal motility.

  • Charcoal Meal Administration: Administer a charcoal meal orally to all animals a set time after the agonist administration.

  • Euthanasia and Dissection: At a fixed time point after the charcoal meal administration, humanely euthanize the animals.

  • Measurement: Carefully dissect the small intestine and measure the total length of the intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the intestinal transit between the control and this compound-treated groups.

In_Vivo_Motility_Assay_Workflow Start Start Acclimatize_Fast Acclimatize and Fast Animals Start->Acclimatize_Fast Group_Animals Divide into Control and Treatment Groups Acclimatize_Fast->Group_Animals Administer_Drug Administer Vehicle or This compound Group_Animals->Administer_Drug Induce_Motility Administer Cholinergic Agonist (e.g., Bethanechol) Administer_Drug->Induce_Motility Administer_Charcoal Administer Charcoal Meal Induce_Motility->Administer_Charcoal Euthanize_Dissect Euthanize and Dissect Small Intestine Administer_Charcoal->Euthanize_Dissect Measure_Transit Measure Intestinal Transit of Charcoal Euthanize_Dissect->Measure_Transit Analyze_Data Compare Transit Between Groups Measure_Transit->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vivo gastrointestinal motility assay with this compound.

References

Troubleshooting & Optimization

Optimizing Timepidium bromide dosage to minimize side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timepidium bromide in animal studies. The focus is on optimizing dosage to minimize side effects.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments with Time-pidium bromide.

Q1: We are observing excessive dry mouth and reduced salivation in our rat model. How can we mitigate this?

A1: Reduced salivation is a known anticholinergic side effect of this compound. To manage this, consider the following:

  • Dosage Adjustment: This is the most critical factor. The inhibitory action on salivary secretion is dose-dependent. A comparative study in animals showed that this compound has a weaker inhibitory action on salivary secretion than atropine.[1] You may be able to reduce the dose to a level that maintains efficacy for your primary endpoint (e.g., gastrointestinal motility) while minimizing the effect on salivation.

  • Hydration: Ensure animals have easy access to water to compensate for the dry mouth.

  • Alternative Compounds: If reducing the dose is not feasible, you might consider comparing the efficacy and side effect profile with other anticholinergics like hyoscine-N-butylbromide, which also has a weaker effect on salivation compared to atropine.[1]

Q2: Our study involves measuring gastrointestinal motility in dogs, but we are seeing significant constipation at our current dosage. What is the recommended approach?

A2: this compound is effective at inhibiting gastrointestinal motility, but this can lead to constipation. In dogs, this compound's inhibitory effect on the gastrointestinal tract is comparable to atropine and stronger than hyoscine-N-butylbromide.[1]

  • Titration Study: Conduct a dose-titration study to find the minimum effective dose for reducing gastrointestinal spasms without causing complete stasis.

  • Monitor Fecal Output: Quantitatively measure fecal output to assess the degree of constipation at different dosages.

  • Dietary Fiber: Ensure the animal's diet has adequate fiber, which can help mitigate constipation.

Q3: We are concerned about the potential for urinary retention in our animal models. At what point does this become a significant risk?

A3: Urinary retention is a possible side effect due to the anticholinergic effect on the bladder.

  • Comparative Potency: In dogs, the inhibitory effect of this compound on the spontaneous motion of the urinary bladder is somewhat weaker than that of hyoscine-N-butylbromide and atropine.[1] This suggests a potentially better safety margin concerning urinary retention compared to these other agents.

  • Monitor Urination: Closely monitor animals for signs of urinary retention, such as a distended bladder upon palpation or reduced urine output.

  • Dose-Response: The risk of urinary retention increases with the dose. If you observe this side effect, a dose reduction is the first step.

Q4: Are there any notable cardiovascular side effects we should be monitoring for?

A4: While the primary effects are on smooth muscle and secretions, cardiovascular parameters should be monitored. Anticholinergic agents can potentially cause tachycardia. In a study on rabbits, intravenous administration of 200 microgram/kg of this compound produced a slight increase in total gastric blood flow.[2] It is advisable to monitor heart rate and blood pressure, especially at higher doses or with intravenous administration.

Q5: We are observing mydriasis (dilated pupils) in our mice. Is this expected?

A5: Yes, mydriasis is a potential anticholinergic side effect. However, the mydriatic activity of this compound in mice was found to be the weakest among the anticholinergic drugs tested in one comparative study, including atropine and hyoscine-N-butylbromide.[1] If this effect interferes with other assessments, dose reduction should be considered.

Data Presentation

Table 1: Comparative Effects of this compound and Other Anticholinergics in Dogs
ParameterThis compound (TB)Hyoscine-N-butylbromide (HB)Atropine (Atr)Citation
GI Tract Motility Inhibition Almost the same as Atr, stronger than HBWeaker than TB and AtrAlmost the same as TB[1]
Gallbladder Motility Inhibition Similar to HB and AtrSimilar to TB and AtrSimilar to TB and HB[1]
Urinary Bladder Motility Inhibition (Spontaneous) Somewhat weaker than HB and AtrStronger than TBStronger than TB[1]
Gastric Acid Secretion Inhibition Stronger than HB, weaker than AtrWeaker than TB and AtrStronger than TB and HB[1]
Salivary Secretion Inhibition Much weaker than AtrMuch weaker than AtrStrongest[1]
Table 2: Observed Effects of this compound in Other Animal Species
SpeciesRoute of AdministrationDosageObserved EffectCitation
Rabbit Intravenous200 microgram/kgSlight increase in total gastric blood flow; considerable increase in mucosal layer of the pyloric antrum.[2]
Guinea Pig (in vitro) N/ApA2 value: 8.44Competitive antagonist of methacholine-induced contraction in the gallbladder. Inhibitory activity was 1/5-1/6 that of atropine and 7 times as potent as hyoscine-N-butylbromide.[3]
Mice Not SpecifiedNot SpecifiedWeakest mydriatic activity compared to hyoscine-N-butylbromide and atropine.[1]

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test) in Rodents
  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Fasting: Fast animals for 12-18 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Charcoal Meal: After a set time post-drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

  • Euthanasia: After a specific duration (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.

Protocol 2: Assessment of Salivary Secretion in Rats
  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

  • Drug Administration: Administer this compound or vehicle control intravenously or subcutaneously.

  • Saliva Collection: Place a pre-weighed cotton ball in the animal's mouth for a set period (e.g., 5 minutes).

  • Stimulation (Optional): To induce salivation, a secretagogue like pilocarpine can be administered.

  • Measurement: Remove the cotton ball and immediately weigh it. The difference in weight represents the amount of saliva secreted.

  • Data Analysis: Compare the amount of saliva secreted in the drug-treated group to the control group.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (Smooth Muscle/Gland) ACh Acetylcholine (ACh) MR Muscarinic Receptor ACh->MR Binds to Gq Gq protein MR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca Increased Intracellular Ca2+ IP3_DAG->Ca Leads to Response Smooth Muscle Contraction / Glandular Secretion Ca->Response Causes TB This compound TB->MR Blocks

Caption: Mechanism of action of this compound as a muscarinic antagonist.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Dose_Selection Dose Range Selection Animal_Model->Dose_Selection Acclimatization Acclimatization Period Dose_Selection->Acclimatization Grouping Randomize into Groups (Control, Vehicle, Drug) Acclimatization->Grouping Administration Drug Administration Grouping->Administration Observation Observe for Side Effects (e.g., Dry Mouth, Urination) Administration->Observation Measurement Measure Primary Endpoint (e.g., GI Motility) Observation->Measurement Data_Collection Collect and Tabulate Data Measurement->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General experimental workflow for assessing this compound side effects.

References

How to improve the solubility of Timepidium bromide for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Timepidium Bromide

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively preparing this compound for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a white crystalline powder. Its solubility varies significantly across different solvents. It is sparingly soluble in water but shows good solubility in several organic solvents.[1][2][3] The pH of a 1% solution in water is typically between 5.3 and 6.3.[3]

Q2: Which solvent should I use to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing primary stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2][4] Methanol and ethanol are also effective solvents.[3] For in-vitro assays, especially cell-based ones, it is crucial to start with a high-concentration stock in a suitable organic solvent, which is then diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for compounds with low water solubility. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.

  • Increase the Co-solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is sufficient to maintain solubility, but be mindful of its potential effects on the cells or assay components. Typically, DMSO concentrations should be kept below 1%, and ideally below 0.5%, to minimize cytotoxicity.[5][6]

  • Use a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help maintain compound solubility.[7]

  • Adjust the pH: The solubility of some compounds can be improved by adjusting the pH of the aqueous medium.[8][9] Since this compound is stable in a slightly acidic pH range (5.3-6.3), ensure your final buffer pH is compatible.[3]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: To maintain cell viability and avoid artifacts, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically not exceeding 1% (v/v).[5][6] Many researchers aim for concentrations of 0.5% or lower. It is critical to include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent itself.

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound in common laboratory solvents.

SolventSolubility DescriptionRecommended Use for In-Vitro Assays
Water Sparingly soluble[3]Not recommended for preparing high-concentration stock solutions. Can be used as the final diluent for working solutions if the final concentration is low enough to remain soluble.
Dimethyl Sulfoxide (DMSO) Soluble[1][2][4]Recommended for preparing high-concentration primary stock solutions (e.g., 10-50 mM).
Methanol Very soluble[3]Suitable for preparing stock solutions. However, methanol can be more toxic to cells than DMSO, so lower final concentrations are necessary.[10]
Ethanol Freely soluble[3]Can be used for stock solutions. Similar to methanol, its final concentration in cell-based assays must be carefully controlled to avoid cytotoxicity.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 400.40 g/mol )[11]

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 400.40 g/mol × 1000 mg/g = 4.004 mg

  • Weigh Compound: Accurately weigh approximately 4 mg of this compound powder and place it into a sterile vial. Record the exact weight.

  • Add Solvent: Add the corresponding volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.004 mg, add 1.0 mL of DMSO.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[1][2]

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. This also reduces the DMSO concentration to 1%.

  • Prepare Final Working Solution: Add the required volume of the intermediate solution to your cell culture plate wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution. The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent-medium mixture (without the compound) to control wells. This ensures that any observed effects are due to the compound and not the solvent.

Visual Troubleshooting Guides

The following diagrams provide a logical workflow for addressing solubility challenges with this compound.

G start Start: Need to prepare This compound solution prep_stock Prepare high-concentration stock solution (e.g., 10 mM) in 100% DMSO. start->prep_stock dissolved_stock Is the compound fully dissolved in DMSO? prep_stock->dissolved_stock stock_ok Stock solution is ready. Store at -20°C. dissolved_stock->stock_ok Yes troubleshoot_stock Troubleshoot: - Vortex thoroughly - Gentle warming (37°C) - Sonication dissolved_stock->troubleshoot_stock No dilute Dilute stock solution into aqueous assay buffer to final working concentration. stock_ok->dilute troubleshoot_stock->prep_stock precipitate Does the solution show any precipitation or cloudiness? dilute->precipitate assay_ready Working solution is ready. Proceed with assay. precipitate->assay_ready No troubleshoot_dilution Go to Troubleshooting Decision Tree precipitate->troubleshoot_dilution Yes G start Start: Precipitation observed in aqueous working solution check_conc Is the final compound concentration essential? start->check_conc lower_conc Strategy 1: Reduce the final concentration of this compound and re-test. check_conc->lower_conc No check_solvent Is the final DMSO concentration < 0.5%? check_conc->check_solvent Yes final_check Re-prepare and observe. If precipitation persists, the concentration may be above the thermodynamic solubility limit under these conditions. lower_conc->final_check increase_dmso Strategy 2: Slightly increase final DMSO %. (Caution: Max 1% for cells). Include new vehicle control. check_solvent->increase_dmso Yes check_assay_type Is this a cell-free assay (e.g., enzyme inhibition)? check_solvent->check_assay_type No increase_dmso->final_check add_surfactant Strategy 3: Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer. check_assay_type->add_surfactant Yes check_assay_type->final_check No (Cell-based) add_surfactant->final_check

References

Adjusting Timepidium bromide concentration for optimal receptor blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Timepidium bromide for receptor blockade experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peripherally acting anticholinergic agent that functions as a muscarinic receptor antagonist. Its primary mechanism is to competitively block the binding of the neurotransmitter acetylcholine to muscarinic receptors. This inhibition reduces smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract.

Q2: Which receptors does this compound target?

This compound primarily targets muscarinic acetylcholine receptors. While it is known to have a high degree of selectivity for muscarinic receptors in the gastrointestinal tract, detailed binding affinities (Ki values) across all muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature.

Q3: How is the potency of this compound measured?

The potency of a competitive antagonist like this compound is typically quantified using pA2, Ki, or IC50 values. These values provide a measure of the concentration of the antagonist required to elicit a specific level of receptor blockade.

ParameterDescriptionInterpretation
pA2 The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.A higher pA2 value indicates a more potent antagonist.
Ki The inhibition constant; the concentration of a competitive inhibitor that occupies 50% of the receptors in the absence of the substrate.A lower Ki value indicates a more potent inhibitor.
IC50 The half maximal inhibitory concentration; the concentration of an inhibitor that reduces the response to an agonist by 50%.A lower IC50 value indicates a more potent inhibitor. The IC50 value is dependent on experimental conditions, particularly the agonist concentration.

Q4: What is a known potency value for this compound?

One study on isolated guinea pig gallbladders reported a pA2 value of 8.44 for this compound against methacholine-induced contractions. This indicates its potency as a competitive antagonist at the muscarinic receptors present in this tissue.

Troubleshooting Guide

Issue 1: Suboptimal or no receptor blockade observed.

Possible Cause Troubleshooting Step
Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist.Perform a dose-response curve to determine the optimal concentration range. Start with a concentration range informed by its pA2 value, if available for your system.
Agonist Concentration Too High: An excessively high concentration of the agonist can overcome the competitive antagonism of this compound.Optimize the agonist concentration. It is often recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80) for assessing antagonist potency.
Incorrect Incubation Time: The antagonist may not have had sufficient time to reach equilibrium with the receptors.Ensure adequate pre-incubation time with this compound before adding the agonist. This time can be determined through time-course experiments.
Compound Degradation: this compound solution may have degraded.Prepare fresh solutions of this compound for each experiment.

Issue 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent Cell/Tissue Conditions: Variations in cell density, passage number, or tissue preparation can lead to inconsistent results.Standardize all cell culture and tissue preparation protocols.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentrations.Calibrate pipettes regularly and use appropriate pipetting techniques.
Assay Window Too Small: The difference between the maximum and minimum response in the assay may be too small to detect significant inhibition.Optimize assay conditions (e.g., agonist concentration, incubation time, detection method) to maximize the signal-to-noise ratio.

Issue 3: Difficulty in determining an accurate IC50 or pA2 value.

Possible Cause Troubleshooting Step
Inappropriate Concentration Range: The tested concentrations of this compound may not cover the full dose-response curve.Use a wider range of antagonist concentrations, typically spanning several orders of magnitude around the expected IC50 or Ki.
Non-competitive Antagonism: If the dose-response curves for the agonist in the presence of this compound are not parallel, the antagonism may not be purely competitive.Perform a Schild analysis. A slope of the Schild plot that is not equal to 1 may indicate non-competitive antagonism or other complex interactions.
Data Analysis Issues: Incorrect data fitting or analysis can lead to inaccurate potency estimates.Use appropriate non-linear regression models to fit the dose-response data and calculate IC50 or pA2 values.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a Functional Assay

This protocol outlines a general procedure for determining the IC50 value of this compound by measuring its ability to inhibit an agonist-induced response in a cell-based or tissue-based functional assay.

  • Cell/Tissue Preparation: Prepare cells or tissues expressing the muscarinic receptor of interest according to standard laboratory protocols.

  • Agonist Dose-Response Curve: Determine the dose-response curve for a suitable muscarinic agonist (e.g., acetylcholine, carbachol, methacholine) to identify the EC50 and EC80 concentrations.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent and then make serial dilutions to create a range of concentrations to be tested.

  • Antagonist Pre-incubation: Add the different concentrations of this compound to the wells/chambers containing the cells/tissues. Incubate for a predetermined time to allow the antagonist to reach binding equilibrium.

  • Agonist Stimulation: Add the pre-determined EC80 concentration of the agonist to all wells/chambers (except for the negative control).

  • Response Measurement: After a suitable incubation period with the agonist, measure the functional response (e.g., calcium influx, cAMP levels, muscle contraction).

  • Data Analysis:

    • Normalize the data with respect to the response in the absence of the antagonist (100%) and the basal response (0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Determination of pA2 for this compound using Schild Analysis

Schild analysis is used to determine the pA2 value for a competitive antagonist.

  • Agonist Dose-Response Curves: Generate a full dose-response curve for the agonist in the absence of this compound.

  • Antagonist Incubation: Wash the cells/tissues and then incubate with a fixed concentration of this compound.

  • Second Agonist Dose-Response Curve: In the presence of the antagonist, generate a second full dose-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least two other different fixed concentrations of this compound.

  • Data Analysis:

    • Determine the EC50 of the agonist from each dose-response curve (in the absence and presence of different concentrations of the antagonist).

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane ACh Acetylcholine (Agonist) MR Muscarinic Receptor ACh->MR Binds & Activates TB This compound (Antagonist) TB->MR Binds & Blocks G_Protein G-Protein MR->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to

Caption: Muscarinic receptor signaling and blockade by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cells Prepare Cells/Tissues Agonist_DR Determine Agonist Dose-Response (EC50, EC80) Prep_Cells->Agonist_DR Prep_Agonist Prepare Agonist Solutions Prep_Agonist->Agonist_DR Prep_Antagonist Prepare this compound Solutions Antagonist_Inc Pre-incubate with This compound Prep_Antagonist->Antagonist_Inc Agonist_DR->Antagonist_Inc Agonist_Stim Stimulate with Agonist (EC80) Antagonist_Inc->Agonist_Stim Measure_Resp Measure Response Agonist_Stim->Measure_Resp Normalize Normalize Data Measure_Resp->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50/pA2 Plot->Calculate Troubleshooting_Logic Start Suboptimal Blockade? Check_Conc Verify Concentrations (Agonist & Antagonist) Start->Check_Conc Yes End Optimal Blockade Start->End No Check_Time Optimize Incubation Time Check_Conc->Check_Time Check_Compound Prepare Fresh Solutions Check_Time->Check_Compound Check_Assay Review Assay Protocol (Cell/Tissue Health, etc.) Check_Compound->Check_Assay Re-evaluate Re-evaluate Experiment Check_Assay->Re-evaluate

Technical Support Center: Mitigating Timepidium Bromide Interference with Urinary Tests in Lab Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential interference of Timepidium bromide with urinary tests in laboratory animals. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a peripherally acting anticholinergic agent.[1] It functions as a muscarinic receptor antagonist, meaning it blocks the action of acetylcholine on muscarinic receptors.[2][3] This action reduces smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract, making it effective for treating visceral spasms.[1][2]

Q2: How can this compound interfere with urinary tests?

Metabolites of this compound can cause a reddish discoloration of the urine.[4][5] This discoloration can interfere with colorimetric and dipstick-based urinalysis by masking or mimicking color changes on the test pads. Additionally, as a quaternary ammonium compound, it may cause false-positive results for protein in some dipstick tests.[2]

Q3: Which specific urinary test parameters are likely to be affected?

While specific studies on this compound are limited, drug-induced urine discoloration is known to interfere with the following dipstick parameters:

  • Protein: Quaternary ammonium compounds can lead to false-positive results.[2] Highly buffered alkaline urine can also cause false positives.[2][4]

  • Leukocytes: Highly colored substances in the urine can cause false-positive results.[2]

  • Ketones: Highly pigmented urine may lead to false-positive readings.[2]

  • Bilirubin: Atypical colors in the urine can interfere with the interpretation of this test.[2]

  • Blood (Hemoglobin): The red color of the urine may be mistaken for hematuria, leading to false-positive results on visual inspection and potentially on dipstick tests that rely on color change.[2]

Q4: What is the expected duration of this interference?

Troubleshooting Guides

Issue 1: Unexpected or Atypical Urinalysis Dipstick Results

If you observe unexpected results from a dipstick urinalysis in an animal treated with this compound, follow these steps:

  • Visual Inspection: Note any abnormal urine color. A reddish discoloration is a known effect of this compound metabolites.[4][5]

  • Microscopic Examination: Perform a microscopic examination of the urine sediment to confirm or rule out the presence of red blood cells, white blood cells, and casts. This can help differentiate true hematuria from drug-induced discoloration.

  • Alternative Confirmatory Tests: If dipstick results are questionable, consider using alternative quantitative methods that are less susceptible to color interference, such as spectrophotometric assays for specific analytes. It is important to validate these methods in the presence of this compound metabolites.

  • Review Timing of Sample Collection: Consider the time of urine collection relative to the last administration of this compound. Collecting samples after a washout period, if experimentally feasible, may reduce interference.

Issue 2: Planning a Study Involving this compound and Urinalysis

To proactively mitigate interference, consider the following:

  • Conduct a Pilot Study: Before commencing the main study, administer this compound to a small cohort of animals and collect urine at various time points. This will help establish the onset, duration, and intensity of urine discoloration and its impact on your specific urinalysis methods.

  • Establish a Baseline: Collect urine samples from all animals before the first dose of this compound to establish individual baseline urinalysis values.

  • Consider Alternative Analytical Methods: For critical urinary biomarkers, plan to use more specific analytical methods that are not based on colorimetric detection, such as High-Performance Liquid Chromatography (HPLC) or specific enzymatic assays.

  • Standardize Sample Handling: Ensure consistent procedures for urine collection, storage, and analysis to minimize pre-analytical variability.[7][8]

Data Presentation

Table 1: Potential Interferences in Dipstick Urinalysis due to Urine Discoloration and Drug Class

Urinalysis ParameterPotential InterferenceProbable Cause
Protein False PositiveQuaternary ammonium compound structure; highly buffered alkaline urine.[2][4]
Leukocytes False PositiveMasking of color reaction by reddish pigment.[2]
Ketones False PositiveInterference from highly pigmented urine.[2]
Blood False PositiveReddish color of urine mimicking hematuria.[2]
Bilirubin Atypical Color/UnreliableInterference with the colorimetric reaction.[2]

Disclaimer: This table is based on general knowledge of interferences from colored urine and quaternary ammonium compounds, not on specific studies of this compound.

Table 2: Pharmacokinetic Parameters of Tiquizium Bromide (a similar compound) in Dogs

ParameterValue
Route of Administration Oral
Time to Maximum Blood Concentration 1 - 3 hours
Elimination Half-life 9.4 - 12.0 hours
Urinary Excretion (within 3 days) 5 - 9%

Data from a study on tiquizium bromide in dogs and may not be directly representative of this compound pharmacokinetics.[6]

Experimental Protocols

Protocol 1: Pilot Study to Determine the Time Course of Urinalysis Interference

Objective: To determine the onset, duration, and magnitude of this compound interference on urinalysis parameters in a specific animal model.

Methodology:

  • Animal Acclimatization: Acclimatize animals to metabolic cages for urine collection for at least 3 days prior to the study.

  • Baseline Sample Collection: Collect a 24-hour baseline urine sample from each animal before drug administration. Analyze the samples using your standard urinalysis procedure (dipstick and microscopy).

  • Drug Administration: Administer a single dose of this compound at the intended therapeutic dose and route for your main study.

  • Timed Urine Collection: Collect urine samples at predetermined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, 24-48h, and 48-72h post-dose).

  • Sample Analysis:

    • Record the color of each urine sample.

    • Perform dipstick urinalysis on each sample in triplicate.

    • Perform a microscopic examination of the sediment for each sample.

    • If available, use a spectrophotometer to measure the absorbance spectrum of the urine to quantify the color change.[9]

  • Data Analysis: Compare the post-dose urinalysis results to the baseline values for each animal to identify significant changes and determine the time points at which interference is most prominent.

Protocol 2: Standard Operating Procedure for Urine Sample Collection and Handling

Objective: To standardize the collection and handling of urine samples from animals treated with this compound to minimize pre-analytical errors.

Methodology:

  • Urine Collection:

    • Use metabolic cages for non-invasive urine collection. Ensure cages are clean and free of contaminants.

    • Collect urine into clean, labeled collection tubes. For timed collections, it is recommended to refrigerate the collection vessel to slow down bacterial growth and degradation of analytes.[7]

  • Sample Processing:

    • Immediately after collection, measure and record the total urine volume.

    • Gently mix the urine sample to ensure homogeneity.

    • If analysis is not performed within one hour, the sample should be refrigerated at 2-8°C for up to 4 hours.[7] For longer storage, freezing at -20°C or -80°C is recommended, though this may affect some cellular components.

  • Analysis:

    • If refrigerated, allow the urine sample to return to room temperature before analysis.[7]

    • Perform all analyses (dipstick, microscopy, etc.) according to standardized and validated procedures.

    • Document any visual abnormalities, such as the reddish discoloration.

Visualizations

Troubleshooting_Workflow start Unexpected Urinalysis Result visual_inspection Visually Inspect Urine Sample start->visual_inspection is_discolored Is Urine Discolored (e.g., Reddish)? visual_inspection->is_discolored microscopy Perform Microscopic Examination of Sediment is_discolored->microscopy Yes consult Consult Literature for Known Interferences of Drug Class is_discolored->consult No alternative_test Use Alternative Quantitative (Non-Colorimetric) Methods microscopy->alternative_test review_timing Review Sample Collection Time Relative to Dosing alternative_test->review_timing end_action Document Findings and Consider Protocol Modification review_timing->end_action consult->end_action

Caption: Troubleshooting workflow for unexpected urinalysis results.

Experimental_Workflow cluster_pre Pre-Dose cluster_post Post-Dose cluster_analysis Data Analysis acclimatize Acclimatize Animals to Metabolic Cages baseline Collect Baseline Urine Sample acclimatize->baseline analyze_baseline Analyze Baseline Sample (Dipstick & Microscopy) baseline->analyze_baseline administer_drug Administer Timepidium Bromide analyze_baseline->administer_drug timed_collection Timed Urine Collection administer_drug->timed_collection analyze_post Analyze Post-Dose Samples (Color, Dipstick, Microscopy) timed_collection->analyze_post compare Compare Post-Dose to Baseline Results analyze_post->compare determine_interference Determine Onset, Duration, & Magnitude of Interference compare->determine_interference

Caption: Experimental workflow for a pilot study on interference.

Signaling_Pathway acetylcholine Acetylcholine m_receptor Muscarinic Receptor (e.g., M3 on Bladder Smooth Muscle) acetylcholine->m_receptor timepidium This compound timepidium->block g_protein Gq/11 Protein Activation m_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release contraction Smooth Muscle Contraction (Urination) ca_release->contraction

Caption: Simplified signaling pathway of a muscarinic antagonist.

References

How to avoid tachyphylaxis with repeated Timepidium bromide administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timepidium bromide. The focus is on understanding and mitigating tachyphylaxis, a rapid decrease in drug response, which can be encountered with repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contractions and glandular secretions in the gastrointestinal tract.[2][3] This makes it effective in treating visceral spasms and pain associated with various gastrointestinal disorders.[4][5] As a quaternary amine, it does not readily cross the blood-brain barrier, thus primarily exerting peripheral effects.[5]

Q2: What is tachyphylaxis and why might it occur with this compound?

Tachyphylaxis is the rapid development of tolerance to a drug, leading to a diminished response after repeated administration.[6] While specific studies on this compound-induced tachyphylaxis are limited, the phenomenon is well-documented for drugs targeting G-protein coupled receptors, such as muscarinic receptors.[7] Potential mechanisms include:

  • Receptor Desensitization: Continuous receptor blockade can lead to conformational changes in the muscarinic receptors, uncoupling them from their intracellular signaling pathways.

  • Receptor Downregulation: Prolonged antagonist exposure may trigger a compensatory decrease in the number of muscarinic receptors on the cell surface.

  • Changes in Signaling Pathways: The cell may adapt by altering downstream signaling components to counteract the effects of the drug.

Q3: What are the initial signs of tachyphylaxis to this compound in an experimental setting?

In an experimental model, the primary sign of tachyphylaxis would be a reduced inhibitory effect of this compound on smooth muscle contractions induced by a muscarinic agonist (e.g., carbachol or acetylcholine). This could manifest as a rightward shift in the concentration-response curve for the agonist in the presence of this compound after repeated administrations.

Troubleshooting Guides

Issue: Diminished Inhibitory Effect of this compound on Smooth Muscle Contraction

Possible Cause 1: Tachyphylaxis due to continuous exposure.

  • Troubleshooting Steps:

    • Introduce Washout Periods: Incorporate sufficient washout periods between drug administrations in your experimental protocol to allow for receptor re-sensitization. The optimal duration of this "drug holiday" may need to be determined empirically.

    • Varying Concentration: Instead of repeated administration of a single high concentration, consider a dose-response curve design to assess if the tachyphylaxis is concentration-dependent.

    • Alternative Antagonist: Compare the effects with another muscarinic antagonist with different receptor binding kinetics (e.g., one with faster or slower dissociation from the M3 receptor) to see if the tachyphylactic effect is specific to this compound's properties.[8]

Possible Cause 2: Experimental Artifacts.

  • Troubleshooting Steps:

    • Tissue Viability: Ensure the viability of the tissue preparation throughout the experiment. A decline in tissue health can be mistaken for tachyphylaxis. Include positive and negative controls at the beginning and end of the experiment.

    • Agonist Degradation: Confirm the stability of the muscarinic agonist being used to induce contractions. Prepare fresh solutions as needed.

    • Buffer Composition: Verify the composition and pH of the physiological buffer solution, as changes can affect tissue responsiveness.

Data Presentation

Table 1: Hypothetical Dose-Response Data for a Muscarinic Agonist in the Presence of this compound Before and After Induction of Tachyphylaxis

Agonist Concentration (M)% Inhibition (Initial Exposure)% Inhibition (After Repeated Exposure)
10⁻⁹15.2 ± 2.15.6 ± 1.8
10⁻⁸45.8 ± 3.520.1 ± 2.9
10⁻⁷78.3 ± 4.248.9 ± 3.7
10⁻⁶95.1 ± 2.870.3 ± 4.5
10⁻⁵98.6 ± 1.985.2 ± 3.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction and Assessment of Tachyphylaxis to this compound in Isolated Ileum Tissue

Objective: To determine if repeated administration of this compound leads to tachyphylaxis, evidenced by a reduced ability to inhibit agonist-induced smooth muscle contractions.

Materials:

  • Isolated guinea pig ileum segments

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Isotonic transducer and data acquisition system

  • Muscarinic agonist (e.g., Carbachol)

  • This compound

Methodology:

  • Mount a segment of the ileum in the organ bath and allow it to equilibrate for 60 minutes, with washes every 15 minutes.

  • Record a baseline contractile response to a submaximal concentration of carbachol (e.g., 1 µM).

  • Wash the tissue and allow it to return to baseline.

  • Administer a concentration of this compound (e.g., 100 nM) and incubate for 20 minutes.

  • Re-administer the same concentration of carbachol and record the inhibited contraction.

  • Wash the tissue thoroughly.

  • Repeat steps 4-6 for a predetermined number of cycles (e.g., 5-10 times) to induce tachyphylaxis.

  • After the final cycle, perform a full concentration-response curve to carbachol in the presence of this compound.

  • Compare the inhibitory effect of this compound in the first cycle to that in the final cycle.

Mandatory Visualizations

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular AC Acetylcholine M3R M3 Muscarinic Receptor AC->M3R Binds & Activates TB Timepidium bromide TB->M3R Binds & Blocks Gq Gq protein M3R->Gq Activates GRK GRK M3R->GRK Continuous Blockade Activates PLC PLC Gq->PLC Activates Contraction Smooth Muscle Contraction PLC->Contraction Leads to M3R_P Phosphorylated M3R GRK->M3R_P Phosphorylates Arrestin β-Arrestin Internalized Internalized Receptor Arrestin->Internalized Promotes Internalization M3R_P->Gq Uncoupling M3R_P->Arrestin Recruits Experimental_Workflow A 1. Equilibrate Ileum Tissue in Organ Bath B 2. Obtain Baseline Agonist Response A->B C 3. Administer Timepidium Bromide (TB) B->C D 4. Measure Inhibited Agonist Response C->D E 5. Washout D->E F 6. Repeat TB Admin & Agonist Challenge (n cycles) E->F G 7. Final Assessment of Inhibitory Effect F->G H 8. Compare Initial vs. Final Inhibition G->H

References

Technical Support Center: Optimizing Intermittent Dosing of Timepidium Bromide in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the intermittent dosing of Timepidium bromide in chronic experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for considering intermittent dosing of this compound in chronic studies?

Intermittent dosing strategies aim to maximize the therapeutic efficacy of this compound while minimizing the adverse effects associated with continuous long-term administration of anticholinergic agents. Chronic blockade of muscarinic receptors can lead to receptor upregulation and potential tachyphylaxis (reduced drug effect over time). Intermittent dosing may help to preserve receptor sensitivity and reduce the cumulative anticholinergic burden, thereby mitigating side effects such as dry mouth, constipation, and cognitive impairment.[1][2]

Q2: What is the mechanism of action of this compound?

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] By blocking the action of acetylcholine, it reduces smooth muscle contractions and glandular secretions in the gastrointestinal tract, which is beneficial in conditions characterized by visceral hypersensitivity and hypermotility, such as irritable bowel syndrome (IBS).[3][4]

Q3: Are there established intermittent dosing schedules for this compound from clinical or preclinical studies?

Currently, there is limited published data specifically investigating intermittent dosing schedules for this compound. Most clinical and preclinical studies have focused on continuous dosing regimens (e.g., three times daily).[5] However, the principles of pharmacokinetics and pharmacodynamics can guide the design of intermittent dosing protocols. The goal is to maintain therapeutic drug concentrations during symptomatic periods while allowing for drug-free intervals to reduce the risk of adverse effects and tolerance.

Q4: What are the key parameters to monitor when evaluating an intermittent dosing regimen?

When optimizing an intermittent dosing schedule, it is crucial to monitor both efficacy and safety endpoints.

  • Efficacy:

    • Visceral pain and hypersensitivity (e.g., using colorectal distension in animal models).[6][7]

    • Gastrointestinal motility (e.g., gastric emptying and intestinal transit time).[8][9][10]

    • Symptom relief in relevant disease models.

  • Safety/Side Effects:

    • Common anticholinergic side effects (e.g., changes in salivation, pupil size, heart rate).[11]

    • General health monitoring (body weight, food and water intake).

    • Cognitive function (in longer-term studies).[1]

Troubleshooting Guides

Issue 1: Loss of Efficacy Over Time (Tachyphylaxis)

Possible Cause: Continuous receptor blockade leading to desensitization or downregulation of muscarinic receptors.

Troubleshooting Steps:

  • Implement Drug Holidays: Introduce drug-free periods into the dosing schedule (e.g., dose for 5 days followed by a 2-day washout).

  • Dose Titration: Re-evaluate the minimum effective dose. It may be possible to achieve the desired therapeutic effect with a lower dose, which can then be administered intermittently.

  • Assess Receptor Expression: In preclinical studies, consider quantifying muscarinic receptor expression levels in relevant tissues (e.g., colon, bladder) at different time points to investigate receptor regulation.

Issue 2: Excessive Anticholinergic Side Effects

Possible Cause: The administered dose, even if effective, results in an unacceptable level of adverse effects due to high systemic exposure.

Troubleshooting Steps:

  • Reduce Dose, Increase Dosing Interval: Lower the individual dose and/or increase the time between doses.

  • "On-Demand" Dosing: For models with predictable symptom onset (e.g., stress-induced hyperalgesia), consider administering this compound prophylactically before the trigger rather than on a fixed schedule.

  • Co-administration with a Rescue Medication: If intermittent dosing is not sufficient to control symptoms, a rescue medication with a different mechanism of action could be considered for breakthrough symptoms.

Issue 3: Difficulty with Chronic Oral Gavage Administration in Rodents

Possible Cause: Stress and potential for injury associated with repeated oral gavage can confound experimental results.

Troubleshooting Steps:

  • Acclimatization: Properly acclimate animals to the handling and restraint procedures before starting the study.[12]

  • Refine Technique: Ensure proper gavage technique to minimize trauma to the esophagus and stomach. Use appropriately sized and flexible gavage needles.[13][14]

  • Alternative Administration Routes: If feasible, consider alternative, less stressful methods of administration, such as voluntary consumption in palatable food or incorporation into drinking water. However, this may affect the precision of dosing.[15]

  • Monitor for Complications: Closely monitor animals for signs of distress, weight loss, or injury. If complications arise, consult with veterinary staff.[12][15]

Data Presentation

Table 1: Comparative Efficacy of Anticholinergic Agents in IBS Models

AgentDosing RegimenPrimary Efficacy EndpointKey FindingReference
Pinaverium Bromide 50 mg, three times daily for 15 daysGlobal Symptom ResponseSignificant improvement in global symptoms compared to placebo.[16]
Pinaverium Bromide Not specifiedOverall IBS Symptom ReliefBeneficial effect on overall IBS symptom relief (Standardized Mean Difference of 0.64).[17]
Prifinium Bromide 90 mg/day for four weeksImprovement in Diarrhea and Constipation86% of patients showed marked or moderate improvement after four weeks.[18]

Table 2: Preclinical Data on this compound Effects

Experimental ModelDoseParameter MeasuredEffectReference
Dogs Not specifiedSpontaneous and Bethanechol-induced GI MotilityInhibition of motility, with activity similar to atropine.[5]
Dogs Not specifiedBethanechol-induced Gastric Acid SecretionInhibition of secretion, stronger than hyoscine-N-butylbromide.[5]
Rabbits 200 µg/kg (intravenous)Gastric Mucosal Blood Flow (Pyloric Antrum)Considerable increase.[19]
Mice Not specifiedMydriatic ActivityWeakest among the drugs tested (this compound, hyoscine-N-butylbromide, atropine).[5]

Experimental Protocols

Protocol 1: Assessment of Visceral Hypersensitivity in a Rodent Model of IBS

This protocol is adapted from established methods for measuring the visceromotor response (VMR) to colorectal distension (CRD).[6][20][21]

Objective: To evaluate the effect of intermittent this compound dosing on visceral pain.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Rodents (rats or mice)

  • Colorectal distension balloon catheter

  • Pressure transducer and data acquisition system

  • Electromyography (EMG) electrodes and recording system (optional, for more quantitative measurement)

Procedure:

  • Animal Model: Induce an IBS-like phenotype using a validated model, such as neonatal maternal separation or chronic water avoidance stress.[3][22]

  • Dosing Regimen:

    • Group 1 (Control): Vehicle administration.

    • Group 2 (Continuous Dosing): Daily administration of this compound.

    • Group 3 (Intermittent Dosing): Administer this compound on a pre-determined intermittent schedule (e.g., once daily for 3 consecutive days, followed by 4 days of no treatment, repeated over several weeks).

  • Colorectal Distension (CRD):

    • Lightly anesthetize the animal and insert the balloon catheter into the descending colon.

    • Allow the animal to recover from anesthesia in a testing chamber.

    • After an acclimatization period, perform graded phasic distensions of the balloon (e.g., 20, 40, 60, 80 mmHg for 20 seconds with a 4-minute inter-stimulus interval).

  • Data Acquisition and Analysis:

    • Record the abdominal muscle contractions (visceromotor response) visually or via EMG.

    • Quantify the response (e.g., number of contractions, area under the EMG curve).

    • Compare the responses between the different treatment groups at each distension pressure.

Protocol 2: Measurement of Gastrointestinal Motility

This protocol is based on methods for assessing gastric emptying and intestinal transit.[8][9][23]

Objective: To determine the impact of intermittent this compound dosing on GI motility.

Materials:

  • This compound and vehicle

  • Non-absorbable marker (e.g., charcoal meal, fluorescent beads)

  • Rodents

Procedure:

  • Dosing: Administer this compound or vehicle according to the continuous or intermittent schedules as described in Protocol 1.

  • Administration of Marker: At a specified time after the final dose, administer a non-absorbable marker by oral gavage.

  • Assessment of Gastric Emptying:

    • At a pre-determined time after marker administration (e.g., 20-30 minutes), euthanize the animal.

    • Clamp the pylorus and carefully dissect the stomach.

    • Measure the amount of marker remaining in the stomach.

  • Assessment of Small Intestinal Transit:

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the leading edge of the marker.

    • Calculate the intestinal transit as a percentage of the total length.

  • Data Analysis: Compare the gastric emptying and intestinal transit between the different treatment groups.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M3) Acetylcholine->mAChR Binds & Activates Timepidium_bromide Timepidium_bromide Timepidium_bromide->mAChR Binds & Blocks Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Muscarinic Receptor Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Phase (Chronic) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Animal_Model Induce IBS Model (e.g., Chronic Stress) Grouping Randomize into Groups: - Vehicle - Continuous Dosing - Intermittent Dosing Animal_Model->Grouping Dosing Administer this compound or Vehicle according to schedule Grouping->Dosing VMR_Testing Assess Visceral Hypersensitivity (Colorectal Distension) Dosing->VMR_Testing GI_Motility Measure GI Motility (Gastric Emptying, Intestinal Transit) Dosing->GI_Motility Side_Effects Monitor for Anticholinergic Side Effects Dosing->Side_Effects Data_Analysis Compare outcomes between Continuous and Intermittent Dosing Groups VMR_Testing->Data_Analysis GI_Motility->Data_Analysis Side_Effects->Data_Analysis Conclusion Determine Optimal Dosing Strategy Data_Analysis->Conclusion

Caption: Workflow for Evaluating Intermittent Dosing of this compound.

Troubleshooting_Logic Start Start Chronic Study Observe_Outcome Observe Outcome Start->Observe_Outcome Loss_of_Efficacy Loss of Efficacy Observe_Outcome->Loss_of_Efficacy Yes Excessive_Side_Effects Excessive Side Effects Observe_Outcome->Excessive_Side_Effects Yes Optimal_Response Optimal Response Observe_Outcome->Optimal_Response No Action_Efficacy Implement Drug Holidays or Dose Titration Loss_of_Efficacy->Action_Efficacy Action_Side_Effects Reduce Dose/Frequency or Use 'On-Demand' Dosing Excessive_Side_Effects->Action_Side_Effects Continue_Monitoring Continue Monitoring Action_Efficacy->Continue_Monitoring Action_Side_Effects->Continue_Monitoring Continue_Monitoring->Observe_Outcome

Caption: Troubleshooting Logic for Intermittent Dosing Optimization.

References

Technical Support Center: Stability of Timepidium Bromide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Timepidium bromide in aqueous solutions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

This compound is a quaternary ammonium anticholinergic agent used as an antispasmodic.[1][2] Its stability in aqueous solutions is crucial for ensuring the accuracy and reproducibility of in vitro experiments, as well as for the development of liquid dosage forms. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[4]

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Concentration: The concentration of this compound in the solution might influence its stability.

Q3: Are there any known degradation products of this compound?

Specific degradation products of this compound in aqueous solution are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could involve hydrolysis of the ether linkage or modifications to the thiophene rings.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in the solution The solubility of this compound in the aqueous buffer may have been exceeded. The pH of the solution may have shifted, affecting solubility. The solution may have been stored at a low temperature.Verify the solubility of this compound in your specific buffer system. Ensure the pH of the solution is maintained within the desired range. Consider gentle warming or sonication to redissolve the precipitate, and store the solution at a controlled room temperature.
Discoloration of the solution (e.g., turning yellow) This could indicate chemical degradation, possibly due to oxidation or photodegradation.Prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil.[4] Consider de-gassing the solvent to remove dissolved oxygen.
Loss of biological activity or inconsistent experimental results The this compound in the solution may have degraded over time, leading to a lower effective concentration.Use freshly prepared solutions for each experiment whenever possible. If solutions need to be stored, conduct a stability study to determine the acceptable storage duration and conditions.
Appearance of new peaks in HPLC analysis This suggests the formation of degradation products.Perform stress testing (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and identify them using techniques like LC-MS. This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution
  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer salts (e.g., phosphate, citrate)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the required amount of this compound powder accurately.

    • Dissolve the powder in a portion of the high-purity water or buffer in a volumetric flask.

    • Gently stir the solution until the powder is completely dissolved. Sonication can be used if necessary.

    • Adjust the pH of the solution to the desired level using a suitable acid or base.

    • Bring the solution to the final volume with the solvent.

    • Filter the solution through a 0.22 µm filter to remove any particulate matter, if required for the application.

    • Store the solution in a well-sealed container, protected from light, at a specified temperature.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase (Isocratic):

    • A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). The exact ratio may need optimization.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound)

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare samples of the this compound solution that have been subjected to stress conditions (see Protocol 3).

    • Inject the standard and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Protocol 3: Stress Testing of this compound in Aqueous Solution
  • Objective: To investigate the intrinsic stability of this compound by subjecting it to accelerated degradation conditions.

  • Procedure:

    • Hydrolytic Stability:

      • Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.

      • Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

      • Analyze the samples at different time points using the stability-indicating HPLC method.

    • Oxidative Stability:

      • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

      • Store the solution at room temperature and analyze at various time points.

    • Photostability:

      • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[4]

      • Keep a control sample in the dark.

      • Analyze both the exposed and control samples at appropriate time intervals.

    • Thermal Stability:

      • Store a solution of this compound at an elevated temperature (e.g., 60°C) in the dark.

      • Analyze the sample at different time points.

Data Presentation

The following tables are examples to illustrate how quantitative stability data for this compound could be presented. The values are hypothetical.

Table 1: Hypothetical Degradation of this compound under Different pH Conditions at 60 °C

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.0)% Remaining (pH 12.0)
0100.0100.0100.0
498.599.892.1
896.299.585.3
1294.099.278.6
2488.198.565.4

Table 2: Hypothetical Photostability of this compound in Aqueous Solution (pH 7.0) at 25 °C

Exposure Duration (hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100.0100.0
695.399.9
1290.199.8
2482.599.7

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_results Data Evaluation prep Prepare this compound Aqueous Solution acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidation prep->oxidation Expose to stress conditions photo Photolysis prep->photo Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples photo->hplc Analyze samples thermal->hplc Analyze samples lcms LC-MS for Impurity Identification hplc->lcms Characterize degradants eval Evaluate Degradation Profile and Kinetics hplc->eval

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (e.g., cleavage of ether bond) parent->hydrolysis H+ or OH- oxidation_prod Oxidation Product (e.g., on thiophene ring) parent->oxidation_prod [O] photo_prod Photodegradation Product parent->photo_prod hν (Light)

Caption: Hypothetical degradation pathways for this compound.

References

How to control for Timepidium bromide's effects on salivary secretion in studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Salivary Secretion Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Timepidium bromide's effects on salivary secretion in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental animals are showing significantly reduced or absent salivation after administration of this compound. How can I confirm this is the expected pharmacological effect?

A1: this compound is a muscarinic receptor antagonist.[1][2] Salivary secretion is primarily stimulated by the parasympathetic nervous system through the release of acetylcholine, which acts on muscarinic M3 receptors on salivary gland acinar cells.[3][4] By blocking these receptors, this compound directly inhibits this primary pathway of saliva production. A significant reduction in salivation is, therefore, an expected on-target effect of the drug. To quantify this effect, you can measure and compare stimulated salivary flow rates before and after this compound administration using a standardized protocol (see Experimental Protocols section).

Q2: I need to study the effects of my test compound on salivary gland function, but the baseline salivation is inhibited by this compound. How can I overcome this inhibition to measure stimulated saliva secretion?

A2: To overcome the muscarinic blockade, you can employ a muscarinic receptor agonist. Pilocarpine is a direct-acting cholinergic agonist that is widely used to stimulate salivary secretion and can effectively counteract the effects of antimuscarinic agents.[1][5][6] By administering pilocarpine, you can directly stimulate the muscarinic receptors, bypassing the antagonistic effect of this compound. The dosage of pilocarpine may need to be optimized for your specific experimental model and the dose of this compound used.

Q3: Are there alternative methods to stimulate salivation that are not dependent on muscarinic receptor activation?

A3: Yes, you can stimulate salivary secretion through non-muscarinic pathways. This can be particularly useful when the muscarinic pathway is intentionally blocked. The main alternative pathways are:

  • Adrenergic Stimulation: The sympathetic nervous system can also stimulate salivation, primarily through beta-adrenergic receptors, leading to the secretion of a more protein-rich saliva.[7] Alpha-1 adrenergic stimulation can also elicit profuse salivary secretion.[8]

  • Purinergic Stimulation: P2X7 purinergic receptors are involved in ATP-mediated saliva production in the mouse submandibular gland.[1][9]

  • Neuropeptide Stimulation: Substance P can induce salivary secretion, and its effects are mediated through specific Substance P receptors.[2][5][10]

Q4: What are the typical dosages for non-muscarinic salivary stimulants in animal models?

A4: Dosages can vary depending on the animal model, route of administration, and specific experimental conditions. However, the following table summarizes some reported dosages from the literature.

StimulantReceptor PathwayAnimal ModelRoute of AdministrationReported Dosage
PhenylephrineAlpha-1 AdrenergicRatIntraperitoneal0.15-15 mg/kg[11]
IsoproterenolBeta-AdrenergicRatIntraperitoneal5 mg/kg[11]
BzATPPurinergic P2X7Mouse (ex vivo)Perfusion> ATP
ATPPurinergic P2X7Mouse (ex vivo)Perfusion> ADP
Substance PNeurokininRatIntravenous25 mg/kg[11]

Experimental Protocols

Protocol 1: Measurement of Pilocarpine-Stimulated Salivary Flow in Mice

This protocol is adapted from established methods for measuring salivary gland function in mice.[9][10]

Materials:

  • Pilocarpine hydrochloride solution (e.g., 0.5 mg/mL in sterile saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed 1.5 mL microcentrifuge tubes

  • Cotton balls or other absorbent material

  • Pipette and tips

Procedure:

  • Anesthetize the mouse using your institutionally approved protocol.

  • Once the animal is fully anesthetized, weigh it to determine the correct dosage of pilocarpine.

  • Inject the mouse intraperitoneally with pilocarpine at a dose of 0.5 mg/kg body weight.

  • Immediately after injection, place the mouse in a clean, pre-weighed collection tube with its head tilted downwards to allow for saliva collection.

  • Collect saliva for a period of 15 minutes.

  • After the collection period, remove the mouse from the tube.

  • Weigh the collection tube containing the saliva.

  • Calculate the volume of saliva secreted (assuming 1 mg of saliva is approximately equal to 1 µL).

  • Salivary flow rate can be expressed as µL/minute.

Protocol 2: Induction of Salivation via Non-Muscarinic Pathways

This protocol provides a general framework for stimulating salivation using alternative agonists. Dosages should be optimized based on the specific agonist and experimental goals.

Materials:

  • Selected agonist (e.g., phenylephrine, isoproterenol, ATP, or Substance P) dissolved in an appropriate vehicle.

  • Anesthetic

  • Collection materials as described in Protocol 1.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Administer the chosen non-muscarinic agonist via the appropriate route (e.g., intraperitoneal or intravenous injection). Refer to the data table for suggested starting dosages.

  • Proceed with saliva collection and measurement as described in steps 4-9 of Protocol 1. It is crucial to establish a baseline and dose-response curve for the chosen agonist in your model.

Visualizations

Signaling Pathways in Salivary Gland Acinar Cells

Salivary_Secretion_Pathways cluster_muscarinic Muscarinic Pathway cluster_adrenergic Adrenergic Pathway cluster_purinergic Purinergic Pathway Acetylcholine Acetylcholine M3_Receptor M3_Receptor Acetylcholine->M3_Receptor Binds PLC PLC M3_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca_Release IP3->Ca_Release Triggers Saliva_Secretion Saliva_Secretion Ca_Release->Saliva_Secretion Leads to Timepidium_Bromide Timepidium_Bromide Timepidium_Bromide->M3_Receptor Blocks Norepinephrine Norepinephrine Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor Norepinephrine->Beta_Adrenergic_Receptor Binds AC AC Beta_Adrenergic_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Protein_Rich_Saliva Protein_Rich_Saliva PKA->Protein_Rich_Saliva Leads to ATP ATP P2X7_Receptor P2X7_Receptor ATP->P2X7_Receptor Binds Ion_Influx Ion_Influx P2X7_Receptor->Ion_Influx Opens Channel Ca_Influx Ca_Influx Ion_Influx->Ca_Influx Allows Ca_Influx->Saliva_Secretion Contributes to

Caption: Signaling pathways for salivary secretion.

Experimental Workflow for Controlling this compound Effects

Experimental_Workflow cluster_intervention Intervention Strategies start Start Experiment administer_TB Administer this compound start->administer_TB observe_effect Observe Reduced Salivation administer_TB->observe_effect control_group Control Group: Measure Baseline Inhibited Salivation observe_effect->control_group Yes intervention_group Intervention Group observe_effect->intervention_group Yes measure_saliva Measure Stimulated Salivary Flow control_group->measure_saliva pilocarpine Administer Pilocarpine (Muscarinic Agonist) intervention_group->pilocarpine alt_agonist Administer Alternative Agonist (e.g., Phenylephrine, ATP, Substance P) intervention_group->alt_agonist pilocarpine->measure_saliva alt_agonist->measure_saliva analyze Analyze and Compare Data measure_saliva->analyze end End Experiment analyze->end

Caption: Experimental workflow for managing this compound's effects.

References

Technical Support Center: Improving the Precision of Timepidium Bromide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Timepidium bromide bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a quaternary ammonium antimuscarinic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, particularly in the gastrointestinal tract, it inhibits the effects of acetylcholine, leading to a reduction in smooth muscle contractions and spasms.[1][2] Its quaternary nitrogen structure limits its ability to cross the blood-brain barrier, resulting in peripherally selective action with minimal central nervous system side effects.

Q2: Which bioassays are most suitable for determining the potency of this compound?

Two primary types of in vitro bioassays are recommended for characterizing the potency of this compound:

  • Radioligand Binding Assays: These assays measure the affinity of this compound for specific muscarinic receptor subtypes (M1, M2, M3, etc.). A competitive binding format is typically used, where this compound competes with a radiolabeled ligand for binding to the receptor. The output is usually the inhibition constant (Ki), which indicates the concentration of this compound required to occupy 50% of the receptors.

  • Functional Assays: These assays measure the ability of this compound to inhibit the physiological response induced by a muscarinic agonist. A common and relevant functional assay is the isolated organ bath technique using tissues with smooth muscle, such as the guinea pig ileum or gallbladder.[2] In this setup, the tissue is stimulated with a muscarinic agonist (e.g., methacholine or acetylcholine), and the ability of this compound to antagonize the resulting contraction is quantified. The potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Q3: What are the expected potency values for this compound?

Data Presentation

The following table summarizes the reported functional potency (pA2 value) of this compound in a classic smooth muscle contraction bioassay and provides a comparison with other common muscarinic antagonists.

AntagonistTissue PreparationAgonistpA2 Value
This compound Isolated Guinea Pig GallbladderMethacholine8.44[2]
AtropineIsolated Guinea Pig GallbladderMethacholine9.11[2]
Hyoscine-N-butylbromideIsolated Guinea Pig GallbladderMethacholine7.55[2]

Experimental Protocols

Radioligand Competitive Binding Assay for Muscarinic M3 Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Non-specific binding control: Atropine (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • This compound stock solution (in assay buffer or DMSO)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the M3 receptor-containing membranes in ice-cold assay buffer to the desired protein concentration.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or this compound dilution.

      • 50 µL of [³H]-NMS solution.

      • 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay (Schild Analysis)

This functional assay determines the pA2 value of this compound, a measure of its antagonist potency in a physiological context.

Materials:

  • Guinea pig ileum segment

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • Muscarinic agonist: Acetylcholine or Methacholine

  • This compound stock solution

  • Organ bath system with an isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Clean the segment by flushing with Tyrode's solution and cut into 2-3 cm pieces.

    • Suspend a segment in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

  • Agonist Concentration-Response Curve (Control):

    • Establish a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the contractile response until a maximum is reached.

    • Wash the tissue repeatedly until the baseline tension is restored.

  • Antagonist Incubation and Second Agonist Curve:

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations:

    • After thorough washing to remove the antagonist, repeat step 3 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.

Troubleshooting Guides

Radioligand Binding Assay
IssuePossible Cause(s)Recommended Solution(s)
High Non-Specific Binding (>20% of Total Binding) 1. Radioligand concentration is too high.2. Insufficient washing of filters.3. Radioligand is sticking to filters or vials.4. Protein concentration is too low.1. Use a radioligand concentration at or below its Kd.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-soak filters in 0.5% polyethyleneimine. Use polypropylene vials/plates.4. Increase the amount of membrane protein in the assay.
Low Specific Binding Signal 1. Low receptor expression in the membrane preparation.2. Inactive or degraded receptor preparation.3. Insufficient incubation time.4. Radioligand has low specific activity or has degraded.1. Use a cell line with higher receptor expression or prepare a more concentrated membrane stock.2. Prepare fresh membranes and store them properly at -80°C.3. Optimize incubation time to ensure equilibrium is reached.4. Use a fresh batch of radioligand with high specific activity.
Poor Reproducibility Between Replicates 1. Inconsistent pipetting.2. Inhomogeneous membrane suspension.3. Temperature fluctuations during incubation.4. Inconsistent washing procedure.1. Use calibrated pipettes and ensure proper technique.2. Vortex the membrane stock before each pipetting step.3. Use a temperature-controlled incubator or water bath.4. Ensure consistent wash volumes and duration for all samples.
IC50 Value Seems Incorrect or Varies Significantly 1. This compound solution has degraded or was prepared incorrectly.2. Incubation time is not sufficient for the antagonist to reach equilibrium.3. Assay buffer composition is affecting binding.1. Prepare fresh dilutions of this compound from a reliable stock for each experiment.2. Determine the time required to reach equilibrium for this compound in a separate kinetics experiment.3. Ensure consistent buffer composition, pH, and ionic strength.
Isolated Guinea Pig Ileum Contraction Assay
IssuePossible Cause(s)Recommended Solution(s)
Tissue is Unresponsive or has Weak Contractions 1. Poor tissue health due to dissection trauma or prolonged storage.2. Incorrect buffer composition, temperature, or aeration.3. Low resting tension.1. Use fresh tissue and handle it gently during preparation.2. Double-check the composition of Tyrode's solution, ensure the temperature is stable at 37°C, and provide continuous aeration.3. Ensure the resting tension is appropriately set (around 1 g).
High Variability in Agonist EC50 Values 1. Insufficient equilibration time for the tissue.2. Tachyphylaxis (desensitization) to the agonist.3. Incomplete washout of drugs between concentration-response curves.1. Allow for a longer equilibration period before starting the experiment.2. Ensure adequate time between agonist additions and complete washout between curves.3. Increase the number and duration of washes.
Schild Plot Slope is Not Equal to 1 1. The antagonist is not a simple competitive antagonist (e.g., allosteric or irreversible binding).2. Insufficient equilibration time for the antagonist.3. Non-specific binding of the antagonist to the tissue or apparatus.1. A slope different from 1 may indicate a more complex mechanism of action.2. Increase the incubation time with this compound before constructing the agonist curve.3. Consider using siliconized glassware to minimize non-specific binding.
Maximum Response to Agonist is Depressed in the Presence of Antagonist 1. The antagonist may have non-competitive properties at the concentrations used.2. The tissue viability is decreasing over the course of the experiment.1. This suggests a non-competitive or insurmountable antagonism. Lower concentrations of the antagonist may be needed.2. Monitor the response to a standard dose of a stimulant (e.g., KCl) at the beginning and end of the experiment to check for tissue health.

Visualizations

Signaling_Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds & Activates Gq Gq Protein mAChR->Gq Activates Timepidium This compound Timepidium->mAChR Binds & Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Initiates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Isolate Guinea Pig Ileum Mount Mount in Organ Bath & Equilibrate Tissue_Prep->Mount Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Mount->Control_CRC Washout1 Wash Tissue Control_CRC->Washout1 Antagonist_Inc Incubate with this compound Washout1->Antagonist_Inc Antagonist_CRC Generate Agonist CRC in presence of Timepidium Antagonist_Inc->Antagonist_CRC Washout2 Wash Tissue Antagonist_CRC->Washout2 Calc_DR Calculate Dose Ratios (DR) Antagonist_CRC->Calc_DR Repeat Repeat with Different Antagonist Concentrations Washout2->Repeat Repeat->Antagonist_Inc Schild Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calc_DR->Schild pA2 Determine pA2 Value Schild->pA2 Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Reagents Are reagents (buffers, drugs) freshly prepared and validated? Start->Check_Reagents Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Tissue Is the tissue preparation healthy and responsive? Check_Reagents->Check_Tissue Yes Prepare_Fresh->Check_Reagents Optimize_Dissection Optimize dissection and handling protocol Check_Tissue->Optimize_Dissection No Check_Equilibrium Is sufficient equilibration time allowed for all drugs? Check_Tissue->Check_Equilibrium Yes Optimize_Dissection->Check_Tissue Increase_Time Increase incubation times Check_Equilibrium->Increase_Time No Review_Protocol Review and standardize experimental protocol Check_Equilibrium->Review_Protocol Yes Increase_Time->Check_Equilibrium

References

Technical Support Center: Synthesis of Timepidium Bromide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Timepidium bromide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound and its derivatives?

A1: A common strategy involves a multi-step synthesis. A key intermediate, a substituted piperidone, is synthesized first. This is followed by a Wittig reaction to introduce the di-2-thienylmethylene group, and finally, N-alkylation to form the quaternary ammonium bromide. For derivatives with substitutions on the piperidine ring, a versatile starting material like L-glutamic acid can be used to introduce chirality and functionality at the 3-position.[1][2]

Q2: What are the most critical steps in the synthesis of this compound derivatives?

A2: The two most critical steps are the Wittig reaction to form the C=C double bond and the final quaternization (Menschutkin reaction). The Wittig reaction's success is highly dependent on the stability of the ylide and can be prone to side reactions, especially with sterically hindered ketones.[3][4][5] The quaternization step can be challenging in terms of achieving complete reaction and purification of the final ionic product.

Q3: What are common impurities encountered during the synthesis?

A3: Common impurities can include unreacted starting materials, byproducts from the Wittig reaction such as triphenylphosphine oxide, and potential over-alkylation or side-products from the N-alkylation step. Incomplete purification at each step can lead to a complex mixture in the final product.

Q4: How can I purify the final this compound derivative?

A4: Purification of the final quaternary ammonium salt can be challenging due to its ionic nature. Recrystallization is a common method. For more difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is an effective technique.[6][7][8][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low yield in the Wittig reaction 1. Steric hindrance from the substituted piperidone. 2. Instability of the phosphonium ylide. 3. Inappropriate base for ylide generation.1. Consider using a more reactive phosphonium ylide or a Horner-Wadsworth-Emmons modification. 2. Prepare the ylide in situ at low temperatures and use it immediately. 3. Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride. Ensure anhydrous conditions.
Formation of byproducts in the Wittig reaction 1. Side reactions of the ylide. 2. Epimerization at the carbon adjacent to the carbonyl.1. Optimize reaction temperature and addition rate of the carbonyl compound. 2. Use a milder base or shorter reaction times to minimize epimerization.
Incomplete N,N-dimethylation (quaternization) 1. Insufficient reactivity of the N-methylpiperidine precursor. 2. Steric hindrance around the nitrogen atom. 3. Low reactivity of the methylating agent.1. Use a more reactive methylating agent, such as methyl triflate, but be cautious of over-methylation. 2. Increase reaction temperature and time, or use a high-pressure reactor. 3. Consider using methyl iodide instead of methyl bromide for higher reactivity.
Difficulty in purifying the final product 1. High polarity and water solubility of the quaternary ammonium salt. 2. Presence of closely related impurities.1. Use a combination of solvents for recrystallization to optimize crystal formation. 2. Employ preparative reverse-phase HPLC for high-purity isolation.[6][7][8][9]
Low yield in the synthesis of the 3-hydroxypiperidine precursor from L-glutamic acid 1. Incomplete reduction of the ester groups. 2. Poor cyclization yield.1. Ensure the use of a sufficient excess of the reducing agent (e.g., NaBH4) and optimize reaction conditions.[2] 2. Optimize the base and solvent for the cyclization step.[2]

Experimental Protocols

Synthesis of (S)-N-Boc-3-hydroxypiperidine from L-Glutamic Acid

This protocol outlines the initial steps toward a chiral piperidine core.

  • Esterification of L-Glutamic Acid: To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, add thionyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield the dimethyl ester as its HCl salt.

  • N-Boc Protection: Dissolve the crude dimethyl ester in dichloromethane at 0°C. Add triethylamine (4 equivalents), di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 6 hours. Quench with water and extract with dichloromethane. The combined organic layers are washed with sodium bicarbonate solution and brine, then dried and concentrated.[2]

  • Reduction to Diol: The N-Boc protected diester is then reduced using a suitable reducing agent like sodium borohydride to afford the corresponding diol.

  • Cyclization: The diol is converted to a ditosylate and then cyclized with an appropriate amine to form the substituted piperidine.

Step Reactant Reagent Solvent Typical Yield
EsterificationL-Glutamic AcidThionyl ChlorideMethanolQuantitative
N-Boc ProtectionDimethyl L-glutamate(Boc)₂O, TEA, DMAPDichloromethane~92%[2]
Reduction & CyclizationN-Boc diesterNaBH₄, then TsCl, amineVarious44-55% (overall from diol)
General Protocol for Wittig Reaction
  • Ylide Generation: To a suspension of the appropriate phosphonium salt in anhydrous THF at -78°C, add a strong base such as n-butyllithium dropwise. Allow the mixture to stir at this temperature for 1 hour, then warm to 0°C for 1 hour.

  • Reaction with Ketone: Cool the ylide solution back to -78°C and add a solution of the N-protected piperidone derivative in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Parameter Condition
Base n-Butyllithium, Sodium Hydride
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C to room temperature
Purification Silica Gel Column Chromatography
General Protocol for N,N-Dimethylation (Quaternization)
  • Reaction Setup: Dissolve the synthesized 3-(di-2-thienylmethylene)-5-methoxypiperidine derivative in a suitable solvent such as acetonitrile or DMF in a sealed tube or pressure vessel.

  • Addition of Methyl Bromide: Add an excess of methyl bromide (as a solution in a suitable solvent or condensed directly into the reaction vessel at low temperature).

  • Reaction: Heat the mixture to a temperature between 60-100°C and monitor the reaction progress by TLC or LC-MS.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

Parameter Condition
Methylating Agent Methyl Bromide (CH₃Br)
Solvent Acetonitrile, DMF
Temperature 60-100°C
Purification Recrystallization

Visualizations

Synthesis_Workflow cluster_piperidine_core Piperidine Core Synthesis cluster_wittig Wittig Reaction cluster_final_steps Final Steps L-Glutamic_Acid L-Glutamic_Acid N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine L-Glutamic_Acid->N-Boc-3-hydroxypiperidine Multi-step synthesis N-Boc-3-oxopiperidine N-Boc-3-oxopiperidine N-Boc-3-hydroxypiperidine->N-Boc-3-oxopiperidine Oxidation N-Boc-3-(di-2-thienylmethylene)piperidine N-Boc-3-(di-2-thienylmethylene)piperidine N-Boc-3-oxopiperidine->N-Boc-3-(di-2-thienylmethylene)piperidine Wittig Reaction Phosphonium_Ylide Phosphonium_Ylide Phosphonium_Ylide->N-Boc-3-(di-2-thienylmethylene)piperidine Di(2-thienyl)methane Di(2-thienyl)methane Di(2-thienyl)methane->Phosphonium_Ylide 3-(di-2-thienylmethylene)piperidine 3-(di-2-thienylmethylene)piperidine N-Boc-3-(di-2-thienylmethylene)piperidine->3-(di-2-thienylmethylene)piperidine Deprotection Deprotection Deprotection Timepidium_Bromide_Derivative Timepidium_Bromide_Derivative 3-(di-2-thienylmethylene)piperidine->Timepidium_Bromide_Derivative N,N-dimethylation N,N-dimethylation N,N-dimethylation

Caption: Synthetic workflow for this compound derivatives.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Purity of Intermediates Low_Yield->Check_Purity Yes Purification_Issue Purification Issues? Low_Yield->Purification_Issue No Optimize_Wittig Optimize Wittig Reaction Check_Purity->Optimize_Wittig Optimize_Quaternization Optimize Quaternization Optimize_Wittig->Optimize_Quaternization Optimize_Quaternization->Purification_Issue Recrystallization Attempt Recrystallization with new solvent system Purification_Issue->Recrystallization Yes Success Success Purification_Issue->Success No Prep_HPLC Use Preparative HPLC Recrystallization->Prep_HPLC Fails Recrystallization->Success Succeeds Prep_HPLC->Success End End Success->End

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Method Validation for a New Timepidium Bromide Analytical Procedure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of a new analytical procedure for Timepidium bromide. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for validating a new HPLC method for this compound?

A1: The initial steps involve developing a method that can separate this compound from any potential impurities or degradation products. Following method development, a validation protocol should be established, outlining the parameters to be evaluated. According to the International Council for Harmonisation (ICH) guidelines, these core parameters include specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Q2: How do I demonstrate the specificity of my new analytical method?

A2: Specificity is the ability to accurately measure the analyte in the presence of other components like impurities, degradants, or excipients.[1][3] To demonstrate this, you should analyze a placebo (all components except this compound), a spiked placebo (placebo with a known amount of this compound), and samples of this compound that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method is specific if the peak for this compound is well-resolved from all other peaks.

Q3: What is the acceptable range for linearity in an assay for this compound?

A3: For an assay, the linearity should typically cover a range of 80% to 120% of the expected test concentration.[2] You should prepare at least five standard concentrations within this range.[2] When the concentration is plotted against the analytical response (e.g., peak area in HPLC), the correlation coefficient (r²) should ideally be ≥ 0.995.[2]

Q4: How are accuracy and precision evaluated during method validation?

A4: Accuracy is the closeness of the test results to the true value. It is often assessed by performing recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations for each level. The recovery should typically be within 98-102%.[4]

Precision refers to the consistency of results. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst, equipment, and reagents. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or by analyzing nine determinations across the specified range (3 concentrations, 3 replicates each).[4]

  • Intermediate Precision: Evaluates the method's consistency within the same laboratory but on different days, with different analysts, or on different equipment.

The acceptance criterion for precision is usually expressed as the Relative Standard Deviation (%RSD), which should typically be not more than 2%.[1][5]

Q5: What does "robustness" of an analytical method refer to?

A5: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase pH, organic modifier composition, column temperature, and flow rate.[6] The effect of these changes on the analytical results is then evaluated.

Troubleshooting Guide

Issue: Chromatographic Problems (HPLC)

Q1: I'm observing peak tailing for the this compound peak. What are the possible causes and solutions?

A1: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Chemical Interactions: Residual silanol groups on the column packing can interact with basic compounds. Try reducing the mobile phase pH to minimize these interactions.[7] Using a buffer in the mobile phase can also help maintain a stable pH and mask these secondary interactions.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing.[6][9] Try diluting your sample and re-injecting. If the peak shape improves, you may need to adjust your sample concentration or injection volume.

  • Column Contamination or Damage: A blocked column frit or contamination at the head of the column can distort peak shape.[9][10] Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[6]

  • Dead Volume: Excessive tubing length or poor connections between the column and detector can increase dead volume, leading to peak broadening and tailing.[11][12] Ensure all fittings are secure and tubing is of the appropriate length and internal diameter.

Q2: The resolution between the this compound peak and an impurity peak is poor. How can I improve it?

A2: Poor resolution means the peaks are not adequately separated, which can lead to inaccurate quantification.[6] Consider the following adjustments:

  • Mobile Phase Composition:

    • Solvent Strength: Decreasing the organic solvent percentage in a reversed-phase method will increase retention times and may improve the separation of closely eluting peaks.[13]

    • pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly alter selectivity and improve resolution.[6][13]

  • Column Parameters:

    • Column Efficiency: Using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm) or a longer column will increase the number of theoretical plates and improve resolution.[13]

    • Stationary Phase: If optimizing the mobile phase doesn't work, consider a different column chemistry (e.g., C8 instead of C18) that may offer different selectivity.[13]

  • Flow Rate and Temperature:

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, ensure the analyte is stable at higher temperatures.[13][14]

Q3: I'm experiencing baseline noise or drift. What should I check?

A3: A noisy or drifting baseline can interfere with peak integration and affect the accuracy of your results.

  • Mobile Phase Issues:

    • Ensure all mobile phase solvents are properly degassed to prevent air bubbles from entering the system.[11]

    • Check for microbial growth in aqueous mobile phases, especially if they have been stored for an extended period.[12] Prepare fresh mobile phase daily.

    • Ensure the mobile phase components are completely miscible and that the buffer is fully dissolved.[11]

  • System Leaks: Check all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and baseline noise.[11]

  • Detector Issues: A contaminated detector cell or a failing lamp can be a source of noise.[11] Flush the detector cell with a strong solvent like methanol or isopropanol. If the lamp energy is low, it may need to be replaced.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
80485
90542
100605
110668
120723
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%80.079.599.4%99.6%
80.079.999.9%
80.079.699.5%
100%100.0100.2100.2%100.1%
100.099.899.8%
100.0100.3100.3%
120%120.0119.599.6%99.7%
120.0120.0100.0%
120.0119.599.6%

Table 3: Precision (Repeatability) Data

ReplicatePeak Area (mAU*s)
1605
2608
3603
4607
5604
6606
Mean 605.5
Standard Deviation 1.87
% RSD 0.31%

Experimental Protocols

1. Linearity

  • Objective: To demonstrate the linear relationship between the concentration of this compound and the analytical response.

  • Procedure:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to prepare at least five calibration standards at concentrations ranging from 80% to 120% of the target assay concentration.

    • Inject each standard solution in triplicate into the HPLC system.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²).

2. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo sample.

    • Spike the placebo with known amounts of this compound stock solution to achieve concentrations at three levels: 80%, 100%, and 120% of the target assay concentration.

    • Prepare three independent samples at each concentration level.

    • Analyze the samples using the developed HPLC method.

    • Calculate the percentage recovery for each sample.

3. Precision (Repeatability)

  • Objective: To assess the precision of the method under the same operating conditions over a short interval of time.

  • Procedure:

    • Prepare six independent samples of this compound at 100% of the target assay concentration.

    • Analyze the samples using the developed HPLC method by the same analyst on the same day and with the same equipment.

    • Calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the results.

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_protocol Validation Protocol cluster_execution Validation Execution cluster_report Finalization Dev Develop Analytical Procedure Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Problems cluster_res Resolution Issues cluster_base Baseline Problems Start HPLC Issue Identified PeakShape Peak Tailing or Fronting? Start->PeakShape Resolution Poor Resolution? Start->Resolution Baseline Baseline Noise or Drift? Start->Baseline CheckOverload Dilute Sample & Re-inject PeakShape->CheckOverload Yes CheckpH Adjust Mobile Phase pH CheckOverload->CheckpH No Improvement CheckColumn Back-flush or Replace Column CheckpH->CheckColumn No Improvement AdjustMobilePhase Modify Organic % or pH Resolution->AdjustMobilePhase Yes ChangeColumn Use Longer or Smaller Particle Size Column AdjustMobilePhase->ChangeColumn No Improvement OptimizeFlow Adjust Flow Rate or Temperature ChangeColumn->OptimizeFlow No Improvement Degas Degas Mobile Phase Baseline->Degas Yes CheckLeaks Inspect System for Leaks Degas->CheckLeaks No Improvement CleanDetector Flush Detector Cell CheckLeaks->CleanDetector No Improvement

Caption: Decision Tree for HPLC Troubleshooting.

References

Validation & Comparative

A Comparative Analysis of the Anticholinergic Effects of Timepidium Bromide and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic properties of Timepidium bromide against the well-established standard, atropine. The following sections present quantitative data from in vitro studies, comprehensive experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic potency of this compound and atropine has been evaluated in in vitro studies utilizing isolated guinea pig gallbladder and sphincter of Oddi smooth muscle preparations. The key parameters for comparison are the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist concentration-response curve, and the relative inhibitory potency.

DrugTissuepA2 ValueRelative Potency (vs. Atropine)
This compound Isolated Guinea Pig Gallbladder8.441/5 to 1/6
Atropine Isolated Guinea Pig Gallbladder9.111 (Standard)
This compound Isolated Guinea Pig Sphincter of Oddi-1/4 to 1/5
Atropine Isolated Guinea Pig Sphincter of Oddi-1 (Standard)

Data Interpretation: A higher pA2 value indicates a greater affinity of the antagonist for the receptor. The data clearly demonstrates that atropine has a higher affinity for muscarinic receptors in the guinea pig gallbladder than this compound.[1] The relative potency data further quantifies this difference, indicating that atropine is approximately 4 to 6 times more potent than this compound in these tissues.[1]

Experimental Protocols

The following is a representative protocol for an in vitro isolated tissue bath experiment to determine and compare the anticholinergic effects of this compound and atropine.

Isolated Guinea Pig Gallbladder and Sphincter of Oddi Preparation

1. Tissue Preparation:

  • Male guinea pigs are euthanized by cervical dislocation.

  • The gallbladder and sphincter of Oddi are carefully dissected and placed in a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • The tissues are cleaned of any adhering fat and connective tissue. The gallbladder is cut into longitudinal strips.

2. Organ Bath Setup:

  • The tissue preparations are mounted in a 10-20 ml isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record muscle contractions.

  • The tissues are allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 0.5-1.0 g, with the bath solution being changed every 15 minutes.

3. Experimental Procedure (pA2 Value Determination):

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for a muscarinic agonist, such as methacholine or acetylcholine, is established by adding the agonist in increasing concentrations to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed, and after re-equilibration, a known concentration of the antagonist (this compound or atropine) is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

  • Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted. The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro validation of an anticholinergic compound using an isolated tissue bath experiment.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis A Euthanasia of Animal (e.g., Guinea Pig) B Dissection of Target Tissue (e.g., Gallbladder) A->B C Placement in Physiological Salt Solution B->C D Mounting of Tissue in Organ Bath C->D E Connection to Force Transducer D->E F Equilibration Period E->F G Generate Agonist Concentration-Response Curve F->G H Incubate with Antagonist (this compound or Atropine) G->H I Generate Second Agonist Concentration-Response Curve H->I J Calculate Dose Ratios I->J K Construct Schild Plot J->K L Determine pA2 Value K->L

Experimental workflow for in vitro anticholinergic assay.
Signaling Pathway of Anticholinergic Drugs

Anticholinergic drugs like this compound and atropine exert their effects by blocking the action of acetylcholine at muscarinic receptors. Specifically, in smooth muscle, they antagonize the M3 muscarinic receptor, which is coupled to the Gq protein signaling pathway. The diagram below illustrates this mechanism.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca->Contraction Leads to ACh Acetylcholine ACh->M3 Binds & Activates Antagonist This compound or Atropine Antagonist->M3 Blocks

Muscarinic M3 receptor signaling pathway and its inhibition.

References

Timepidium Bromide in the Landscape of Anticholinergic Treatments for Overactive Bladder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of timepidium bromide against other established anticholinergic agents for the treatment of overactive bladder (OAB). While direct comparative clinical trial data for this compound in OAB is limited, this document synthesizes available information and provides a framework for understanding its potential placement within the therapeutic landscape.

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Anticholinergic medications are a cornerstone of OAB treatment, working by antagonizing muscarinic receptors in the bladder to reduce involuntary detrusor muscle contractions. This guide will compare the efficacy, safety, and mechanisms of well-established anticholinergics and introduce the available data on this compound.

Established Anticholinergics for Overactive Bladder: A Comparative Overview

A variety of anticholinergic agents are approved and widely used for the management of OAB. These drugs, while sharing a common mechanism of action, exhibit differences in their receptor selectivity, pharmacokinetics, and side effect profiles. The most commonly prescribed anticholinergics for OAB include oxybutynin, tolterodine, solifenacin, darifenacin, and fesoterodine.[1][2][3][4]

Efficacy of Common Anticholinergics

Clinical studies have demonstrated that anticholinergic drugs are effective in reducing the symptoms of OAB, including urinary frequency, urgency episodes, and incontinence.[5][6] While head-to-head comparisons have often shown modest differences in efficacy between agents, some studies suggest potential advantages for certain drugs in specific patient populations or for particular symptoms.[6][7]

DrugKey Efficacy Findings
Oxybutynin One of the oldest and most prescribed anticholinergics for OAB.[6] Extended-release (ER) formulations have shown comparable efficacy to immediate-release (IR) versions with improved tolerability.[6]
Tolterodine Demonstrated similar efficacy to oxybutynin in reducing micturition frequency and incontinence episodes, with a better tolerability profile, particularly regarding dry mouth.[6]
Solifenacin A competitive muscarinic receptor antagonist with selectivity for the M3 receptor subtype, which is primarily responsible for bladder contraction.[5] Studies have shown its efficacy in reducing urgency and incontinence episodes.[5][8]
Darifenacin Highly selective for the M3 receptor, which may translate to a lower incidence of side effects mediated by other muscarinic receptor subtypes.[5]
Fesoterodine A competitive muscarinic receptor antagonist that is rapidly and extensively hydrolyzed to its active metabolite.[2] Flexible dosing has been shown to be effective in managing OAB symptoms.[9]
Safety and Tolerability

The use of anticholinergic medications is often limited by their side effects, which are a direct consequence of their mechanism of action. The most common adverse events include dry mouth, constipation, blurred vision, and cognitive impairment.[1][10] Newer, more receptor-selective agents and extended-release formulations have been developed to improve tolerability.[6][10]

DrugCommon Adverse Events
Oxybutynin (IR) High incidence of dry mouth and other anticholinergic side effects.[6]
Oxybutynin (ER/Transdermal) Reduced incidence of dry mouth compared to the IR formulation.[6]
Tolterodine Generally better tolerated than oxybutynin IR, with a lower incidence of dry mouth.[6]
Solifenacin Dry mouth and constipation are the most common side effects.[5]
Darifenacin Due to its M3 selectivity, it may have a lower potential for CNS side effects.[5]
Fesoterodine Dry mouth and constipation are common.[9]

This compound: An Anticholinergic with a Primary Focus on Gastroenterology

This compound is a quaternary ammonium antimuscarinic agent.[11][12] Its primary indication and the bulk of the available research are focused on its use as an antispasmodic for various gastrointestinal disorders, such as irritable bowel syndrome and peptic ulcers.[13][14] It functions by antagonizing muscarinic acetylcholine receptors in the gastrointestinal tract, leading to a reduction in smooth muscle contractions and glandular secretions.[13][14]

As a quaternary ammonium compound, this compound has a permanent positive charge, which limits its ability to cross the blood-brain barrier.[12] This characteristic suggests a potentially lower risk of central nervous system side effects, such as cognitive impairment, compared to tertiary amine anticholinergics.[12]

This compound for Overactive Bladder: Limited Evidence

A notable Japanese study published in 1978 investigated the use of this compound in patients with neurogenic bladder, including uninhibited neurogenic bladder, which shares characteristics with OAB. The study reported that this compound was "very effective" in 63% of the treated patients, suggesting a potential role in managing bladder dysfunction.[15] However, this study is dated, and there is a lack of recent, robust clinical trials specifically evaluating the efficacy and safety of this compound for OAB according to modern standards. Furthermore, no direct comparative studies against the currently established OAB anticholinergics were found in the recent literature.

Due to the limited data, a comprehensive comparison of this compound with other anticholinergics for OAB is not currently possible. Further research, including well-designed, randomized controlled trials, is necessary to establish its efficacy, safety, and optimal dosage for this indication.

Signaling Pathways and Experimental Protocols

Anticholinergic Mechanism of Action in Overactive Bladder

The pathophysiology of OAB involves involuntary contractions of the detrusor muscle, which is primarily mediated by the release of acetylcholine (ACh) from parasympathetic nerve endings. ACh binds to muscarinic receptors, predominantly the M2 and M3 subtypes, on the surface of detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. Anticholinergic drugs competitively block these muscarinic receptors, thereby inhibiting the action of ACh and reducing involuntary bladder contractions.

Anticholinergic_Mechanism cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M3_receptor M3 Muscarinic Receptor ACh_release->M3_receptor binds to Contraction Muscle Contraction M3_receptor->Contraction activates signaling cascade leading to Anticholinergic Anticholinergic Drug Anticholinergic->M3_receptor blocks

Caption: Mechanism of action of anticholinergic drugs in the bladder.

Experimental Workflow for Comparing Anticholinergic Drugs in OAB

A typical clinical trial to compare the efficacy and safety of different anticholinergic drugs for OAB would follow a structured protocol. This would involve patient screening and enrollment, a baseline assessment, randomization to different treatment arms, a treatment period, and subsequent follow-up assessments.

Experimental_Workflow cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Bladder Diary, QoL Questionnaires) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Drug A (e.g., this compound) Randomization->Treatment_A Treatment_B Drug B (e.g., Oxybutynin) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Efficacy_Analysis Efficacy Analysis (Change in frequency, urgency, incontinence episodes) Follow_up->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_up->Safety_Analysis

References

A Comparative Analysis of Timepidium Bromide and Other M3 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide offers a comparative overview of Timepidium bromide and other prominent M3 muscarinic receptor antagonists. This document synthesizes experimental data on their performance, outlines detailed experimental protocols, and visualizes key biological and experimental processes.

This compound is a peripherally acting anticholinergic agent utilized for the symptomatic relief of visceral spasms and pain associated with various gastrointestinal disorders.[1] Its therapeutic effects are mediated through the antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which plays a crucial role in regulating smooth muscle contraction and glandular secretion.[1] This guide provides a comparative analysis of this compound with other well-established M3 receptor antagonists, including atropine, scopolamine, tiotropium, and darifenacin, to aid in research and development efforts.

Performance Comparison of M3 Receptor Antagonists

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and other selected M3 receptor antagonists. It is important to note that the data for this compound is primarily derived from functional assays, while more extensive binding affinity data is available for the other compounds.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)M3 Selectivity vs M1M3 Selectivity vs M2
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Atropine 8.99.09.28.98.82-fold1.6-fold
Scopolamine 9.09.29.39.09.12-fold1.3-fold
Tiotropium ~9.0~9.0~9.4~9.0~9.0~2.5-fold~2.5-fold
Darifenacin 8.27.49.17.38.08-fold[2]50-fold[2]
Tolterodine 8.88.08.57.77.70.5-fold[2]3.2-fold[2]
Oxybutynin 8.77.88.98.07.41.6-fold[2]12.6-fold[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki(M1 or M2)/Ki(M3)). Data for atropine, scopolamine, and tiotropium are approximate values compiled from multiple sources.

Table 2: In Vivo Functional Antagonism

CompoundInhibition of Bethanechol-induced GI Motility (Dog)Inhibition of Bethanechol-induced Gastric Acid Secretion (Dog)Inhibition of Spontaneous Urinary Bladder Motility (Dog)
This compound Activity almost the same as Atropine; Stronger than Hyoscine-N-butylbromide[1]Weaker than Atropine; Stronger than Hyoscine-N-butylbromide[1]Weaker than Atropine and Hyoscine-N-butylbromide[1]
Atropine Standard comparator[1]Standard comparator[1]Standard comparator[1]
Hyoscine-N-butylbromide Weaker than this compound and Atropine[1]Weaker than this compound and Atropine[1]Stronger than this compound[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these antagonists, the following diagrams illustrate the M3 receptor signaling pathway and a general experimental workflow for assessing the in vivo efficacy of these compounds on gastrointestinal motility.

M3_Signaling_Pathway cluster_cell Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction ROCK ROCK RhoA->ROCK Activates ROCK->Contraction Promotes Agonist Acetylcholine Agonist->M3R Binds & Activates Antagonist This compound (or other antagonists) Antagonist->M3R Blocks

Figure 1: M3 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, fasted) Dosing Administration of Test Compound (e.g., oral gavage, intraperitoneal injection) Animal_Acclimatization->Dosing Drug_Preparation Test Compound Preparation (this compound, other antagonists, vehicle) Drug_Preparation->Dosing Waiting Waiting Period (for drug absorption) Dosing->Waiting Charcoal_Meal Administration of Charcoal Meal (e.g., 5% charcoal in 10% gum acacia) Waiting->Charcoal_Meal Transit_Time Allow for Intestinal Transit (e.g., 20-30 minutes) Charcoal_Meal->Transit_Time Euthanasia Euthanasia and Dissection Transit_Time->Euthanasia Measurement Measure Total Small Intestine Length and Distance Traveled by Charcoal Euthanasia->Measurement Calculation Calculate Percent Intestinal Transit ((Distance traveled / Total length) x 100) Measurement->Calculation Comparison Compare Percent Transit between Treatment Groups and Vehicle Control Calculation->Comparison

Figure 2: In Vivo Experimental Workflow (Charcoal Meal Test).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize M3 receptor antagonists.

In Vitro: Isolated Guinea Pig Ileum Assay for M3 Receptor Antagonism

This assay assesses the ability of an antagonist to inhibit agonist-induced contractions of the guinea pig ileum, a tissue rich in M3 muscarinic receptors.

1. Tissue Preparation:

  • A male guinea pig (250-350g) is euthanized by a humane method.

  • A segment of the ileum is isolated, and the luminal contents are gently flushed with warmed, oxygenated Tyrode's solution.

  • 2-3 cm segments of the ileum are prepared and suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture (carbogen).

  • The tissue is connected to an isometric force transducer to record contractions. An initial tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve to a standard M3 agonist (e.g., carbachol, acetylcholine) is established by adding increasing concentrations of the agonist to the organ bath and recording the maximal contraction at each concentration.

3. Antagonist Incubation:

  • The tissue is washed repeatedly to return to baseline tension.

  • A specific concentration of the antagonist (e.g., this compound) is added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

4. Post-Antagonist Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.

5. Data Analysis:

  • The potency of the antagonist is determined by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

  • A Schild plot analysis can be performed using multiple antagonist concentrations to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

In Vivo: Charcoal Meal Test for Gastrointestinal Motility in Rats

This in vivo model evaluates the effect of M3 antagonists on intestinal transit time.[3]

1. Animal Preparation:

  • Male Wistar rats (200-250g) are fasted for 18-24 hours before the experiment, with free access to water.

2. Drug Administration:

  • The test M3 antagonist (e.g., this compound) or vehicle is administered to the rats, typically via oral gavage or intraperitoneal injection.

3. Waiting Period:

  • A specific time is allowed to pass (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

4. Charcoal Meal Administration:

  • A charcoal meal (e.g., a 5-10% suspension of charcoal in a 5-10% aqueous solution of gum acacia or tragacanth) is administered orally (e.g., 1-2 mL per rat).

5. Intestinal Transit Time:

  • After a set period (e.g., 20-30 minutes) following the charcoal meal administration, the rats are euthanized by a humane method.

6. Measurement and Analysis:

  • The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.

  • The total length of the small intestine is measured.

  • The distance traveled by the charcoal meal from the pyloric sphincter is also measured.

  • The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100.

  • The results from the drug-treated groups are compared with the vehicle-treated control group to determine the inhibitory effect of the antagonist on gastrointestinal motility.

Conclusion

This comparative guide provides a foundational overview for researchers working with this compound and other M3 receptor antagonists. The presented data highlights the differing selectivity profiles among the compared antagonists, with darifenacin showing notable M3 selectivity. While quantitative binding data for this compound remains to be fully elucidated in publicly available literature, functional in vivo studies demonstrate its efficacy in modulating gastrointestinal motility, with a potency comparable to atropine in some measures. The detailed experimental protocols and workflow diagrams serve as a practical resource for designing and executing further comparative studies. Future research should aim to directly compare this compound with other M3 antagonists in standardized binding and functional assays to provide a more comprehensive understanding of its pharmacological profile.

References

Timepidium Bromide: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the receptor binding profile of Timepidium bromide, an anticholinergic agent, with a focus on its cross-reactivity with other receptors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential off-target effects.

Executive Summary

This compound is a peripherally acting antimuscarinic agent utilized for the symptomatic treatment of visceral spasms.[1] Its therapeutic effect is primarily mediated through the blockade of muscarinic acetylcholine receptors. This guide compiles available experimental data to assess its binding affinity for its primary targets and explores its interactions with other receptor families. While comprehensive quantitative screening data across a wide range of receptors is limited in publicly accessible literature, existing studies provide valuable insights into its selectivity profile.

Receptor Binding Profile of this compound

This compound demonstrates high affinity for muscarinic receptors. A key study on isolated guinea pig gallbladder reported a pA2 value of 8.44 for this compound in competitively antagonizing methacholine-induced contractions, indicating potent muscarinic receptor blockade.[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

For comparative purposes, the same study determined the pA2 values for atropine and hyoscine-N-butylbromide to be 9.11 and 7.55, respectively.[2] This suggests that this compound is a potent muscarinic antagonist, approximately 5 to 6 times less potent than atropine but about 7 times more potent than hyoscine-N-butylbromide in this tissue preparation.[2]

Table 1: Comparative Muscarinic Antagonist Potency

CompoundpA2 Value (Guinea Pig Gallbladder)Relative Potency vs. This compound
Atropine9.11[2]~5-6x higher
This compound 8.44 [2]1x (Reference)
Hyoscine-N-butylbromide7.55[2]~7x lower

Signaling Pathways

This compound, as a muscarinic receptor antagonist, primarily interferes with the signaling pathways activated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins to initiate intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors typically couple through Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

The following diagram illustrates the canonical signaling pathway for M3 muscarinic receptors, which are predominant in smooth muscle.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction ACh Acetylcholine ACh->M3R Binds & Activates Timepidium Timepidium Bromide Timepidium->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The determination of a compound's receptor binding affinity and functional activity is crucial for understanding its pharmacological profile. Below are detailed methodologies for key experiments typically employed in such studies.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Membranes) Incubation Incubation to Equilibrium Receptor_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

A Comparative Analysis of the Potency of Timepidium Bromide and Tiotropium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available pharmacological data reveals significant differences in the potency and receptor selectivity of Timepidium bromide and Tiotropium bromide, two muscarinic receptor antagonists. While direct comparative studies are scarce, an indirect analysis using atropine as a common comparator suggests that Tiotropium bromide possesses a considerably higher affinity for muscarinic receptors, particularly the M3 subtype crucial for bronchodilation.

This compound is primarily utilized as an anticholinergic agent for the treatment of gastrointestinal disorders, where it acts to reduce smooth muscle spasms.[1][2] In contrast, Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma. This fundamental difference in therapeutic application hints at distinct pharmacological profiles.

Quantitative Comparison of Receptor Affinity

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Therefore, in this specific tissue preparation, atropine is more potent than this compound.

For Tiotropium bromide, extensive research has characterized its high affinity for all three muscarinic receptor subtypes. Furthermore, its slow dissociation from M1 and M3 receptors contributes to its long duration of action.

To facilitate an indirect comparison, the binding affinities (Ki values) of atropine and Tiotropium bromide for human muscarinic receptors are presented below.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
Atropine 2.22 ± 0.604.32 ± 1.634.16 ± 1.04
Tiotropium bromide Data not consistently reported as Ki, but high affinity is establishedData not consistently reported as Ki, but high affinity is establishedHigh affinity with very slow dissociation

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

While a direct numerical comparison of Ki values for this compound is not possible, the pA2 data suggests its potency is less than that of atropine. Given that Tiotropium bromide is established as a highly potent muscarinic antagonist, it is reasonable to infer that Tiotropium bromide has a significantly higher potency than this compound, particularly at the M3 receptor, which is the primary target for bronchodilation in respiratory diseases.

Experimental Protocols

Determination of pA2 Value for this compound (Isolated Organ Bath)

The pA2 value for this compound was determined using an isolated organ bath preparation, a standard pharmacological method to assess the potency of antagonists.[3]

Methodology:

  • Tissue Preparation: A segment of guinea pig gallbladder is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[3]

  • Contraction Induction: A contractile agonist, such as methacholine, is added to the organ bath in increasing concentrations to establish a cumulative concentration-response curve. The resulting muscle contractions are measured using a force transducer.

  • Antagonist Incubation: The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound) for a specific period to allow for receptor binding equilibrium.

  • Repeat Agonist Curve: The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist.

  • Schild Plot Analysis: This process is repeated with several different concentrations of the antagonist. The dose-ratios (the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.[4]

G cluster_prep Tissue Preparation cluster_agonist Agonist Response cluster_antagonist Antagonist Application cluster_repeat Repeat Agonist Response cluster_analysis Data Analysis prep1 Isolate Guinea Pig Gallbladder prep2 Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) prep1->prep2 agonist1 Add Cumulative Concentrations of Methacholine prep2->agonist1 agonist2 Record Contraction (Force Transducer) agonist1->agonist2 antagonist1 Wash Tissue agonist2->antagonist1 antagonist2 Incubate with Fixed Concentration of this compound antagonist1->antagonist2 repeat1 Repeat Cumulative Methacholine Concentrations antagonist2->repeat1 repeat2 Record Contraction repeat1->repeat2 analysis1 Calculate Dose Ratios repeat2->analysis1 analysis2 Construct Schild Plot analysis1->analysis2 analysis3 Determine pA2 Value analysis2->analysis3

Experimental Workflow for pA2 Determination

Signaling Pathways

Both this compound and Tiotropium bromide act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a cascade of intracellular events leading to smooth muscle contraction.

The primary signaling pathway for M3 receptor-mediated smooth muscle contraction involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction.[1][7]

By binding to the M3 receptors, this compound and Tiotropium bromide block the binding of acetylcholine, thereby inhibiting this signaling cascade and promoting smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq Activates Antagonist This compound / Tiotropium Bromide Antagonist->M3R Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Muscarinic Antagonist Signaling Pathway

References

A Comparative Analysis of Antispasmodic Side Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the side effect profiles of different classes of antispasmodic drugs. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data. This document summarizes quantitative data in structured tables, outlines experimental protocols for side effect assessment, and visualizes key signaling pathways and workflows using the DOT language for Graphviz.

Introduction to Antispasmodics

Antispasmodics are a class of drugs used to relieve cramps and spasms of the smooth muscle in the gastrointestinal (GI) tract and bladder.[1][2] They are broadly categorized into three main groups based on their mechanism of action: anticholinergics/antimuscarinics, direct smooth muscle relaxants, and calcium channel blockers.[3][4] While effective in managing symptoms of conditions like irritable bowel syndrome (IBS), their use is often associated with a range of side effects that can impact patient compliance and quality of life. Understanding the differential side effect profiles of these agents is crucial for drug development and clinical practice.

Comparative Side Effect Profiles

The following tables summarize the incidence of common side effects associated with different antispasmodic agents based on available clinical trial data. It is important to note that direct head-to-head comparative trials for all agents are limited, and the incidence of side effects can vary depending on the study population, dosage, and duration of treatment.

Anticholinergic/Antimuscarinic Agents

This class of drugs works by blocking the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions.[1]

Table 1: Comparative Side Effect Incidence of Dicyclomine vs. Hyoscyamine [5]

Side EffectDicyclomine (% incidence)Hyoscyamine (% incidence)
Dry Mouth7.017.1
Drowsiness11.66.8
Dizziness8.6Not Reported
Blurred Vision8.3Not Reported
Tiredness8.9Not Reported
ConstipationNot Reported6.8
Dry EyesNot Reported3.4

Data is based on user-reported side effects and may not be from direct, controlled clinical trials.

Direct Smooth Muscle Relaxants

These agents act directly on the smooth muscle cells of the GI tract to relieve spasms, independent of autonomic nervous system innervation.[2]

Table 2: Reported Side Effects of Direct Smooth Muscle Relaxants [6][7]

AntispasmodicCommon Side EffectsLess Common Side Effects
Mebeverine Generally well-tolerated with few side effects.Heartburn, constipation, dry mouth, difficulty passing urine.
Otilonium Mild nausea, dizziness.Prostate disturbance, skin rash.
Pinaverium Nausea, dizziness, abdominal discomfort, hypertension.Generally comparable to placebo in smaller studies.
Calcium Channel Blockers

These drugs inhibit the influx of calcium into smooth muscle cells, which is necessary for muscle contraction.[8][9]

Table 3: Common Side Effects of Calcium Channel Blockers (used as antispasmodics) [6][10]

AntispasmodicCommon Side Effects
Alverine Generally well-tolerated, with a lower incidence of adverse events compared to placebo in some studies.
General Calcium Channel Blockers Fatigue, heartburn, facial flushing, swelling in the abdomen, ankles, or feet.

Experimental Protocols for Side Effect Assessment

The assessment of side effects in clinical trials of antispasmodics typically follows standardized methodologies to ensure the collection of accurate and comparable data.

General Methodology
  • Baseline Assessment : Prior to treatment initiation, a thorough assessment of the patient's baseline symptoms, including both gastrointestinal and extra-intestinal symptoms, is conducted.[11] This helps to differentiate pre-existing conditions from treatment-emergent adverse events.

  • Patient-Reported Outcomes (PROs) : Standardized and validated questionnaires are used to systematically collect data on the frequency and severity of potential side effects.[12][13] These may include:

    • Irritable Bowel Syndrome Severity Scoring System (IBS-SSS) : While primarily an efficacy measure, it captures the severity of abdominal pain and distension, which can also be considered adverse events.[12]

    • Gastrointestinal Symptom Rating Scale (GSRS) : This assesses a range of common gastrointestinal symptoms.[12]

    • Extra-intestinal Symptom Checklists : These are used to capture non-GI symptoms that are often reported as side effects, such as headache, dizziness, and fatigue.[11]

  • Adverse Event (AE) Reporting : Spontaneous reporting of any untoward medical occurrence by the patient is encouraged throughout the trial. Clinicians also use open-ended questions to probe for potential side effects during study visits.[11]

  • Severity Grading : The severity of reported side effects is typically graded using a standardized scale (e.g., mild, moderate, severe) to quantify their impact on the patient.[11]

  • Causality Assessment : The relationship between the study drug and the reported adverse event is assessed by the investigator.

Example Experimental Workflow for Side Effect Assessment

G cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase s1 Patient Recruitment (Rome IV Criteria for IBS) s2 Baseline Symptom Assessment (IBS-SSS, GSRS, Extra-intestinal Checklist) s1->s2 t1 Randomization (Antispasmodic vs. Placebo) s2->t1 t2 Daily Symptom Diaries (Pain, Bloating, Stool Consistency) t1->t2 t3 Weekly/Bi-weekly Clinic Visits (PRO Questionnaires, AE Reporting) t2->t3 f1 End-of-Treatment Assessment (Repeat Baseline Assessments) t3->f1 f2 Post-Treatment Follow-up (Monitoring for delayed AEs) f1->f2

Caption: Workflow for assessing side effects in a clinical trial of antispasmodics.

Signaling Pathways

The therapeutic effects and side effect profiles of antispasmodics are intrinsically linked to their mechanisms of action at the molecular level.

Anticholinergic/Antimuscarinic Signaling Pathway

Anticholinergic agents competitively block muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. In the GI tract, M3 receptors are the primary mediators of smooth muscle contraction.[14][15] Blockade of these receptors leads to muscle relaxation and symptomatic relief. However, muscarinic receptors are also present in other tissues, and their blockade is responsible for the characteristic side effects of this class. For example, blockade of M3 receptors in salivary glands leads to dry mouth, and in the ciliary muscle of the eye, it can cause blurred vision.[2] M2 receptors, while more numerous in GI smooth muscle, play a more conditional role in contraction.[14][16]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Smooth Muscle Cell cluster_drug Pharmacological Intervention ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to PLC Phospholipase C (PLC) M3->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Anticholinergic Anticholinergic Drug Anticholinergic->M3 Blocks

Caption: Anticholinergic drug action on the M3 muscarinic receptor signaling pathway.

Calcium Channel Blocker Signaling Pathway

Calcium channel blockers used as antispasmodics, such as pinaverium and otilonium, primarily target L-type voltage-gated calcium channels on the membrane of smooth muscle cells.[8] By blocking the influx of extracellular calcium, they reduce the intracellular calcium concentration available to bind with calmodulin, thereby inhibiting the activation of myosin light-chain kinase and preventing muscle contraction.[9][17] This mechanism is more localized to the GI tract with certain agents, potentially leading to a more favorable side effect profile compared to systemic calcium channel blockers used for cardiovascular conditions.

G cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling cluster_drug Pharmacological Intervention Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction CCB Calcium Channel Blocker CCB->Ca_channel Blocks

Caption: Calcium channel blocker action on smooth muscle cell contraction.

Conclusion

The choice of an antispasmodic agent requires careful consideration of its efficacy in managing symptoms against its potential side effect profile. Anticholinergic agents are effective but are associated with a higher incidence of systemic side effects. Direct smooth muscle relaxants and certain gastrointestinally-selective calcium channel blockers may offer a better-tolerated alternative for some patients. Further head-to-head clinical trials with standardized methodologies for side effect assessment are needed to provide a more definitive comparative analysis. The visualization of signaling pathways provides a framework for understanding the molecular basis of both the therapeutic actions and the adverse effects of these important medications.

References

Head-to-Head Trial Design: Timepidium Bromide vs. Competitor Compounds in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), Timepidium bromide, a muscarinic receptor antagonist, offers a targeted approach to alleviating symptoms of abdominal pain and cramping. This comparison guide provides a detailed overview of a proposed head-to-head trial design, comparing this compound with a key competitor, Otilonium bromide, another peripherally acting antispasmodic. Due to the limited availability of publicly accessible clinical trial data for this compound, this guide outlines a prospective trial protocol and presents available data for the competitor to establish a framework for comparison.

This compound exerts its effect by blocking acetylcholine at muscarinic receptors in the gastrointestinal tract, leading to a reduction in smooth muscle contractions and glandular secretions.[1] As a quaternary ammonium compound, its systemic absorption is limited, which is expected to minimize central nervous system side effects.

Comparative Clinical Trial Data

Table 1: Summary of Clinical Trial Data for Otilonium Bromide in the Treatment of Irritable Bowel Syndrome

EndpointOtilonium Bromide (40 mg t.i.d.)Placebop-value
Efficacy
Reduction in weekly frequency of abdominal pain episodes-0.90 ± 0.88-0.65 ± 0.910.03
Reduction in abdominal bloating severity-1.2 ± 1.2-0.9 ± 1.10.02
Patient-assessed global efficacy1.3 ± 1.11.0 ± 1.10.047
Safety
Incidence of any adverse event7.6%Not Reported-
Common Adverse EventsDry Mouth, DizzinessNot Reported-

Experimental Protocols

To establish a direct comparison between this compound and a competitor, a randomized, double-blind, placebo-controlled, parallel-group clinical trial is proposed.

Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound Compared to Otilonium Bromide for the Treatment of Irritable Bowel Syndrome.

1. Study Objectives:

  • Primary Objective: To compare the efficacy of this compound (30 mg t.i.d.) with Otilonium bromide (40 mg t.i.d.) and placebo in reducing the weekly average of worst abdominal pain scores over a 12-week treatment period in patients with IBS.
  • Secondary Objectives:
  • To evaluate the effect of this compound compared to Otilonium bromide and placebo on global IBS symptom relief.
  • To assess the impact on stool consistency and frequency.
  • To compare the safety and tolerability profiles of the three treatment arms.

2. Study Population:

  • Adult patients (18-65 years) diagnosed with IBS according to the Rome IV criteria.
  • Patients must have experienced abdominal pain on average at least one day per week during the last three months.

3. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  • Eligible patients will be randomized in a 1:1:1 ratio to receive either this compound, Otilonium bromide, or placebo for 12 weeks.

4. Interventions:

  • Test Arm: this compound 30 mg tablets, administered orally three times daily before meals.
  • Comparator Arm: Otilonium bromide 40 mg tablets, administered orally three times daily before meals.
  • Placebo Arm: Matching placebo tablets, administered orally three times daily before meals.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the weekly average of the worst abdominal pain score (measured on a 0-10 numerical rating scale).
  • Secondary Efficacy Endpoints:
  • Proportion of patients with at least a 30% reduction in the weekly average of worst abdominal pain score.
  • Change from baseline in the IBS-Symptom Severity Score (IBS-SSS).
  • Change from baseline in the Bristol Stool Form Scale (BSFS).
  • Patient-reported global assessment of symptom relief.
  • Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs), vital signs, and clinical laboratory tests.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for this compound and its competitor, Otilonium bromide.

G cluster_Timepidium This compound Signaling Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3 Subtype) Acetylcholine->Muscarinic_Receptor Binds to Gq_Protein Gq Protein Activation Muscarinic_Receptor->Gq_Protein Timepidium This compound Timepidium->Muscarinic_Receptor Antagonizes PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction

Caption: Mechanism of action for this compound.

G cluster_Otilonium Otilonium Bromide Signaling Pathway Extracellular_Ca Extracellular Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Extracellular_Ca->L_type_Ca_Channel Enters through Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Otilonium Otilonium Bromide Otilonium->L_type_Ca_Channel Blocks Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_Phosphorylation Myosin Phosphorylation MLCK->Myosin_Phosphorylation Smooth_Muscle_Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Smooth_Muscle_Contraction

Caption: Mechanism of action for Otilonium bromide.

References

A Comparative Guide to the Efficacy of Timepidium Bromide and Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Timepidium bromide against other commonly used antispasmodic drugs for gastrointestinal disorders. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.

Mechanism of Action

The primary mechanism of action for this compound and many other antispasmodic drugs involves the blockade of muscarinic acetylcholine receptors in the gastrointestinal tract. This action inhibits smooth muscle contraction and reduces gastrointestinal motility and secretions.[1][2]

Below is a diagram illustrating the generalized signaling pathway of muscarinic M3 receptor antagonists in gastrointestinal smooth muscle cells.

Muscarinic M3 Receptor Antagonist Signaling Pathway cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds and Activates Antagonist This compound (Antagonist) Antagonist->M3R Blocks Relaxation Smooth Muscle Relaxation Antagonist->Relaxation Promotes Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ↑ Intracellular Ca²⁺ Ca_Store->Ca_ion Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca_ion->Contraction PKC->Contraction

Caption: Muscarinic M3 Receptor Antagonist Signaling Pathway in GI Smooth Muscle.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical and clinical studies comparing this compound with other antispasmodic agents.

Preclinical Efficacy Comparison

This table presents data from a study in dogs comparing the inhibitory effects of this compound (TB), Hyoscine-N-butylbromide (HB), and Atropine sulfate (Atr) on gastrointestinal motility and secretion.[2]

ParameterTest SystemAgonistThis compound (TB)Hyoscine-N-butylbromide (HB)Atropine sulfate (Atr)
GI Motility Inhibition DogSpontaneous & Bethanechol-inducedStronger than HB, Similar to AtrWeaker than TB and AtrSimilar to TB
Gallbladder Motility Inhibition DogSpontaneous & Bethanechol-inducedSimilar to HB and AtrSimilar to TB and AtrSimilar to TB and HB
Urinary Bladder Motility Inhibition (Spontaneous) DogSpontaneousWeaker than HB and AtrStronger than TBStronger than TB
Urinary Bladder Motility Inhibition (Bethanechol-induced) DogBethanecholNearly equal to HB and AtrNearly equal to TB and AtrNearly equal to TB and HB
Gastric Acid Secretion Inhibition Dog & RatBethanecholStronger than HB, Weaker than AtrWeaker than TBStronger than TB
Salivary Secretion Inhibition RatBethanecholMuch weaker than AtrMuch weaker than AtrStrongest
Mydriatic Activity Mouse-WeakestStronger than TBStrongest
Clinical Efficacy Comparison (Irritable Bowel Syndrome - IBS)

Direct head-to-head clinical trials comparing this compound with Otilonium bromide and Trimebutine maleate are limited. The following table provides an indirect comparison based on their performance against placebo or other active comparators in separate clinical trials.

DrugComparatorPrimary EndpointResult
This compound Placebo, Hyoscine-N-butylbromide, Prifinium-bromideGastric tonus and peristalsisSignificantly greater effect on gastric tonus than placebo. No significant difference among active drugs.
Otilonium bromide PlaceboReduction in abdominal pain frequencySignificantly greater reduction compared to placebo (p<0.01).[3]
Pinaverium bromideReduction in the number of pain attacks in IBSOtilonium bromide was more effective in reducing the number of pain attacks.[4]
Trimebutine maleate Pinaverium bromideImprovement in overall IBS symptomsNo significant difference in symptom improvement between the two groups.
MebeverineImprovement in abdominal pain and quality of life in IBSNo significant difference in symptom relief, but Trimebutine showed a statistically significant improvement in quality of life.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies from key studies.

Preclinical Study of Gastrointestinal Motility in Dogs[2]
  • Objective: To compare the pharmacological actions of this compound (TB), Hyoscine-N-butylbromide (HB), and Atropine sulfate (Atr) on visceral smooth muscle motility and digestive juice secretion.

  • Animal Model: Healthy adult dogs of both sexes.

  • Experimental Workflow:

    • Anesthesia and Surgical Preparation: Dogs were anesthetized, and motility of various gastrointestinal regions (stomach, duodenum, jejunum, ileum, colon), gallbladder, and urinary bladder was recorded using balloons or strain gauge transducers.

    • Drug Administration: Test drugs (TB, HB, Atr) were administered intravenously.

    • Induction of Motility: Spontaneous motility was recorded, and in some experiments, motility was induced by intravenous administration of bethanechol.

    • Measurement of Secretions: Gastric acid secretion was collected from a gastric fistula, and salivary secretion was measured.

    • Data Analysis: The inhibitory effects of the drugs on motility and secretion were quantified and compared.

Preclinical GI Motility Study Workflow A Animal Selection (Healthy Dogs) B Anesthesia & Surgical Preparation A->B C Baseline Motility & Secretion Recording B->C D Drug Administration (TB, HB, or Atr - IV) C->D E Induction of Motility (Bethanechol - Optional) D->E F Post-treatment Motility & Secretion Recording D->F E->F G Data Analysis & Comparison F->G

Caption: Workflow for Preclinical Gastrointestinal Motility and Secretion Study.

Randomized Controlled Trial of Otilonium Bromide in IBS[3]
  • Objective: To evaluate the efficacy of Otilonium bromide in the treatment of Irritable Bowel Syndrome (IBS).

  • Study Design: Double-blind, placebo-controlled, randomized, parallel-group study.

  • Patient Population: 378 patients diagnosed with IBS according to Rome II criteria.

  • Experimental Workflow:

    • Screening and Run-in: Patients underwent screening to exclude organic diseases and then a 2-week single-blind placebo run-in period.

    • Randomization: 325 eligible patients were randomly assigned to receive either Otilonium bromide (40 mg t.i.d.) or placebo.

    • Treatment Period: The treatment duration was 15 weeks.

    • Efficacy Assessment: Primary endpoints included the frequency and intensity of abdominal pain, and the severity of abdominal distension, assessed at baseline and every 5 weeks. Secondary endpoints included global well-being (Visual Analogue Scale) and physician's global assessment.

    • Statistical Analysis: The efficacy variables were compared between the two groups using appropriate statistical tests.

Clinical Trial Workflow for Otilonium Bromide in IBS A Patient Recruitment (IBS diagnosis - Rome II) B Screening & 2-week Placebo Run-in A->B C Randomization B->C D1 Otilonium Bromide (40mg t.i.d.) C->D1 D2 Placebo C->D2 E 15-week Treatment Period D1->E D2->E F Efficacy Assessment (Weeks 0, 5, 10, 15) E->F G Statistical Analysis F->G

Caption: Workflow for a Randomized Controlled Trial of Otilonium Bromide in IBS.

Conclusion

This compound demonstrates significant antispasmodic and antisecretory effects, comparable to or stronger than Hyoscine-N-butylbromide in preclinical models, with a potentially favorable side-effect profile regarding mydriasis and salivary secretion.[2] While direct comparative clinical data against newer agents like Otilonium bromide and Trimebutine maleate is scarce, the available evidence suggests that all these drugs are effective in managing symptoms of gastrointestinal disorders such as IBS. Otilonium bromide has shown particular efficacy in reducing abdominal pain frequency.[3][4] Trimebutine maleate offers a good safety profile and improves quality of life.[5]

The choice of an antispasmodic agent in a clinical or research setting should be guided by the specific symptoms being targeted, the desired side-effect profile, and the available clinical evidence. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against other commonly prescribed antispasmodics.

References

Benchmarking Timepidium bromide's performance in smooth muscle relaxation assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Timepidium bromide's performance in smooth muscle relaxation assays. Designed for researchers, scientists, and drug development professionals, this document presents a comparative benchmark against other established smooth muscle relaxants, supported by experimental data and detailed protocols.

Comparative Performance Analysis

This compound is an anticholinergic agent that exerts its smooth muscle relaxant effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] Its efficacy in inhibiting smooth muscle contraction has been evaluated in various preclinical models. To provide a clear benchmark, the following table summarizes the antagonist potency (pA2 values) of this compound and other commonly used smooth muscle relaxants. A higher pA2 value indicates greater antagonist potency.

DrugTissueAgonistpA2 ValueReference
This compound Guinea Pig GallbladderMethacholine8.44
Hyoscine-N-butylbromideGuinea Pig GallbladderMethacholine7.55
Atropine sulfateGuinea Pig GallbladderMethacholine9.11
AtropineGuinea Pig IleumAcetylcholine9.93 ± 0.04[1]
HyoscineGuinea Pig IleumAcetylcholine9.46 ± 0.05[1]
DicyclomineGuinea Pig IleumAcetylcholine9.39 ± 0.12[1]

Signaling Pathway of Muscarinic Antagonists

This compound, as a muscarinic antagonist, competitively blocks the binding of acetylcholine (ACh) to muscarinic receptors (primarily M3) on smooth muscle cells. This inhibition prevents the activation of the Gq/11 protein and the subsequent signaling cascade that leads to smooth muscle contraction.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to TB This compound TB->M3R Blocks Relaxation Smooth Muscle Relaxation TB->Relaxation Promotes Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of muscarinic antagonist-induced smooth muscle relaxation.

Experimental Protocols

The following is a detailed protocol for a standard in vitro smooth muscle relaxation assay using an isolated organ bath, a common method for evaluating the efficacy of antispasmodic agents like this compound.

Isolated Tissue Bath Assay for Anticholinergic Activity

This assay measures the ability of an antagonist to inhibit the contraction of an isolated smooth muscle preparation induced by an agonist. The guinea pig ileum is a classical and responsive tissue for studying the effects of muscarinic agonists and antagonists.[2][3]

1. Tissue Preparation:

  • A male guinea pig (250-350g) is euthanized by a humane method (e.g., cervical dislocation).

  • The abdomen is opened, and a segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

  • The lumen of the ileum segment is gently flushed with Krebs-Henseleit solution to remove its contents.

  • Segments of approximately 2-3 cm in length are prepared.

2. Organ Bath Setup:

  • Each ileum segment is suspended vertically in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

  • The tissue is placed under an initial resting tension of approximately 1 gram and allowed to equilibrate for at least 60 minutes. During equilibration, the bath solution is changed every 15 minutes.

3. Experimental Procedure (Acetylcholine-Induced Contraction):

  • Cumulative Concentration-Response Curve for Acetylcholine:

    • After equilibration, a cumulative concentration-response curve for acetylcholine is generated. Acetylcholine is added to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M).

    • The contractile response is recorded until a maximal response is achieved.

    • The tissue is then washed repeatedly with fresh Krebs-Henseleit solution to return to the baseline tension.

  • Antagonist Incubation:

    • A specific concentration of the antagonist (e.g., this compound) is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • Second Acetylcholine Concentration-Response Curve:

    • In the continued presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.

    • The procedure is repeated with different concentrations of the antagonist.

4. Data Analysis:

  • The magnitude of the contraction is measured as the increase in tension (in grams) from the baseline.

  • The concentration-response curves for acetylcholine in the absence and presence of the antagonist are plotted.

  • The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.

  • The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

  • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the isolated tissue bath assay.

start Start dissection Tissue Dissection (e.g., Guinea Pig Ileum) start->dissection mounting Mount Tissue in Organ Bath dissection->mounting equilibration Equilibration (60 min, 37°C, 1g tension) mounting->equilibration ach_crc1 Generate Baseline Acetylcholine Concentration-Response Curve equilibration->ach_crc1 washout1 Washout ach_crc1->washout1 antagonist_incubation Incubate with This compound (or other antagonist) washout1->antagonist_incubation ach_crc2 Generate Acetylcholine Concentration-Response Curve in presence of Antagonist antagonist_incubation->ach_crc2 data_analysis Data Analysis (Calculate EC50, DR, and pA2) ach_crc2->data_analysis end End data_analysis->end

Caption: Workflow for an isolated organ bath smooth muscle relaxation assay.

References

Safety Operating Guide

Proper Disposal of Timepidium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of Timepidium Bromide based on standard practices for pharmaceutical and chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not accessible at the time of writing. Therefore, it is imperative to consult the substance-specific SDS provided by the manufacturer and to confer with your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols that comply with local, state, and federal regulations.

Essential Safety and Logistical Information

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste should follow a systematic process to ensure safety and regulatory compliance. This involves segregation, labeling, and disposal through appropriate waste streams.

1. Waste Segregation:

  • Solid Waste:

    • Unused or expired pure this compound.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Contaminated lab supplies, including weighing papers, spatulas, and empty stock containers.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound.

2. Packaging and Labeling:

  • All waste must be collected in designated, chemically resistant, and leak-proof containers.

  • Containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").

  • Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the principal investigator or laboratory.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Do not accumulate excessive amounts of waste. Arrange for pickup by your institution's hazardous waste management service in a timely manner.

4. Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[2][3]

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for waste pickup.

  • Most chemical and pharmaceutical waste is disposed of via high-temperature incineration by specialized facilities.[2][4]

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidelines for handling pharmaceutical waste.

Waste TypeContainer TypeDisposal Method
Solid this compound Labeled, sealed, chemically resistant containerIncineration via a licensed hazardous waste facility
Contaminated Lab Debris Labeled, sealed, chemically resistant containerIncineration via a licensed hazardous waste facility
Liquid Solutions Labeled, sealed, chemically resistant containerIncineration via a licensed hazardous waste facility
Contaminated Sharps Puncture-proof sharps containerAutoclaving followed by incineration or as per institutional protocol

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. Chemical treatment of pharmaceutical waste should only be performed by trained personnel following a validated and approved protocol, as incomplete reactions can produce other hazardous byproducts. The standard and recommended procedure is disposal via a certified hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (Pure compound, contaminated PPE) D Collect in Labeled Solid Waste Container A->D B Liquid Waste (Solutions, rinsate) E Collect in Labeled Liquid Waste Container B->E C Sharps Waste (Contaminated needles, etc.) F Collect in Labeled Sharps Container C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Arrange Pickup with EHS/Hazardous Waste Service G->H I Transport to Licensed Waste Disposal Facility H->I J High-Temperature Incineration I->J

Caption: Logical workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Timepidium Bromide
Reactant of Route 2
Timepidium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.